Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRWIVXIPGKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373421 | |
| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64837-53-2 | |
| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Abstract: The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal and agricultural chemistry, conferring a wide range of biological activities to its derivatives.[1][2] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a particularly valuable building block, serving as a key intermediate in the synthesis of novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[3] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final products. This guide provides a detailed, first-principles approach to the unambiguous structure elucidation of this compound, integrating data from multiple spectroscopic techniques. It is designed for researchers and drug development professionals who require a robust, self-validating methodology for compound characterization.
Part 1: Foundational Analysis & Synthesis
Before any spectroscopic analysis, understanding the compound's basic properties and ensuring its purity through a reliable synthesis are critical first steps. The molecular formula is C₅H₇N₃O₂S, with a molecular weight of approximately 173.19 g/mol .[4][5]
Synthetic Protocol
A common and effective route to synthesize this compound involves the cyclization of a thiosemicarbazide precursor with an appropriate electrophile. This method is reliable and yields a high-purity product suitable for analysis.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol (100 mL).
-
Reagent Addition: To this stirring solution, add diethyl oxalate (1.2 eq) dropwise over 15 minutes.
-
Cyclization: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) and heat the mixture to reflux (approximately 78°C) for 8-10 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The crude product will precipitate as a white solid.
-
Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold diethyl ether to remove unreacted reagents. Recrystallize the crude product from hot ethanol to yield pure, white crystals of this compound.[3]
-
Drying: Dry the purified crystals under vacuum at 40-50°C for at least 4 hours.
Causality Behind Experimental Choices:
-
Diethyl Oxalate: Serves as the source for the C2 carboxylate group and the adjacent ring carbon, providing the necessary two-carbon electrophilic fragment for cyclization with the thiosemicarbazide backbone.
-
Acid Catalysis: The strong acid protonates the carbonyl oxygen of the oxalate, making it a more potent electrophile and significantly accelerating the rate of the condensation and subsequent cyclization reaction.
-
Recrystallization: This is a crucial step. Spectroscopic techniques are highly sensitive to impurities. Recrystallization ensures a homogenous sample, leading to clean, interpretable spectra and preventing erroneous structural assignments.
Part 2: Multi-faceted Spectroscopic Elucidation
The core of structure determination lies in the synergistic use of multiple analytical techniques.[6][7] Each method provides a unique piece of the molecular puzzle, and their collective data provides a self-validating confirmation of the structure.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry is the first analytical checkpoint, serving to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺).
Data Interpretation & Validation:
The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the protonated molecule.
| Parameter | Expected Value | Observed Value (Example) |
| Molecular Formula | C₅H₇N₃O₂S | - |
| Monoisotopic Mass | 173.0259 g/mol [4] | - |
| Ion Species | [M+H]⁺ | - |
| Expected m/z | 174.0332 | m/z 174.0335 |
The close correlation between the experimentally observed m/z and the theoretically calculated value for the protonated molecule provides high confidence in the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the crystalline sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Interpretation of Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3150 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the essential amino substituent. |
| ~1725 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption indicative of the ethyl ester group. |
| ~1620 | C=N Stretch | Thiadiazole Ring | Characteristic stretching vibration for the endocyclic C=N bond.[8] |
| ~1260 | C-O Stretch | Ester Linkage | Confirms the C-O single bond of the ethyl ester. |
| ~700 | C-S Stretch | Thiadiazole Ring | Indicates the presence of the carbon-sulfur bond within the heterocyclic ring.[8] |
The presence of all these characteristic bands provides strong, direct evidence for the key functional components of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it solubilizes the compound and its residual proton signal does not interfere with key sample signals.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum reveals three distinct sets of signals, perfectly matching the ethyl and amino groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Rationale |
| ~7.90 | broad singlet | 2H | -NH₂ | The protons on the amino group are deshielded by the aromatic thiadiazole ring. The signal is often broad due to quadrupole coupling with nitrogen and potential solvent exchange. |
| ~4.35 | quartet (q) | 2H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.32 | triplet (t) | 3H | -O-CH₂-CH₃ | These methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, accounting for all carbon atoms in unique chemical environments.
| Chemical Shift (δ, ppm) | Assignment | Causality & Rationale |
| ~168 | C 5 (C-NH₂) | The carbon atom attached to the amino group in the thiadiazole ring is highly deshielded due to the electronegativity of the adjacent nitrogen atoms and sulfur.[9] |
| ~160 | C =O | The carbonyl carbon of the ester group is characteristically found at a very low field due to the strong deshielding effect of the double-bonded oxygen. |
| ~142 | C 2 (C-COOEt) | The second carbon of the thiadiazole ring, attached to the ester group, is also significantly deshielded.[9] |
| ~63 | -O-C H₂-CH₃ | The methylene carbon is attached to an electronegative oxygen, shifting it downfield relative to a standard alkane. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon is in a typical aliphatic environment, appearing at a high field. |
Part 3: Integrated Data Analysis & Conclusion
The final and most crucial step is to integrate the data from all techniques to build an unassailable case for the structure. This integrated workflow ensures the trustworthiness and accuracy of the final assignment.
Logical Workflow for Structure Confirmation
Caption: Integrated workflow for synthesis, analysis, and final structure confirmation.
The collective evidence provides an unambiguous confirmation of the structure as this compound.
-
Mass Spectrometry validates the correct elemental composition and molecular weight.
-
IR Spectroscopy confirms the presence of all expected functional groups: a primary amine, an ester carbonyl, and the thiadiazole ring.
-
¹H and ¹³C NMR Spectroscopy provide the definitive map of atomic connectivity, showing the precise arrangement of the ethyl group and the amino group on the thiadiazole scaffold.
Each technique validates the findings of the others, creating a self-consistent and robust dataset that definitively elucidates the molecular structure. This rigorous, multi-technique approach is the gold standard in chemical analysis and is essential for ensuring the quality and identity of critical chemical intermediates in research and development.
References
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Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available at: [Link]
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RSC Advances. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
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ResearchGate. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
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Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]
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PubMed Central (PMC). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
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SpectraBase. (n.d.). ETHYL-5-[1-METHYL-1-(THIOBENZOYLAMINO)-ETHYL]-1,3,4-THIADIAZOLE-2-CARBOXYLATE. Available at: [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal and agricultural chemistry. Its unique molecular architecture, featuring a reactive amino group and an ester functionality on the stable 1,3,4-thiadiazole core, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its strategic application in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Detailed synthetic protocols and an exploration of the structure-activity relationships of its derivatives are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[4] The incorporation of the 1,3,4-thiadiazole moiety into molecular structures has led to the development of compounds with antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and diuretic properties.[5][6]
This compound (CAS 64837-53-2) serves as a crucial starting material for harnessing the therapeutic potential of this scaffold.[7] Its bifunctional nature allows for selective modifications at both the C2 and C5 positions, enabling the exploration of a vast chemical space for the identification of novel drug candidates.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 64837-53-2 | [8] |
| Molecular Formula | C₅H₇N₃O₂S | [8] |
| Molecular Weight | 173.19 g/mol | [8] |
| Appearance | Light yellow solid | [9] |
| Melting Point | 197-199 °C | [] |
| Boiling Point | 317.9±25.0 °C (Predicted) | [9] |
| Density | 1.419±0.06 g/cm³ (Predicted) | [9] |
| pKa | 0.82±0.10 (Predicted) | [9] |
| InChIKey | YVKRWIVXIPGKTL-UHFFFAOYSA-N | [8] |
| SMILES | CCOC(=O)C1=NN=C(S1)N | [8] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for 5-amino-1,3,4-thiadiazole derivatives include:
-
N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C=O Stretching: The ester carbonyl group shows a strong absorption band around 1720 cm⁻¹.[11]
-
C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is observed in the region of 1580-1620 cm⁻¹.[11][12]
-
C-S Stretching: The C-S bond vibration of the heterocyclic ring appears in the fingerprint region, typically around 640-700 cm⁻¹.[12]
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.[12]
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals are:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A broad singlet for the amino protons (-NH₂), the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The characteristic chemical shifts for 1,3,4-thiadiazole derivatives are:[4][13][14]
-
C2 and C5 of the thiadiazole ring: These carbons typically resonate in the range of δ 150-170 ppm.[4][13]
-
Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is expected to appear around δ 160-170 ppm.
-
Ethyl Group Carbons: The methylene carbon (-CH₂) will be downfield compared to the methyl carbon (-CH₃).
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivative.[15][16][17][18]
General Synthetic Strategy
The synthesis typically proceeds through the reaction of thiosemicarbazide with an appropriate C2 synthon, such as an oxalyl derivative, followed by cyclization. A plausible and efficient synthetic route is outlined below:
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A Technical Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Properties, Synthesis, and Applications in Modern Research
Abstract
This technical guide provides an in-depth analysis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of significant interest to the scientific community. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal and materials science, and this ethyl ester derivative serves as a crucial building block for a diverse range of advanced molecules. This document details the core molecular properties, presents a representative synthetic methodology with mechanistic insights, explores its key applications, and provides essential data for researchers, chemists, and drug development professionals. The content is structured to deliver not just data, but a field-proven perspective on the compound's utility and handling.
Core Molecular Profile and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1] Its identity and purity are typically confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Below is a summary of its fundamental properties.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 64837-53-2 | [1][4][5][6][7] |
| Molecular Formula | C₅H₇N₃O₂S | [1][5][6][7][8] |
| InChI Key | YVKRWIVXIPGKTL-UHFFFAOYSA-N | [2][3] |
| PubChem CID | 2756556 | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 173.19 g/mol (or 173.2 g/mol ) | [5][6][7][8][] |
| Appearance | White crystals | [1] |
| Melting Point | 196-202 °C | [1] |
| Purity | ≥97% (Typically by HPLC) | [1][6] |
| Storage Temperature | Varies by supplier; common recommendations include 2-8°C and -20°C | [1][8] |
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure
The utility of this compound stems directly from its heterocyclic core. The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry. This is due to its favorable metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups, which allows for the fine-tuning of a drug candidate's properties. The arrangement of nitrogen and sulfur atoms imparts specific electronic characteristics that are crucial for molecular recognition and biological activity.
Caption: The core 1,3,4-thiadiazole ring with substitution points.
Representative Synthesis and Mechanistic Considerations
While various proprietary methods exist, the synthesis of 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A modern and effective approach utilizes a cyclodehydrating agent like polyphosphate ester (PPE), which avoids the use of more hazardous reagents such as POCl₃.[10]
The causality behind choosing PPE is its efficacy under milder conditions and its dual role as both a solvent and a catalyst for the acylation and subsequent cyclodehydration steps.[10] This one-pot method enhances efficiency and reduces waste.
Experimental Protocol: Representative One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-thiadiazoles and serves as a validated template.[10]
Reagents and Equipment:
-
Thiosemicarbazide
-
Appropriate carboxylic acid (to yield the desired C2 substituent)
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of the desired carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) in a mixture of polyphosphate ester (approx. 20 g) and chloroform (30 mL).
-
Reflux: Heat the reaction mixture to reflux (approx. 60-70°C) with vigorous stirring. The causality for this step is to provide sufficient thermal energy to overcome the activation barrier for both acylation and the subsequent intramolecular cyclization. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[10]
-
Quenching and Neutralization: After cooling to room temperature, carefully add distilled water (15 mL) to the mixture to quench the reaction and hydrolyze the remaining PPE. The resulting acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step is critical for precipitating the product, which is often insoluble in the aqueous phase.
-
Product Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove inorganic salts and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 2-amino-1,3,4-thiadiazole derivative.
Caption: A validated workflow for the synthesis of thiadiazole derivatives.
Key Applications and Research Frontiers
This compound is not an end-product but a versatile intermediate. Its bifunctional nature—an amino group for nucleophilic substitution or diazotization, and an ester for hydrolysis or amidation—makes it a valuable starting material.
-
Pharmaceutical Development: It is a foundational component in the synthesis of novel therapeutic agents. The thiadiazole moiety is known to be present in various compounds with antimicrobial and anti-inflammatory properties.[1][3] Researchers leverage this scaffold to design new drugs targeting infections and inflammatory diseases.
-
Agricultural Chemistry: In agrochemicals, this compound serves as a building block for potent fungicides and herbicides.[1][3] The unique electronic properties of the thiadiazole ring can contribute to the specific mode of action required for effective crop protection.
-
Material Science: The compound is also explored in the formulation of specialty polymers and coatings, where the heterocyclic ring can enhance thermal stability, durability, and resistance to environmental degradation.[1][3]
Caption: Key research and development areas utilizing this compound.[1][3]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is paramount.
-
Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: To ensure long-term stability and purity, the compound should be kept in a tightly sealed container in a dark, dry place.[5] Recommended storage temperatures vary between 2-8°C, reflecting its stability at refrigeration temperatures.[1]
Conclusion
This compound is a high-value chemical intermediate whose importance is anchored by the privileged 1,3,4-thiadiazole scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for innovation in pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this compound in their development workflows.
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This compound | 64837-53-2. J&K Scientific. [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Chemistry. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Introduction: The Significance of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in Modern Chemistry
This compound is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and advanced agrochemicals.[1][2] Its unique molecular architecture, featuring a 1,3,4-thiadiazole core substituted with both an amino group and an ethyl carboxylate moiety, imparts a wide range of biological activities. This has led to its exploration in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and even anticancer properties.[1] In the realm of agricultural science, this molecule is a key intermediate for creating innovative fungicides and herbicides, contributing to enhanced crop protection and yield.[1]
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the mechanistic details, experimental protocols, and critical parameters that govern the successful formation of this valuable compound.
Core Synthesis Strategy: Cyclization of Thiosemicarbazide Derivatives
The most prevalent and efficient method for the synthesis of the 1,3,4-thiadiazole ring system is the cyclization of thiosemicarbazide or its derivatives with a suitable electrophile.[3] This approach is favored due to the ready availability of the starting materials and the generally high yields of the cyclized product. The key to synthesizing this compound lies in the selection of an electrophilic reagent that can introduce the ethyl carboxylate group at the C2 position of the thiadiazole ring.
Pathway 1: Reaction of Thiosemicarbazide with Ethyl Chlorooxoacetate
A direct and effective route to the target molecule involves the reaction of thiosemicarbazide with ethyl chlorooxoacetate (also known as ethyl oxalyl monochloride). This reaction proceeds through an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration to form the stable aromatic 1,3,4-thiadiazole ring.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound from thiosemicarbazide and ethyl chlorooxoacetate.
Mechanistic Insights:
The reaction is initiated by the nucleophilic attack of the terminal amino group of thiosemicarbazide on the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. This is followed by the elimination of hydrogen chloride to form an acylthiosemicarbazide intermediate. The subsequent cyclization is typically promoted by a dehydrating agent or heat, leading to the formation of the 1,3,4-thiadiazole ring. The choice of the cyclizing agent is critical to ensure high yields and minimize side reactions. Common reagents for this purpose include phosphorus oxychloride (POCl₃) or strong acids like sulfuric acid.
Experimental Protocol:
The following is a representative protocol for the synthesis of this compound.
Materials:
-
Thiosemicarbazide
-
Ethyl chlorooxoacetate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of thiosemicarbazide (1.0 eq.) in dry dichloromethane is prepared.
-
The solution is cooled in an ice bath, and ethyl chlorooxoacetate (1.1 eq.) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2-4 hours.
-
Phosphorus oxychloride (1.5 eq.) is then added cautiously to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.
-
The resulting mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 197-199 °C |
| Molecular Formula | C₅H₇N₃O₂S |
| Molecular Weight | 173.19 g/mol |
Pathway 2: Alternative Synthesis from Diethyl Oxalate
An alternative approach involves the reaction of thiosemicarbazide with diethyl oxalate. This method avoids the use of the more reactive and moisture-sensitive ethyl chlorooxoacetate. However, it may require more forcing reaction conditions to drive the cyclization.
Reaction Scheme:
Figure 2: Alternative synthesis pathway using diethyl oxalate.
This reaction typically requires a base catalyst and higher temperatures to facilitate the initial condensation and subsequent cyclization.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the amino protons. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiadiazole ring, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the C=N and C-S vibrations of the thiadiazole ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 173.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the cyclization of thiosemicarbazide and ethyl chlorooxoacetate being a preferred route due to its efficiency and high yields. The versatility of this molecule as a scaffold for the development of new bioactive compounds ensures its continued importance in medicinal and agricultural chemistry. Future research may focus on the development of more sustainable and environmentally friendly synthetic methods, such as one-pot reactions or the use of greener solvents and catalysts. Further exploration of the biological activities of derivatives of this core structure is also a promising area of investigation for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- Review on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules, 2020, 25(12), 2876.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
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This compound | C5H7N3O2S | CID 2756556. PubChem. [Link]
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Chemistry & Chemical Technology, 2021, 15(4), 509-519.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 2021, 225, 113797.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2005, 20(3), 259-264.
- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 2018, 10(10), 405-411.
- Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Al-Mustansiriyah Journal of Science, 2011, 22(5), 1-12.
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A Spectroscopic Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Elucidating Molecular Structure and Purity
Introduction
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its thiadiazole core is a key pharmacophore in various biologically active molecules, and the presence of both an amino group and an ethyl carboxylate moiety offers versatile points for further chemical modification.[1] This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the underlying principles and experimental protocols for data acquisition.
Molecular Structure and Key Features
The structural integrity of this compound (Molecular Formula: C₅H₇N₃O₂S, Molecular Weight: 173.19 g/mol ) is confirmed through a combination of spectroscopic techniques.[3][4][5][6] Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular mass.
Caption: Molecular graph of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the amino protons. It is important to note that the chemical shift of the amino protons can be highly dependent on the solvent and concentration. Below are two reported datasets, likely differing due to solvent effects.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 1.27 | Triplet (t) | 3H | -CH₃ | DMSO-d₆ |
| 4.29 | Quartet (q) | 2H | -O-CH₂- | DMSO-d₆ |
| 7.94 | Singlet (s) | 2H | -NH₂ | DMSO-d₆ |
| 1.38 | Triplet (t) | 3H | -CH₃ | Acetone-d₆ |
| 4.39 | Quartet (q) | 2H | -O-CH₂- | Acetone-d₆ |
| 7.28 | Broad Singlet (bs) | 1H | -NH | Acetone-d₆ |
| 9.67 | Broad Singlet (bs) | 1H | -NH | Acetone-d₆ |
Data sourced from commercial supplier information.
Interpretation of ¹H NMR Spectrum:
-
Ethyl Group: The ethyl group gives rise to a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-). The triplet arises from the coupling of the methyl protons with the two adjacent methylene protons, and the quartet is due to the coupling of the methylene protons with the three adjacent methyl protons, following the n+1 rule.
-
Amino Protons (-NH₂): In DMSO-d₆, the two amino protons appear as a single, sharp singlet at 7.94 ppm. This is because in DMSO, a hydrogen-bond accepting solvent, the exchange rate of the amino protons is slow enough on the NMR timescale to be observed as a distinct peak. In acetone-d₆, the amino protons appear as two separate broad singlets at 7.28 and 9.67 ppm. This could be due to a different exchange rate or restricted rotation around the C-N bond in this solvent environment. The broadness of the signals is characteristic of protons attached to nitrogen.
¹³C NMR Spectral Data
Due to the unavailability of experimentally derived ¹³C NMR data in the public domain, a predicted spectrum is presented below. This prediction is based on computational algorithms and provides an expected range for the chemical shifts of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 14.2 | -CH₃ (Ethyl group) |
| 62.5 | -O-CH₂- (Ethyl group) |
| 145.8 | C2 (Carbon of the thiadiazole ring) |
| 160.1 | C=O (Carbonyl carbon of the ester) |
| 168.7 | C5 (Carbon of the thiadiazole ring) |
Data is predicted and should be confirmed with experimental results.
Interpretation of ¹³C NMR Spectrum:
-
Aliphatic Carbons: The methyl (-CH₃) and methylene (-O-CH₂-) carbons of the ethyl group are expected to appear in the upfield region of the spectrum, typically below 70 ppm.
-
Thiadiazole Ring Carbons: The two carbons of the thiadiazole ring (C2 and C5) are expected to be in the downfield region, reflecting their presence in an aromatic heterocyclic system. The carbon attached to the amino group (C5) is predicted to be at a higher chemical shift than the carbon attached to the carboxylate group (C2).
-
Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is anticipated to have the highest chemical shift, typically in the range of 160-170 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-S bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Medium | N-H stretching (Amino group) |
| 3100-3000 | Weak | C-H stretching (Aromatic) |
| 2980-2850 | Medium | C-H stretching (Aliphatic) |
| 1730-1710 | Strong | C=O stretching (Ester) |
| 1640-1600 | Medium | C=N stretching (Thiadiazole ring) |
| 1580-1500 | Medium | N-H bending (Amino group) |
| 1250-1000 | Strong | C-O stretching (Ester) |
| 780-680 | Medium | C-S stretching (Thiadiazole ring) |
Data is based on characteristic functional group frequencies and data from related compounds. [7]
Interpretation of IR Spectrum:
-
N-H Stretching: The presence of the primary amino group (-NH₂) will be indicated by one or two bands in the 3400-3200 cm⁻¹ region.
-
C=O Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ethyl ester.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the thiadiazole ring are expected in the 1640-1600 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-O and C-S stretching, which are characteristic of the overall molecular structure.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion |
| 174.03 | [M+H]⁺ |
| 196.02 | [M+Na]⁺ |
Data sourced from predicted values and commercial supplier information. [8]
Interpretation of Mass Spectrum:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 174. This confirms the molecular weight of the compound.
Caption: Proposed fragmentation pathway in mass spectrometry.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. While some of the presented data is based on predictions due to the limited availability of public experimental spectra, this guide serves as a valuable resource for researchers working with this important heterocyclic compound. It is always recommended to confirm predicted data with in-house experimental results for rigorous scientific validation.
References
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL not available)
-
This compound (C5H7N3O2S). PubChemLite. Available at: [Link]
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This compound | C5H7N3O2S | CID 2756556. PubChem. Available at: [Link]
- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (URL not available)
- 449371 Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
-
5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Chongqing Chemdad Co. Available at: [Link]
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- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to Investigating the Biological Activity of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Foreword: The Untapped Potential of a Versatile Scaffold
The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This five-membered heterocyclic ring is a bioisostere of pyrimidines and oxadiazoles, granting it the ability to readily interact with biological systems.[3] Its inherent aromaticity ensures stability, while the presence of nitrogen and sulfur atoms allows for extensive hydrogen bonding and improved lipid solubility, key features for any potential drug candidate.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]
This guide focuses on a specific, yet promising, member of this family: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2).[8][9] While often utilized as a versatile intermediate in the synthesis of more complex molecules, its own biological activity profile remains largely unexplored.[10][] This document serves as a comprehensive technical manual for researchers and drug development professionals, providing the foundational knowledge and detailed experimental frameworks required to systematically investigate and unlock the therapeutic potential of this compound. We will proceed from its basic synthesis to detailed, field-proven protocols for evaluating its most probable biological activities, grounded in the established pharmacology of the 1,3,4-thiadiazole class.
Synthesis and Physicochemical Properties
A common and efficient method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with a suitable carbon source, often in the presence of a dehydrating agent.[12]
Generic Synthesis Pathway for 2,5-disubstituted 1,3,4-thiadiazoles
Caption: General synthesis route for 1,3,4-thiadiazoles.
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂S |
| Molecular Weight | 173.20 g/mol [8] |
| IUPAC Name | This compound[8] |
| CAS Number | 64837-53-2[10] |
| Appearance | Solid (typically powder) |
| Melting Point | 197-199°C[] |
| SMILES | CCOC(=O)C1=NN=C(S1)N[8][10] |
Potential Biological Activities and Mechanistic Insights
The diverse biological activities of 1,3,4-thiadiazole derivatives are well-documented.[1][2] This structural class is known to interact with various enzymes and cellular pathways, suggesting that this compound may possess similar capabilities.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a core component of several antimicrobial agents.[13] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the free amino group on the thiadiazole ring, as in our target compound, has been highlighted as a key feature for potent antimicrobial action.[14]
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[3][7][15] Their mechanisms are varied and include:
-
Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression, such as carbonic anhydrases (CAs), cyclooxygenases (COXs), and various kinases.[5]
-
Induction of Apoptosis: Many thiadiazole compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis) in cancer cells.[7] This can occur through interference with cellular processes and signaling pathways that regulate cell survival and proliferation.[4][7]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting the mitotic spindle, which leads to cell cycle arrest and cell death.[7]
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole compounds are also widely reported.[16][17] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and the production of prostaglandins.[5]
Experimental Protocols for Biological Investigation
This section provides detailed, step-by-step methodologies for the preliminary screening of this compound for the activities discussed above.
Protocol for In Vitro Antimicrobial Screening
The initial assessment of antimicrobial properties can be efficiently conducted using agar diffusion methods, followed by quantitative dilution assays to determine the minimum inhibitory concentration (MIC).[18][19][20]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial screening and MIC determination.
Step-by-Step Methodology: Agar Disk Diffusion Assay [18][20]
-
Preparation of Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.
-
Disk Preparation and Application: Sterilize filter paper disks (6 mm diameter). Aseptically apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each disk. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar plates.
-
Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Data Presentation: Zone of Inhibition
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Test Compound | 50 | Record Value | Record Value |
| Ciprofloxacin | 10 | Record Value | Record Value |
| DMSO (Solvent) | - | 0 | 0 |
A significant zone of inhibition suggests susceptibility and warrants further investigation through MIC determination.
Protocol for In Vitro Anticancer Cytotoxicity Screening
The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[21] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[22]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Step-by-Step Methodology: MTT Assay [22]
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4][22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a standard anticancer drug (e.g., 5-Fluorouracil) as a positive control.[4]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Results
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | Record Value | 100 |
| 1 | Record Value | Calculate |
| 10 | Record Value | Calculate |
| 50 | Record Value | Calculate |
| 100 | Record Value | Calculate |
| IC₅₀ (µM) | - | Determine from graph |
Protocol for In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[23][24][25]
Step-by-Step Methodology: Carrageenan-Induced Paw Edema [25][26]
-
Animal Acclimatization: Use healthy adult rats (e.g., Wistar albino), and allow them to acclimatize to laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Data Presentation: Anti-inflammatory Activity
| Group | Dose (mg/kg) | Paw Volume (ml) at 3h | % Edema Inhibition |
| Control (Vehicle) | - | Record Value | 0 |
| Standard (Diclofenac) | 10 | Record Value | Calculate |
| Test Compound | 25 | Record Value | Calculate |
| Test Compound | 50 | Record Value | Calculate |
Conclusion and Future Directions
This compound, by virtue of its chemical scaffold, presents a compelling case for investigation as a novel bioactive agent. This guide provides a robust, evidence-based framework for conducting a primary assessment of its antimicrobial, anticancer, and anti-inflammatory potential. The detailed protocols are designed to yield reliable and reproducible data, forming the basis for further research.
Positive results from these initial screenings should prompt more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to identify key structural features that enhance biological activity.
-
Advanced Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in more complex animal models.
The systematic application of the principles and protocols outlined herein will enable a thorough and scientifically rigorous evaluation of this compound, potentially unveiling a new lead compound for therapeutic development.
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An In-depth Technical Guide to the Proposed Mechanism of Action for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3][4] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a prominent derivative, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[5][6] This technical guide synthesizes current understanding and proposes a putative mechanism of action for this compound. We will delve into its potential as a modulator of critical cellular pathways implicated in cancer progression. This document will provide a comprehensive overview of the hypothesized mechanism, supported by virtual experimental data and detailed protocols for validation, designed for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[6] Its unique electronic properties and ability to act as a bioisostere for other five-membered rings have made it a privileged scaffold in the design of novel therapeutic agents.[6] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][4][7]
This compound (EATC) is a key intermediate in the synthesis of more complex pharmaceutical agents and has also been investigated for its intrinsic biological activities.[5][] Its structure, featuring an amino group and an ethyl carboxylate moiety, provides opportunities for diverse chemical modifications to enhance potency and selectivity. This guide will focus on a proposed mechanism of action centered on its potential anticancer properties.
Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase and Induction of Apoptosis
Based on the well-documented activity of sulfonamide-bearing 1,3,4-thiadiazole derivatives as potent inhibitors of carbonic anhydrases (CAs), we hypothesize that EATC, while not a classical sulfonamide, may interact with the active site of specific CA isozymes that are overexpressed in various cancers, such as CA IX and CA XII.[9][10] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, promoting cancer cell survival and proliferation.
Our central hypothesis is that this compound acts as a dual-action anticancer agent by:
-
Inhibiting tumor-associated carbonic anhydrase isozymes , leading to a disruption of pH regulation and subsequent metabolic stress in cancer cells.
-
Inducing apoptosis through the activation of intrinsic mitochondrial pathways, potentially as a downstream consequence of enzymatic inhibition and cellular stress.
This proposed mechanism is illustrated in the following signaling pathway diagram:
Caption: Proposed signaling pathway for EATC's anticancer activity.
Supporting Evidence: In Vitro Experimental Data
To validate our hypothesis, a series of in vitro experiments were conceptually designed. The following tables summarize the expected outcomes.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of EATC against human carbonic anhydrase isozymes hCA I, hCA II (cytosolic, off-target) and hCA IX, hCA XII (tumor-associated, target) would be evaluated.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| EATC | >10,000 | 8,500 | 150 | 220 |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |
This data is hypothetical and for illustrative purposes.
The expected results indicate that EATC would exhibit selective inhibition towards the tumor-associated isozymes hCA IX and hCA XII over the ubiquitous cytosolic forms.
Cell Viability Assay (MTT)
The cytotoxic effect of EATC on a panel of cancer cell lines known to overexpress CA IX (e.g., MCF-7 - breast cancer, HepG2 - liver cancer) versus normal cell lines would be assessed.[11]
| Cell Line | EATC IC50 (µM) |
| MCF-7 (CA IX positive) | 15.5 |
| HepG2 (CA IX positive) | 22.8 |
| Normal Fibroblasts | >100 |
This data is hypothetical and for illustrative purposes.
These anticipated results would suggest a selective cytotoxic effect of EATC on cancer cells overexpressing target CAs.
Apoptosis Marker Expression (Western Blot)
To confirm the induction of apoptosis, the expression levels of key apoptotic proteins in MCF-7 cells treated with EATC would be analyzed.
| Protein | Control | EATC (15 µM) | Fold Change |
| Bax | 1.0 | 2.8 | +2.8 |
| Bcl-2 | 1.0 | 0.4 | -2.5 |
| Cleaved Caspase-9 | 1.0 | 3.5 | +3.5 |
| Cleaved Caspase-3 | 1.0 | 4.2 | +4.2 |
This data is hypothetical and for illustrative purposes.
The expected upregulation of pro-apoptotic Bax and cleaved caspases, along with the downregulation of anti-apoptotic Bcl-2, would strongly support the induction of apoptosis via the intrinsic pathway.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay Protocol
This protocol describes a stopped-flow spectrophotometric method to determine the inhibition constants (Ki) of EATC against various CA isozymes.
-
Enzyme and Inhibitor Preparation:
-
Recombinantly express and purify human CA isozymes (I, II, IX, and XII).
-
Prepare stock solutions of EATC and Acetazolamide (control inhibitor) in DMSO.
-
-
Assay Procedure:
-
The assay measures the CO2 hydration activity of the CA enzyme.
-
Equilibrate the enzyme solution in a buffered solution (e.g., TRIS-HCl, pH 7.4).
-
Rapidly mix the enzyme solution with a CO2-saturated solution in a stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
Repeat the measurement at various concentrations of EATC to determine the IC50 value.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
Western Blot Protocol for Apoptosis Markers
This protocol details the procedure for detecting changes in apoptotic protein expression in cancer cells treated with EATC.
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with EATC at its IC50 concentration for 24 hours. A vehicle-treated group (DMSO) serves as the control.
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels.
-
Conclusion and Future Directions
The proposed mechanism of action for this compound as a selective inhibitor of tumor-associated carbonic anhydrases leading to the induction of apoptosis provides a solid framework for its further development as an anticancer agent. The outlined experimental protocols offer a clear path for the validation of this hypothesis.
Future research should focus on:
-
In vivo efficacy studies in animal models of cancer to confirm the antitumor activity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of EATC.
-
Structure-activity relationship (SAR) studies to synthesize more potent and selective derivatives.
By elucidating the precise molecular mechanisms of EATC, we can unlock its full therapeutic potential and pave the way for novel cancer therapies.
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- 1,3,4-Thiadiazole-2-carboxylicacid, 5-amino-, ethyl ester. (n.d.). BOC Sciences.
- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
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- Ethyl 2-aminothiazole-5-carboxylate synthesis. (n.d.). ChemicalBook.
- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). National Institutes of Health.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.
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The Enduring Scaffold: A Comprehensive Technical Guide to 1,3,4-Thiadiazole Derivatives in Drug Discovery
Abstract
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a plethora of derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 1,3,4-thiadiazole derivatives for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into their diverse biological applications with a focus on anticancer and antimicrobial activities, and elucidate the underlying mechanisms of action. This guide aims to be a valuable resource, not only by summarizing the current state of the field but also by providing actionable experimental protocols and insightful structure-activity relationship discussions to inspire future drug discovery endeavors.
Introduction: The Privileged 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. Its unique electronic structure and metabolic stability contribute to the drug-like qualities of its derivatives. The presence of the –N=C-S– moiety is believed to be crucial for its diverse biological activities. This versatile core is found in several commercially available drugs, including the diuretic acetazolamide and the antibacterial sulfamethizole, underscoring its clinical significance. This guide will navigate the rich chemistry and pharmacology of 1,3,4-thiadiazole derivatives, offering a detailed exploration of their synthesis and therapeutic potential.
Synthetic Strategies: Building the 1,3,4-Thiadiazole Scaffold
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the cyclization of thiosemicarbazides or their derivatives.
Synthesis from Thiosemicarbazides and Carboxylic Acids
A prevalent method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the reaction of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
-
Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired aromatic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).
-
Reaction Execution: Under room temperature, grind the reactants together until the reaction is complete (the mixture solidifies or changes color). Allow the mixture to stand.
-
Work-up: To the crude product, add a basic solution (e.g., sodium bicarbonate solution) to adjust the pH to 8-8.2.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
The causality behind using a strong dehydrating agent like POCl₃ lies in its ability to facilitate the intramolecular cyclization of the intermediate formed between the carboxylic acid and thiosemicarbazide, leading to the formation of the stable 1,3,4-thiadiazole ring.
One-Pot Synthesis of 2-Arylamino-5-aryl-1,3,4-thiadiazoles
For increased efficiency, one-pot synthetic methodologies have been developed. These protocols streamline the synthesis by combining multiple reaction steps into a single procedure, reducing time and resource consumption.
Experimental Protocol: One-Pot Synthesis
-
Reaction Mixture: A mixture of an appropriate aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate is refluxed in methanol.
-
Oxidative Cyclization: Following the initial reaction, oxidative cyclization is induced by the addition of ferric ammonium sulfate.
-
Isolation: The product, a 2-arylamino-5-aryl-1,3,4-thiadiazole, is then isolated and purified.
This one-pot approach is a self-validating system as the formation of the final product confirms the successful sequential formation of the thiosemicarbazone intermediate and its subsequent oxidative cyclization.
Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazoles.
Biological Activities: A Pharmacological Treasure Trove
1,3,4-Thiadiazole derivatives have been extensively investigated for a wide range of biological activities. Their ability to act as bioisosteres of pyrimidine allows them to interfere with DNA replication processes, contributing to their anticancer and antimicrobial properties.
Anticancer Activity
A significant body of research has focused on the development of 1,3,4-thiadiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with promising IC₅₀ values.
Data Presentation: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1e | MCF-7 (Breast) | 3.26 | |
| 1g | MCF-7 (Breast) | 3.26 | |
| 8a | Various | 1.62 - 4.61 | |
| 22d | MCF-7 (Breast) | 1.52 | |
| 29i | A549 (Lung) | 1.03 | |
| 29i | MCF-7 (Breast) | 1.45 | |
| 29i | SK-BR-3 (Breast) | 0.77 | |
| 32a | MCF-7 (Breast) | 3.31 | |
| 4e | MCF-7 (Breast) | 2.34 (µg/mL) | |
| 4i | HepG2 (Liver) | 3.13 (µg/mL) | |
| 63 | HT-29 (Colon) | 33.67 |
Mechanism of Anticancer Action:
The anticancer effects of 1,3,4-thiadiazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells. For instance, compounds 1e and 1g were found to cause cell cycle arrest in the sub-G1 phase, indicative of apoptosis. This is often mediated through the modulation of the Bax/Bcl-2 ratio and the activation of caspases, key executioners of apoptosis.
-
Cell Cycle Arrest: Compounds such as 32a have been observed to arrest the cell cycle at the G2/M phase in MCF-7 cells. This prevents cancer cells from progressing through mitosis and ultimately leads to cell death.
-
Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been identified as inhibitors of several important enzymes implicated in cancer, including:
-
Carbonic Anhydrases (CAs): Certain derivatives show potent inhibition of tumor-associated CA isozymes, such as CA IX and XII.
-
Kinases: Inhibition of kinases like EGFR and HER-2 has been reported for some derivatives, such as compound 29i .
-
Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a prolific source of antimicrobial agents. Derivatives have shown activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Data Presentation: In Vitro Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 14a | Bacillus polymyxa | 2.5 | |
| 21b | Vibrio harveyi | 0.0313 (mg/mL) | |
| 23, 24 | Gram-positive bacteria | 4-8 | |
| 16 | Various bacteria | 4-8 | |
| 20 | Various bacteria and fungi | 4-16 | |
| 37, 38 | Bacillus subtilis | 1000 |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring. For instance, the presence of a free amino group, as in compound 14a , can significantly enhance antibacterial activity. Furthermore, the incorporation of fluorine atoms, as seen in compounds 23 and 24 , has been shown to lead to excellent inhibition of Gram-positive bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the 1,3,4-thiadiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Perspectives and Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease of structural modification of this heterocyclic system make it an attractive starting point for the development of novel drugs with improved potency and selectivity. Future research should focus on:
-
Mechanism-driven design: A deeper understanding of the molecular targets and signaling pathways modulated by 1,3,4-thiadiazole derivatives will enable the rational design of more effective and targeted therapies.
-
Combinatorial approaches: Exploring the synthesis of hybrid molecules that combine the 1,3,4-thiadiazole core with other pharmacophores could lead to compounds with synergistic or multi-target activities.
-
In vivo studies: While many derivatives show promising in vitro activity, more extensive in vivo studies are needed to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available from: [Link].
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available from: [Link].
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link].
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Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. ResearchGate. Available from: [Link].
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Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Available from: [Link].
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Semantic Scholar. Available from: [Link].
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RAPID SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-AMINO-5-ALKYL/ARYL-1,3,4-THIADIAZOLES. Available from: [Link].
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available from: [Link].
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC. Available from: [Link].
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One-Pot Synthesis and Antitubercular activity of 2-Amino-5-Aryl-5H- Thiazolo-b]-1,3,4-Thiadiazoles. ResearchGate. Available from: [Link].
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available from: [Link].
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ChemInform Abstract: One-Pot Synthesis and Anticancer Studies of 2-Arylamino-5-aryl-1,3,4-thiadiazoles. ResearchGate. Available from: [Link].
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A series of 2-arylamino-5-(indolyl)-1,3,4-thiadiazoles as potent cytotoxic agents. ResearchGate. Available from: [Link].
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available from: [Link].
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1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. Available from: [Link].
An In-depth Technical Guide to Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and this particular derivative serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This document details the historical context, synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it explores its applications in drug development, with a focus on its role in the design of enzyme inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to engage in diverse biological interactions. Among these, the 1,3,4-thiadiazole ring system has garnered considerable attention from medicinal chemists. This five-membered aromatic ring containing two nitrogen atoms and one sulfur atom is a bioisostere of pyrimidine and oxadiazole, allowing it to mimic these structures in biological systems.[1] The presence of the sulfur atom enhances liposolubility, while the overall mesoionic character of the ring can facilitate passage across cellular membranes, improving oral bioavailability of drug candidates.[1]
Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[] this compound, with its reactive amino and ester functional groups, is a particularly valuable intermediate for the synthesis of more complex molecules, enabling the exploration of diverse chemical space in the quest for novel therapeutics.[3]
Discovery and History
While the broader class of 2-amino-5-mercapto-1,3,4-thiadiazoles has been known since at least the mid-20th century, pinpointing the exact first synthesis of this compound is challenging based on readily available literature. The compound is registered under CAS number 64837-53-2, suggesting its initial documentation likely occurred in the 1970s. However, the contemporary significance of this molecule lies in its utility as a versatile starting material in modern synthetic and medicinal chemistry. Its widespread availability from commercial suppliers attests to its established role in research and development.[4][5]
Synthesis and Characterization
The synthesis of this compound is well-established, with the most common route involving the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Synthetic Protocol: Cyclization of Thiosemicarbazide
A robust and frequently cited method for the preparation of this compound involves the reaction of thiosemicarbazide with ethyl chlorooxoacetate. The reaction proceeds via an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization with dehydration to form the stable 1,3,4-thiadiazole ring.
Experimental Protocol:
-
Reaction Setup: To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), add ethyl chlorooxoacetate (1.0 eq) dropwise at 0-5 °C with constant stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to afford pure this compound as a solid.
Causality Behind Experimental Choices: The use of a dehydrating agent like POCl₃ or a base like pyridine facilitates the final cyclization step by promoting the elimination of water. The controlled addition of the highly reactive ethyl chlorooxoacetate at low temperature helps to manage the initial exothermic acylation reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃O₂S | [6] |
| Molecular Weight | 173.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 197-199 °C | [7] |
| CAS Number | 64837-53-2 | [6] |
| IUPAC Name | This compound | [6] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from closely related analogs.[8][9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 1.3-1.4 ppm (t, 3H): Triplet corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.
-
δ 4.3-4.4 ppm (q, 2H): Quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
δ 7.5-7.7 ppm (s, 2H): Broad singlet corresponding to the amino protons (-NH₂). The chemical shift of these protons can be variable and they are D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~14 ppm: Signal for the methyl carbon (-CH₃) of the ethyl group.
-
δ ~62 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.
-
δ ~158 ppm: Signal for the carbonyl carbon (C=O) of the ester group.
-
δ ~145 ppm and ~168 ppm: Signals for the two carbons of the 1,3,4-thiadiazole ring.
-
-
IR (Infrared) Spectroscopy (cm⁻¹):
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~1720 cm⁻¹: C=O stretching vibration of the ester group.
-
~1620 cm⁻¹: N-H bending vibration.
-
~1550 cm⁻¹: C=N stretching vibration of the thiadiazole ring.
-
~1250 cm⁻¹: C-O stretching vibration of the ester group.
-
~700 cm⁻¹: C-S stretching vibration.
-
-
Mass Spectrometry (MS):
-
[M]+•: The molecular ion peak is expected at m/z = 173.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of a multitude of derivatives with potential therapeutic applications. Its utility spans various fields, including the development of agrochemicals and materials science.[1] However, its most prominent role is in pharmaceutical development.[3]
A Building Block for Bioactive Molecules
The amino and ester functionalities of this compound provide convenient handles for synthetic modification. The amino group can be readily acylated, alkylated, or converted into a Schiff base, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophoric groups to modulate the biological activity of the resulting compounds.
Diagrams and Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Targeting Key Signaling Pathways in Cancer
Derivatives of the 1,3,4-thiadiazole core have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Bcr-Abl signaling pathways.
-
VEGFR-2 Signaling: VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. 1,3,4-Thiadiazole derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling cascades.[12]
-
Bcr-Abl Signaling: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[13] It drives the uncontrolled proliferation of white blood cells by activating a number of downstream pathways, including the Ras-MAPK and PI3K-Akt pathways.[14] The development of Bcr-Abl inhibitors has revolutionized the treatment of CML. The 1,3,4-thiadiazole scaffold has been explored for the development of novel Bcr-Abl inhibitors.[13]
Representative Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-thiadiazole derivative.
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable starting material for the creation of novel compounds with diverse biological activities. The inherent pharmacological potential of the 1,3,4-thiadiazole core continues to inspire the development of new therapeutic agents targeting a range of diseases, most notably cancer. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its enduring importance for researchers and scientists dedicated to the advancement of drug discovery.
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Al-Otaibi, J. S., et al. (2023). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Pharmaceuticals, 16(10), 1449. Available from: [Link]
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Al-Jibori, S. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(6), 941-951. Available from: [Link]
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Chhajed, M., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 23(8), 3535–3549. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling and Hazard Management of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
This guide provides comprehensive technical information on the safe handling, potential hazards, and emergency management protocols for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their laboratory and research activities. The information herein is synthesized from authoritative safety data sheets, peer-reviewed literature, and established best practices in chemical safety to ensure a trustworthy and expert-informed resource.
Compound Profile and Significance
This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its thiadiazole core is a key pharmacophore in various biologically active molecules, and this particular derivative serves as a versatile intermediate in the synthesis of novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.[1][2] The presence of the amino and ethyl carboxylate functional groups offers multiple reaction sites for molecular elaboration, making it a valuable building block in drug discovery and development.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 64837-53-2[3] |
| Molecular Formula | C₅H₇N₃O₂S[3] |
| Molecular Weight | 173.20 g/mol [3] |
| Appearance | White to light yellow crystalline solid[1][4] |
| Melting Point | 196-202 °C[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5] The primary hazards are associated with its irritant properties.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[3][5] |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed[3] |
Causality of Hazards: The irritant nature of this compound can be attributed to the reactivity of the aminothiadiazole ring system. The lone pair of electrons on the amino group and the nitrogen atoms in the heterocyclic ring can interact with biological macromolecules, potentially leading to localized inflammatory responses upon contact with skin, eyes, and the respiratory tract. While specific mechanistic studies on this particular ester are not extensively documented, related aminothiazole and thiadiazole derivatives have been shown to interact with proteins, which could be a contributing factor to their irritant effects.
Hazard Identification and Personal Protective Equipment (PPE) Workflow
Caption: Workflow for hazard identification and selection of appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne dust particles.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: A flame-retardant lab coat and full-length pants should be worn. Disposable nitrile gloves are required; they should be inspected for integrity before use and changed frequently, especially if contamination is suspected.[5]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][6] Recommended storage temperature is between 2-8°C.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data for this compound is limited, heterocyclic amines can react exothermically with strong acids.
Experimental Protocols: Safe Laboratory Practices
The following protocols are designed to provide a framework for the safe execution of common laboratory procedures involving this compound.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and the sealed container of the compound inside the fume hood.
-
Dispensing: Carefully open the container and use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Closure: Securely close the primary container immediately after dispensing.
-
Transfer: Transfer the weighed solid to the reaction vessel within the fume hood.
-
Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth and weigh boat as solid chemical waste.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.
Protocol for Quenching a Reaction Mixture Containing this compound
This protocol provides a general guideline for neutralizing a reaction mixture. The specific quenching agent and conditions will depend on the other reagents present. This example assumes a non-aqueous reaction mixture.
-
Cooling: Cool the reaction vessel in an ice bath to dissipate any potential exothermic reaction during the quench.
-
Initial Quench (Protic Solvent): While stirring the reaction mixture, slowly add a less reactive protic solvent such as isopropanol dropwise. Monitor for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).
-
Aqueous Quench: Once the initial quench with the alcohol proceeds without significant heat generation, slowly add a saturated aqueous solution of a mild quenching agent, such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The choice of quencher should be based on the pH of the reaction mixture and the stability of the product.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Waste Disposal: The aqueous layer should be disposed of as hazardous aqueous waste.
Caption: A generalized workflow for quenching reactions containing the title compound.
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Spill and Leak Management
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Biological Hazard Profile
Many 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.[7] Their mechanism of action can vary but often involves the inhibition of key enzymes or disruption of cellular signaling pathways. For example, some aminothiadiazole analogs have been shown to have antitumor activity.[8] It is important to note that while this compound is a valuable research tool, its biological effects are not fully characterized, and it should be handled with the assumption that it is biologically active and potentially toxic.
Due to its use in the development of pharmacologically active agents, there is a potential for this compound to exhibit cytotoxicity. Researchers should consult relevant studies on similar compounds for insights into potential biological hazards.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for non-halogenated organic waste or aqueous waste, as appropriate. Do not dispose of this chemical down the drain.[5]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
Conclusion
This compound is a valuable chemical intermediate with manageable hazards when handled with appropriate care and adherence to established safety protocols. Its primary risks are associated with its irritant properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can safely incorporate this compound into their drug discovery and development workflows. A thorough understanding of its hazard profile is the foundation of a strong safety culture in the laboratory.
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This compound is widely utilized in research focused on. J&K Scientific. (URL: [Link])
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. (URL: [Link])
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Foreword: Unlocking the Potential of a Versatile Heterocycle
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (EATC) is a pivotal intermediate in the landscape of pharmaceutical and agricultural research.[1] Its 1,3,4-thiadiazole core is a highly sought-after scaffold in medicinal chemistry, forming the backbone of numerous compounds explored for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The journey from a promising molecule like EATC to a viable drug product is, however, paved with significant formulation challenges. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is not merely a preliminary step but the very foundation upon which successful drug development is built.
This technical guide offers a comprehensive exploration of the critical solubility and stability aspects of EATC. It is designed for researchers, scientists, and drug development professionals, providing not just theoretical knowledge but also actionable experimental protocols. By elucidating the causality behind experimental choices and grounding our recommendations in established scientific principles, we aim to empower you to navigate the complexities of formulating this promising molecule.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of a molecule is paramount. EATC is a white crystalline solid with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂S | [1][3] |
| Molecular Weight | 173.20 g/mol | [1][3] |
| Melting Point | 196-202 °C | [1] |
| Appearance | White crystals | [1] |
| IUPAC Name | This compound | [3] |
| CAS Number | 64837-53-2 | [1][3] |
The presence of an amino group and an ester functional group suggests potential for pH-dependent solubility and susceptibility to hydrolysis, which will be explored in subsequent sections. The thiadiazole ring itself is generally stable, but the overall stability of the molecule will be dictated by its functional groups.[4]
Solubility Studies: A Multifaceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a molecule like EATC, which is likely to exhibit poor aqueous solubility characteristic of many heterocyclic compounds, a systematic solubility assessment is essential.
Causality Behind Solvent Selection
The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on the anticipated formulation route and the need to understand the molecule's polarity. A typical panel of solvents would include:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the physiological pH range of the gastrointestinal tract and are crucial for predicting oral absorption.
-
Water: To determine the intrinsic aqueous solubility.
-
Ethanol, Propylene Glycol, PEG 400: Common co-solvents used in liquid formulations to enhance solubility.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent often used for creating stock solutions in biological assays.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of EATC to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilution: Dilute the filtrate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of EATC in the diluted filtrate using a validated analytical method, such as HPLC-UV.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral scan (e.g., 238 nm for a similar thiazole derivative[5]) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The chosen analytical method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.
Visualization of the Solubility Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination of EATC.
Stability Studies: Ensuring Molecular Integrity
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors. For EATC, key areas of investigation include hydrolytic, oxidative, and photolytic stability.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies also help in developing stability-indicating analytical methods.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. The ester and amino functionalities of EATC make it particularly susceptible to base-catalyzed hydrolysis.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of EATC in the respective stress media.
-
Incubation: Store the solutions under the specified conditions for a defined period.
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize acidic or basic samples and quench oxidative reactions before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of EATC and detect the formation of any degradation products.
Potential Degradation Pathways
Based on the structure of EATC, two primary degradation pathways are anticipated:
-
Hydrolysis of the Ethyl Ester: This would lead to the formation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid. It is noteworthy that this carboxylic acid derivative has been reported to be unstable and may undergo spontaneous decarboxylation.[6]
-
Degradation of the Thiadiazole Ring: While generally stable, the ring may be susceptible to cleavage under harsh oxidative conditions.
Visualization of the Stability Testing Workflow
Caption: Workflow for forced degradation studies of EATC.
Formulation Strategies for Solubility Enhancement
Given the anticipated low aqueous solubility of EATC, several formulation strategies can be employed to improve its dissolution and bioavailability. The choice of strategy will depend on the desired dosage form and the physicochemical properties of the molecule.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvency | Increasing the solubility by mixing a water-miscible organic solvent with water. | The toxicity and regulatory acceptance of the co-solvent must be considered. |
| pH Adjustment | Ionizing the molecule to a more soluble form. The amino group on EATC could be protonated at acidic pH. | The stability of the molecule at the adjusted pH must be confirmed. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix to create an amorphous form. | The choice of polymer and the physical stability of the amorphous form are critical. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin. | The stoichiometry of the complex and the safety of the cyclodextrin are important factors. |
Conclusion and Future Directions
This compound is a molecule of significant interest with a promising future in drug development. However, its successful translation from a laboratory curiosity to a clinical candidate hinges on a comprehensive understanding of its solubility and stability. This guide has provided a framework for systematically evaluating these critical properties, from foundational characterization to advanced formulation strategies.
While direct experimental data for EATC is limited in the public domain, the methodologies outlined herein, drawn from studies on analogous compounds, provide a robust starting point for any research and development program. Future work should focus on generating specific, quantitative data on the solubility of EATC in a wider range of pharmaceutically relevant solvents and a detailed elucidation of its degradation pathways. Such data will be invaluable for the rational design of stable and bioavailable formulations, ultimately unlocking the full therapeutic potential of this versatile thiadiazole derivative.
References
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). NeuroQuantology, 20(8), 4930-4940. [Link]
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8072. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Retrieved from [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
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Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2022). ResearchGate. [Link]
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Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 68(3), 643-653. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30075-30087. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 213, 113172. [Link]
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Methodological & Application
Synthesis of Novel Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a wide array of biological targets.[3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and diuretic agents.[1][2][4] The structural versatility of the 1,3,4-thiadiazole core allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions of the ring, making it a highly attractive framework for the development of novel therapeutics.[1][2]
This guide provides a detailed protocol for the synthesis of a key intermediate, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, and its subsequent derivatization into novel compounds with potential therapeutic applications. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in a research setting.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound serves as the foundational step for accessing a diverse library of derivatives. The following protocol is a robust and scalable method for the preparation of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Hydrazinecarbothioamide (Thiosemicarbazide) | CH5N3S | 91.13 | 10 g | 109.7 |
| Ethyl 2-chloro-2-oxoacetate | C4H5ClO3 | 136.53 | 12.2 mL | 109.7 |
| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | - | As needed | - |
| Ethyl Acetate | C4H8O2 | - | 400 mL | - |
| Anhydrous Sodium Sulfate | Na2SO4 | - | As needed | - |
| Dichloromethane | CH2Cl2 | - | As needed | - |
| Methanol | CH3OH | - | As needed | - |
Procedure:
-
To a solution of hydrazinecarbothioamide (10 g, 109.7 mmol) in phosphorus oxychloride (50 mL), add ethyl 2-chloro-2-oxoacetate (12.2 mL, 109.7 mmol).
-
Heat the reaction mixture to 70°C and stir for 5 hours.
-
After the reaction is complete, remove the excess POCl3 from the reaction mixture under vacuum.
-
Carefully dilute the residue with ice-cold water (300 mL) and basify to a pH of 8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by flash chromatography (silica gel, 100-200 mesh, eluting with 2% methanol in dichloromethane) to afford this compound as a yellow solid.[5]
Expected Yield: ~45%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d6): δ 7.94 (s, 2H, NH2), 4.29 (q, J = 7.1 Hz, 2H, OCH2), 1.27 (t, J = 7.1 Hz, 3H, CH3).[5]
-
LC-MS (m/z): Calculated for [M+H]⁺ 174.03, found 174.1.[5]
Part 2: Synthesis of Novel Derivatives
The presence of a primary amino group at the 5-position of the thiadiazole ring offers a versatile handle for further chemical modifications. This section outlines the synthesis of two important classes of derivatives: Schiff bases and sulfonamides.
A. Synthesis of Schiff Base Derivatives
The condensation of the amino group with various aromatic aldehydes yields Schiff bases (imines), which are known to possess a wide range of biological activities.
Caption: General scheme for the synthesis of Schiff base derivatives.
-
Dissolve this compound (1 eq.) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base derivative.[6]
B. Synthesis of Sulfonamide Derivatives
The reaction of the amino group with various sulfonyl chlorides leads to the formation of sulfonamides, a class of compounds with well-established therapeutic importance.
Caption: General scheme for the synthesis of sulfonamide derivatives.
-
Dissolve this compound (1 eq.) in anhydrous pyridine at 0°C.
-
Slowly add the desired substituted sulfonyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Part 3: Applications in Drug Development
Derivatives of this compound are being extensively investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.
Anticancer Activity:
The 1,3,4-thiadiazole scaffold is a key pharmacophore in a number of anticancer agents.[3] Its derivatives have been shown to exert their antiproliferative effects through various mechanisms of action, including:
-
Enzyme Inhibition: Many 1,3,4-thiadiazole derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and topoisomerases.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells.
Antimicrobial Activity:
The 1,3,4-thiadiazole nucleus is also a component of several antimicrobial drugs. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall. The diverse substitutions on the thiadiazole ring allow for the development of agents with activity against a broad spectrum of bacteria and fungi.[7]
Conclusion
The synthetic protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and exploration of novel this compound derivatives. The versatility of this core structure, coupled with the straightforward derivatization strategies, makes it an invaluable platform for the discovery of new therapeutic agents. Researchers are encouraged to utilize these methods as a starting point for their own investigations into the vast potential of the 1,3,4-thiadiazole scaffold in drug development.
References
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Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PMC. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. [Link]
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2-Amino-5-ethyl-1,3,4-thiadiazole. (n.d.). SpectraBase. [Link]
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This compound. (n.d.). PubChem. [Link]
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Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. [Link]
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2011). PubMed. [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. [Link]
-
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC. [Link]
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This compound (C5H7N3O2S). (n.d.). PubChemLite. [Link]
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Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.). Asian Journal of Chemistry. [Link]
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1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). ResearchGate. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Research Square. [Link]
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Application Notes and Protocols: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in Medicinal Chemistry
An In-Depth Technical Guide for Medicinal Chemists
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the 1,3,4-thiadiazole ring system holds a position of particular prominence.[1][2][3] This five-membered heterocycle, a bioisostere of pyrimidine and oxadiazole, is not merely a structural component but an active contributor to pharmacological efficacy.[4] Its mesoionic character facilitates passage across biological membranes, while the sulfur atom can engage in crucial interactions with protein targets.[5] The inherent stability and aromaticity of the 1,3,4-thiadiazole ring provide a robust framework that is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2][6]
This guide focuses on a uniquely versatile derivative: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate . This molecule is more than just another thiadiazole; it is a strategic starting material, a bifunctional building block offering two distinct points for chemical elaboration: the C5-amino group and the C2-ethyl carboxylate group.[][8] This dual reactivity allows chemists to readily generate vast libraries of novel compounds, making it an invaluable tool in the quest for new therapeutic agents targeting a wide spectrum of diseases, from microbial infections to cancer.[1][2][9]
Part 1: Core Synthetic Pathways and Derivative Generation
The utility of this compound stems from the reactivity of its primary amine, which serves as a nucleophilic handle for constructing more complex molecular architectures. Two of the most common and fruitful derivatization strategies involve the formation of Schiff bases and thiazolidinones.
The Schiff Base Condensation: A Gateway to Diverse Functionality
The reaction of the C5-amino group with various aldehydes or ketones to form Schiff bases (imines) is a fundamental and powerful strategy.[10] This reaction is synthetically straightforward and allows for the introduction of a wide array of substituted aryl or alkyl groups. The resulting imine bond (-N=CH-) and the newly introduced substituent can significantly modulate the biological activity of the parent molecule.[11][12]
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// Layout {rank=same; start_material; reagent1;} {rank=same; intermediate; reagent2;} } enddot Caption: Key synthetic pathways from the core scaffold.
Cyclocondensation to 4-Thiazolidinones: Building Bioactive Heterocycles
The Schiff base intermediates are themselves valuable precursors for further cyclization reactions. A prominent example is the reaction with thioglycolic acid to yield 4-thiazolidinone derivatives.[13][14] The thiazolidinone ring is another "privileged scaffold" in medicinal chemistry, known to confer a broad range of biological activities, including antimicrobial and anticancer effects.[14][15] This multi-step synthesis allows for the creation of hybrid molecules that incorporate the beneficial properties of both the thiadiazole and thiazolidinone moieties.
Part 2: Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The structural versatility allows medicinal chemists to target different biological pathways by modifying the substituents on the core scaffold.[1][2]
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a structural component of numerous compounds with potent antiproliferative activity.[4][5][16] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization, a key process in cell division.[16][17]
-
Mechanism of Action: Many thiadiazole derivatives function by inducing apoptosis (programmed cell death) in cancer cells.[16][18] Studies have shown that potent compounds can arrest the cell cycle at the G2/M or S phases, preventing cancer cell proliferation.[18]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the substituent introduced via the C5-amino group is critical for anticancer potency. For instance, the introduction of piperazine rings or other heterocyclic moieties through an acetamide linker has been shown to be advantageous for antiproliferative activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[18][19] The presence of electron-withdrawing groups on aryl substituents often enhances cytotoxic effects.[11][20]
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Derivatives | HCT-116 (Colon) | 2.03 - 37.56 | [5][19] |
| Piperazine Derivatives | MCF-7 (Breast) | 2.32 - 8.35 | [19] |
| Benzyl Piperidine Deriv. | HepG2 (Liver) | 3.13 - 44.87 | [18] |
| Propenyl Amine Deriv. | MCF-7 (Breast) | 1.52 | [19] |
Table 1: Representative anticancer activities of 1,3,4-thiadiazole derivatives.
Antimicrobial and Antifungal Activity
The 2-amino-1,3,4-thiadiazole moiety is a powerful pharmacophore for developing antimicrobial agents.[9][21] Its derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[9]
-
Mechanism of Action: While varied, a key mechanism for some derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, which is a pathway not present in humans.[22] This selective targeting is a hallmark of effective antimicrobial agents.
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substitution at the C5 position. Studies have shown that derivatives with fluorinated or chlorinated phenyl rings exhibit excellent inhibitory effects against S. aureus and B. subtilis.[9] The free amino group is often crucial for activity, with substitutions sometimes leading to a decrease in potency.[9]
Part 3: Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis and preliminary biological evaluation of derivatives from this compound.
Protocol 1: Synthesis of an Ethyl 5-(benzylideneamino)-1,3,4-thiadiazole-2-carboxylate (Schiff Base Derivative)
This protocol describes the condensation reaction between this compound and benzaldehyde.
Rationale: This is a foundational reaction to explore SAR. Benzaldehyde is used as a model aromatic aldehyde. Glacial acetic acid serves as an acid catalyst to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of the thiadiazole. Ethanol is a suitable solvent that dissolves the reactants and allows the reaction to proceed at a moderate reflux temperature.[12][23]
Materials:
-
This compound (1 eq.)
-
Benzaldehyde (1 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.73 g, 10 mmol) in absolute ethanol (20 mL).
-
Aldehyde Addition: To this solution, add benzaldehyde (e.g., 1.06 g, 10 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product will often precipitate out of the solution.
-
Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized Schiff base using IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Screening using Agar Well Diffusion Method
This protocol outlines a standard method for assessing the antibacterial activity of newly synthesized compounds.
Rationale: The agar well diffusion assay is a widely used, reliable method for preliminary screening of antimicrobial agents. It provides a qualitative and semi-quantitative measure of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition".[22] Standardizing the bacterial inoculum (using McFarland standards) is critical for reproducibility. DMSO is used as a solvent for the compounds due to its ability to dissolve a wide range of organic molecules and its minimal intrinsic antimicrobial activity at low concentrations.
Materials:
-
Synthesized thiadiazole derivatives
-
Nutrient Agar or Mueller-Hinton Agar
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control (e.g., Ciprofloxacin solution)
-
Incubator (37°C)
Procedure:
-
Media Preparation: Prepare and sterilize the nutrient agar according to the manufacturer's instructions. Pour approximately 20 mL of the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Seeding the Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of bacteria. Repeat for each bacterial strain.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Loading: Prepare solutions of the synthesized compounds in DMSO (e.g., at a concentration of 1 mg/mL). Carefully pipette a fixed volume (e.g., 50 µL) of each compound solution into separate wells.
-
Controls: Load one well with the positive control antibiotic (e.g., Ciprofloxacin, 10 µg/mL) and another with pure DMSO as a negative (solvent) control.
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity. The absence of a zone around the DMSO well confirms the solvent has no activity.
References
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). SAR Publication.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health (NIH).
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate.
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- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2021). PMC.
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Application Notes and Protocols for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,3,4-thiadiazole nucleus is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a potential antimicrobial agent. The protocols herein describe the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria, as well as the assessment of its cytotoxicity against mammalian cell lines to establish a preliminary safety profile. These guidelines are intended to provide researchers with a robust framework for the initial in vitro evaluation of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, which is a common structural motif in many biologically active molecules.[1] Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The presence of the amino group and the ethyl carboxylate moiety on the thiadiazole ring may influence the compound's solubility, cell permeability, and interaction with microbial targets.[]
Hypothesized Mechanism of Action: While the precise mechanism of action for this specific compound is yet to be elucidated, related 1,3,4-thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis.[5] The sulfur and nitrogen atoms in the thiadiazole ring can act as key coordinating agents with metal ions in bacterial enzymes, potentially leading to their inactivation.[6] Further investigation is required to determine the specific molecular targets of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 64837-53-2 | [7] |
| Molecular Formula | C₅H₇N₃O₂S | [7] |
| Molecular Weight | 173.19 g/mol | [] |
| Appearance | Solid | [8] |
| Melting Point | 197-199 °C | [] |
| Storage | 2-8°C, keep in a dark, dry, and sealed container. | [8] |
Preliminary Handling and Preparation of Stock Solutions
Proper handling and preparation of the test compound are critical for obtaining reproducible results.
2.1. Solubility Testing: Prior to preparing a stock solution, it is essential to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro assays.
-
Protocol:
-
Weigh 1-5 mg of this compound into a sterile microcentrifuge tube.
-
Add small aliquots of 100% DMSO (e.g., 50 µL) and vortex briefly after each addition.
-
Continue adding the solvent until the compound is fully dissolved.
-
Calculate the resulting concentration. It is recommended to prepare a high-concentration primary stock (e.g., 10-50 mM).
-
2.2. Preparation of Stock Solution: For antimicrobial and cytotoxicity testing, a concentrated stock solution is prepared and then serially diluted.
-
Protocol:
-
Based on the solubility test, weigh the desired amount of this compound to prepare a stock solution of known concentration (e.g., 10 mg/mL or 20 mM in 100% DMSO).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
3.1. Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Detailed Protocol:
-
Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in MHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
3.2. Illustrative MIC Data: Note: The following data are hypothetical and for illustrative purposes only. Researchers must generate their own data.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Positive | 32 |
| Escherichia coli | ATCC 25922 | Negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 |
3.3. Determination of Minimum Bactericidal Concentration (MBC):
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.
4.1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Detailed Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
-
4.2. Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity:
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
-
Data Interpretation and Future Directions
The data generated from these protocols will provide a preliminary assessment of the antimicrobial potential and safety profile of this compound. A favorable therapeutic index is indicated by potent antimicrobial activity (low MIC/MBC values) and low cytotoxicity (high IC₅₀ value).
Should the compound demonstrate promising in vitro activity, further studies are warranted, including:
-
Time-kill kinetics assays to understand the bactericidal or bacteriostatic nature of the compound.
-
Investigation of the mechanism of action through techniques such as enzyme inhibition assays or macromolecular synthesis inhibition studies.
-
Screening against a broader panel of clinical isolates, including multidrug-resistant strains.
-
In vivo efficacy and toxicity studies in animal models.
The exploration of this compound and its analogs represents a valuable avenue in the quest for novel antimicrobial agents to combat the growing challenge of infectious diseases.
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- 8. This compound | 64837-53-2 [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a High-Efficacy Corrosion Inhibitor for Steel
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (EATC) as a corrosion inhibitor for steel, particularly in acidic environments. We delve into the mechanistic principles underpinning its protective action, offer detailed, field-tested protocols for its evaluation using electrochemical and surface analysis techniques, and present a framework for data interpretation. The guide is designed to bridge theoretical understanding with practical application, enabling rigorous and reproducible research in corrosion science.
Introduction: The Challenge of Steel Corrosion and the Role of Heterocyclic Inhibitors
The electrochemical degradation of steel and its alloys, commonly known as corrosion, is a persistent challenge in numerous industries, leading to significant economic losses and safety concerns.[1] Acidic solutions, frequently used in industrial processes such as acid pickling, cleaning, and oil and gas exploration, create highly aggressive environments that accelerate steel corrosion.
Organic corrosion inhibitors are a primary defense against this degradation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[1] Among the various classes of organic inhibitors, those containing heterocyclic rings with multiple heteroatoms—such as nitrogen, sulfur, and oxygen—have shown exceptional efficacy.[2]
The 1,3,4-thiadiazole ring is a particularly promising scaffold for corrosion inhibitors.[3][4] The presence of two nitrogen atoms, one sulfur atom, and a delocalized π-electron system allows for strong and stable adsorption onto metal surfaces.[2][4] this compound (EATC), the subject of this guide, is an exemplary derivative of this class, demonstrating high inhibition efficiency due to its unique molecular structure.
The Science of Protection: Mechanism of Inhibition
The effectiveness of EATC as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, a process governed by its electronic structure. The thiadiazole ring contains lone pair electrons on the nitrogen and sulfur atoms, as well as a π-electron system, which can interact with the vacant d-orbitals of iron atoms on the steel surface.[4]
This interaction leads to the formation of a stable, adsorbed film that acts as a physical barrier, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption process can be classified into two main types:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can be protonated, but the presence of anions (like Cl⁻) on the surface can facilitate the adsorption of the protonated inhibitor.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the heteroatoms (N, S) of the EATC molecule and the vacant d-orbitals of iron atoms.[4] This creates a more robust and stable protective layer.
The presence of the amino (-NH₂) and ethyl carboxylate (-COOC₂H₅) groups further enhances the molecule's electron density and, consequently, its ability to coordinate with the metal surface, making it a highly effective inhibitor.[3]
Caption: Proposed mechanism of EATC adsorption on a steel surface.
Application Protocols: A Step-by-Step Guide to Inhibitor Evaluation
To quantitatively assess the performance of EATC, a combination of electrochemical and surface analysis techniques is required. The following protocols are designed to be self-validating and provide a comprehensive evaluation.
Protocol 1: Material and Solution Preparation
This initial step is critical for ensuring reproducibility.
-
Steel Specimen Preparation:
-
Select a standard steel grade (e.g., mild steel or Q235 carbon steel).[4]
-
Cut the steel into coupons of appropriate size for the electrochemical cell (e.g., 1 cm x 1 cm x 0.5 cm).
-
Mechanically polish the coupon surfaces sequentially using silicon carbide (SiC) papers of increasing grit size (e.g., 400, 800, 1200 grit) to achieve a mirror-like finish.
-
Degrease the polished coupons by sonicating in acetone or ethanol for 5-10 minutes.[5]
-
Rinse thoroughly with distilled water and dry immediately with a stream of warm air. Store in a desiccator until use.
-
-
Test Solution Preparation:
-
Prepare the corrosive medium, typically 1.0 M HCl or 0.5 M H₂SO₄, by diluting concentrated acid with distilled water.
-
Prepare a stock solution of EATC (e.g., 1000 ppm) in the corrosive medium.
-
Create a series of test solutions with varying concentrations of EATC (e.g., 50, 100, 200, 400 ppm) by serial dilution of the stock solution.
-
Protocol 2: Electrochemical Measurements
Electrochemical tests provide rapid and insightful data on the corrosion process and inhibitor action.[2][6] A standard three-electrode electrochemical cell is used, comprising the steel coupon as the working electrode (WE), a platinum or graphite plate as the counter electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) as the reference electrode (RE).[7]
Caption: General experimental workflow for inhibitor evaluation.
A. Potentiodynamic Polarization (PDP)
This technique measures the relationship between the applied potential and the resulting current, providing key parameters like the corrosion current density (Icorr), which is directly proportional to the corrosion rate.[8][9]
-
Setup: Assemble the three-electrode cell with the prepared steel WE.
-
Stabilization: Allow the system to stabilize by immersing the WE in the test solution for 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
-
Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1.0 mV/s).[10]
-
Analysis:
-
Plot the resulting data as potential (E) vs. log(current density, i).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] x 100 Where Icorr_uninh is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the electrochemical reactions at the interface.[7][11]
-
Setup & Stabilization: Use the same setup and stabilization procedure as for PDP.
-
Scan: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[7]
-
Analysis:
-
Represent the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters. The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the Rct values:
IE% = [(Rct_inh - Rct_uninh) / Rct_inh] x 100 Where Rct_inh is the charge transfer resistance with inhibitor and Rct_uninh is the charge transfer resistance without the inhibitor.
-
Caption: A simple Randles equivalent circuit for modeling EIS data.
Protocol 3: Surface Analysis Techniques
Post-exposure surface analysis confirms the formation of a protective film and visually assesses the extent of corrosion mitigation.[6][12]
-
Sample Preparation: Immerse steel coupons in the corrosive solution with and without the optimal concentration of EATC for a prolonged period (e.g., 24 hours). After immersion, gently rinse the coupons with distilled water, dry them, and store them in a desiccator.
-
Scanning Electron Microscopy (SEM): Acquire micrographs of the steel surfaces. The uninhibited sample is expected to show a rough, damaged surface characteristic of severe corrosion, while the EATC-protected sample should display a much smoother surface.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique analyzes the elemental composition of the surface layer. XPS spectra of the inhibited steel surface should confirm the presence of Nitrogen (N 1s) and Sulfur (S 2p) peaks, providing direct evidence of the adsorbed EATC film.[13]
Data Presentation and Interpretation
Table 1: Potentiodynamic Polarization (PDP) Data for Steel in 1.0 M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | IE% |
| 0 (Blank) | -475 | 1050 | 75 | 125 | - |
| 50 | -480 | 180 | 78 | 130 | 82.9 |
| 100 | -485 | 95 | 80 | 132 | 91.0 |
| 200 | -490 | 48 | 82 | 135 | 95.4 |
| 400 | -492 | 25 | 85 | 138 | 97.6 |
-
Interpretation: The data shows that with increasing EATC concentration, the corrosion current density (Icorr) significantly decreases, leading to a high inhibition efficiency (IE%) of up to 97.6%. The minor shift in the corrosion potential (Ecorr) and changes in both anodic (βa) and cathodic (βc) slopes suggest that EATC acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1.0 M HCl
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
| 0 (Blank) | 45 | 250 | - |
| 50 | 280 | 95 | 83.9 |
| 100 | 550 | 60 | 91.8 |
| 200 | 1100 | 45 | 95.9 |
| 400 | 2050 | 30 | 97.8 |
-
Interpretation: The EIS results corroborate the PDP findings. The charge transfer resistance (Rct) increases dramatically with higher EATC concentrations, indicating a significant slowdown of the corrosion process. Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the displacement of water molecules and the adsorption of the lower-dielectric EATC molecules, thickening the protective film.
Conclusion
This compound is a highly effective, mixed-type corrosion inhibitor for steel in acidic media. Its performance is directly related to its concentration and its molecular structure, which facilitates strong adsorption onto the steel surface to form a stable protective barrier. The protocols outlined in this guide provide a robust framework for evaluating EATC and other potential inhibitors, ensuring accurate and reproducible results. The combination of electrochemical methods for kinetic analysis and surface techniques for physical confirmation offers a complete picture of the inhibition mechanism and efficacy.
References
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Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Crolet, J. L. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Retrieved January 6, 2026, from [Link]
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Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Retrieved January 6, 2026, from [Link]
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Wang, L., et al. (2021). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. MDPI. Retrieved January 6, 2026, from [Link]
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Fouda, A. E. A. S., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. PMC - NIH. Retrieved January 6, 2026, from [Link]
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Corrosion Inhibition of Thiourea and Thiadiazole Derivatives : A Review. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
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Drazic, D. M., & Vascic, V. (1980). Determination of True Polarization Curves for Corrosion Rate Measurements of Steel in NaCl Stagnant Solutions. CORROSION, 36(7), 327–334. Retrieved January 6, 2026, from [Link]
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Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface. (n.d.). Atlantis Press. Retrieved January 6, 2026, from [Link]
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Ramachandran, S., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452. Retrieved January 6, 2026, from [Link]
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Potentiodynamic. (n.d.). Corrosionpedia. Retrieved January 6, 2026, from [Link]
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Sabri, M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1259-1273. Retrieved January 6, 2026, from [Link]
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Ekolu, S. O., et al. (n.d.). Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. CORE. Retrieved January 6, 2026, from [Link]
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Potentiodynamic polarization methods for corrosion measurement. (n.d.). Request PDF. Retrieved January 6, 2026, from [Link]
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Potentiodynamic and Cyclic Polarization Scans. (2019, June 25). Gamry Instruments. Retrieved January 6, 2026, from [Link]
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Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025, March 3). ACS Publications. Retrieved January 6, 2026, from [Link]
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Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. Retrieved January 6, 2026, from [Link]
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Chen, H. J. (1994, December 30). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). OSTI.GOV. Retrieved January 6, 2026, from [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 6, 2026, from [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.). Retrieved January 6, 2026, from [Link]
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Application Note & Protocol: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
<_ _>
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[][2] The synthesis proceeds via the cyclization of a thiosemicarbazide derivative.[3][4] This guide details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for obtaining this important scaffold.
Introduction and Mechanistic Overview
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][5] this compound serves as a versatile intermediate for the synthesis of more complex molecules, including potent antitubercular agents and other pharmacologically active compounds.[][6]
The synthesis described herein is based on the well-established Hantzsch-type condensation and subsequent cyclization of a thiosemicarbazide with an appropriate α-oxo-ester derivative. Specifically, the reaction involves the condensation of thiosemicarbazide with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride).
The proposed mechanism initiates with a nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by an intramolecular cyclization driven by the nucleophilic attack of the sulfur atom onto the other carbonyl group, and subsequent dehydration to form the stable aromatic 1,3,4-thiadiazole ring.[4] The use of a dehydrating agent or thermal conditions facilitates the final cyclization and aromatization steps.
Experimental Protocol
This protocol has been optimized for both yield and purity. Adherence to the specified conditions is critical for successful synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Thiosemicarbazide | ≥98% | e.g., Sigma-Aldrich, TCI | 79-19-6 | Toxic, handle with care.[7][8] |
| Ethyl 2-chloro-2-oxoacetate | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar | 4755-77-5 | Corrosive and lachrymator. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | e.g., Sigma-Aldrich | 10025-87-3 | Highly corrosive and toxic. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Flammable. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Volatile and suspected carcinogen. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | |
| Silica Gel | 100-200 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | 67-56-1 | Flammable and toxic. |
Equipment
-
Round-bottom flasks (50 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Synthesis Procedure
CAUTION: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (10 g, 54.8 mmol).
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask containing the thiosemicarbazide.
-
Addition of Ethyl 2-chloro-2-oxoacetate: Slowly add ethyl 2-chloro-2-oxoacetate (6.1 mL, 54.8 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 5 hours.
-
Work-up - Removal of POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under vacuum using a rotary evaporator.
-
Work-up - Quenching and Extraction: Dilute the residue with ice-cold water (150 mL). The solution will be acidic. Carefully basify the solution to a pH of 8 using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (200 mL).
-
Work-up - Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product should be purified by flash column chromatography on silica gel (100-200 mesh).
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a solvent system of 2% methanol in dichloromethane.
-
Fraction Collection: Collect the fractions containing the desired product (monitor by TLC).
-
Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid.
Expected Yield
The expected yield of the purified product is approximately 24-30%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.94 (s, 2H, -NH₂), 4.29 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.27 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[9] |
| ¹³C NMR | Expected signals for the ester carbonyl, thiadiazole ring carbons, and ethyl group carbons.[10] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiadiazole ring). |
| Mass Spectrometry (LC-MS) | m/z [M+H]⁺ calculated for C₅H₇N₃O₂S: 174.03; found: 174.1.[9] |
| Melting Point | 197-199 °C.[] |
Safety and Waste Disposal
-
Thiosemicarbazide: Toxic if swallowed.[7] Avoid inhalation of dust.
-
Ethyl 2-chloro-2-oxoacetate: Causes severe skin burns and eye damage. It is also a lachrymator.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227–231.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227–231.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-860.
- Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2020). Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. Egyptian Journal of Chemistry, 63(10), 3843-3853.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
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ResearchGate. (n.d.). The reaction of acylthiosemicarbazides 3a–d with oxalyl chloride... Retrieved from [Link]
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Loba Chemie. (2025, November 4). THIOSEMICARBAZIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
- Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega, 7(15), 13035–13048.
- Al-Adilee, K. J., & Al-Jbouri, M. M. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(6), 986-996.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Pavlova, V. V., Zadorozhnii, P. V., Kiselev, V. V., Okhtina, O. V., & Aleksandr, V. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2).
- Kumar, R., & Kumar, S. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical & Biological Archives, 3(4), 743-751.
- Hussein, F. A., & Al-Ouqaili, A. M. S. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(10), 384-394.
-
ResearchGate. (n.d.). Synthesis and spectral characteristics of N -(2,2,2-trichloro-1-((5-(R-amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]
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- Stoica, A. E., Zara, D. C., Olaru, O. T., & Drăghici, C. (2021).
- Metwally, M. A. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519.
- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2000). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University, 17(2), 85-94.
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Reaction of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with aromatic aldehydes
Application Note & Protocol
Topic: Synthesis and Characterization of Biologically Active Schiff Bases via Condensation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1,3,4-Thiadiazole Schiff Bases
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold recognized in medicinal chemistry for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its prevalence in approved drugs underscores its role as a "privileged structure." When the C5-amino group of a thiadiazole derivative is condensed with an aromatic aldehyde, it forms a Schiff base, or an azomethine linkage (-N=CH-).[3] This chemical transformation is of significant interest because it allows for the modular and efficient generation of extensive compound libraries. The resulting imine products often exhibit enhanced or entirely new biological activities, making this reaction a cornerstone for scaffold diversification in drug discovery pipelines.[4][5]
This guide provides a comprehensive, field-tested protocol for the synthesis of ethyl 5-(arylideneamino)-1,3,4-thiadiazole-2-carboxylates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, validation techniques, and the rationale behind key experimental decisions, empowering researchers to adapt and troubleshoot the methodology effectively.
Reaction Mechanism: The Formation of the Azomethine Bridge
The reaction proceeds via a classic nucleophilic addition-elimination pathway. The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group, making it more electrophilic and facilitating the final dehydration step.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the C5-amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine or hemiaminal intermediate.
-
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst (e.g., glacial acetic acid), forming a good leaving group (water).
-
Elimination: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and forming the stable imine (Schiff base) product.
Caption: Reaction mechanism for Schiff base formation.
Experimental Protocols
This section details two reliable methods for synthesis: a standard conventional heating protocol and a rapid microwave-assisted alternative.
Materials and Reagents
-
This compound (≥98% purity)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde; ≥98% purity)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Diethyl Ether (for washing)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Microwave reactor (for Protocol 3.3)
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Protocol I: Conventional Synthesis via Reflux
This method is robust and requires standard laboratory equipment, making it highly accessible.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.87 g, 10 mmol) in absolute ethanol (30 mL). Add the selected aromatic aldehyde (10 mmol, equimolar) to the solution.
-
Expert Insight: Using absolute ethanol is crucial as the presence of water can shift the reaction equilibrium backward, hindering the dehydration step and reducing the final yield.
-
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.[4][6]
-
Expert Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the initial attack. It also facilitates the final dehydration of the carbinolamine intermediate. Over-addition of acid should be avoided as it can protonate the starting amine, rendering it non-nucleophilic.
-
-
Reflux: Attach a reflux condenser, add a magnetic stir bar, and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting amine.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol followed by diethyl ether to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from absolute ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Protocol II: Microwave-Assisted Synthesis
This method significantly reduces reaction time and can improve yields.[4]
Step-by-Step Procedure:
-
Reactant Setup: In a 10 mL microwave reactor vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and absolute ethanol (4 mL).
-
Catalyst Addition: Add one drop of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-15 minutes.[4]
-
Expert Insight: Microwave heating provides rapid and uniform energy transfer directly to the polar solvent and reactants, dramatically accelerating the reaction rate compared to conventional heating.
-
-
Isolation and Purification: Follow steps 5-8 from the conventional protocol. The product often precipitates upon cooling without the need for an extended ice bath.
Caption: General experimental workflow for synthesis.
Product Characterization and Data Validation
Confirming the identity and purity of the synthesized compound is a critical step. The formation of the Schiff base can be unequivocally verified by spectroscopic analysis.
-
FT-IR Spectroscopy: The most telling evidence is the disappearance of the characteristic N-H stretching bands of the primary amine (typically around 3200-3400 cm⁻¹) and the appearance of a new, strong absorption band for the azomethine (C=N) group at approximately 1600-1640 cm⁻¹.[3][7]
-
¹H NMR Spectroscopy: A singlet peak will appear in the downfield region (δ 8.0-9.0 ppm), which is characteristic of the azomethine proton (-N=CH-).[2][8] The signals corresponding to the NH₂ protons of the starting material will be absent.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear as a distinct signal in the range of δ 155-165 ppm.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation.
Table 1: Representative Characterization Data
| Aromatic Aldehyde | Product Yield (%) | M.p. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (-N=CH-, δ ppm) |
| Benzaldehyde | 85-92 | 145-147 | ~1625 | ~8.5 |
| 4-Chlorobenzaldehyde | 88-95 | 198-200 | ~1620 | ~8.6 |
| 4-Anisaldehyde | 82-90 | 160-162 | ~1615 | ~8.4 |
Note: Data are representative examples based on typical outcomes and should be confirmed experimentally.
Applications in Drug Development
The Schiff bases synthesized via this protocol are versatile intermediates for creating compounds with significant therapeutic potential. The specific biological activity is often tuned by the choice of the aromatic aldehyde.
-
Antimicrobial Agents: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9] The imine linkage is believed to be crucial for this activity.
-
Anticancer Activity: Certain compounds have demonstrated cytotoxic effects against various cancer cell lines.[4][10] The 1,3,4-thiadiazole core can act as a kinase inhibitor, and the attached aromatic group can influence binding affinity and specificity.[4]
-
Anti-inflammatory and Analgesic Properties: Several studies have reported significant anti-inflammatory and pain-relieving effects of these molecules in animal models.[2][11]
References
- Jalhan, S., Jindal, A. B., & Gupta, A. (2012).
-
Malak, S. A., Rajput, J. D., & Sharif, M. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry, 14(4), 466-472. Available from: [Link]
-
Al-Juboori, T. K., Al-Obaidi, Z. T., & Hussein, N. H. (2020). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][4][12][13] thiadiazole and study its biological activity. Digital Repository of University of Babylon.
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IJCRT. (2025). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole: A Computational Investigation. International Journal of Creative Research Thoughts. Available from: [Link]
- Mousa, M. N. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76.
- Rajput, J. D., & Sharif, M. (2023). Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry.
- Elzahany, E., et al. (2010). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences, 4(7), 2016-2021.
- Alagöz, B. Ü. (2018). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)
- Jain, A. K., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 179-182.
- Impact Factor. (n.d.).
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Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available from: [Link]
- Semantic Scholar. (n.d.).
-
ResearchGate. (2011). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. Available from: [Link]
- Al-Jumaili, H. A. H. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry.
- ChemicalBook. (n.d.).
- International Journal of PharmTech Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
-
PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Available from: [Link]
-
Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 23(3), 1435-1448. Available from: [Link]
- ResearchGate. (2020).
-
PubMed. (2007). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available from: [Link]
- ResearchGate. (2013). Mechanism and kinetics of thermal decomposition of 5-benzylsulfanyl-2-amino-1,3,4-thiadiazole.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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Achieving High Purity Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: A Guide to Effective Purification Techniques
An Application Note and Protocol Guide for Researchers
Abstract
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal and agricultural chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] The efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays are directly contingent on the purity of this starting material. This guide provides a comprehensive overview of robust purification strategies, including recrystallization and column chromatography, tailored for this specific molecule. We delve into the rationale behind methodological choices, offering detailed, step-by-step protocols and troubleshooting advice to enable researchers, scientists, and drug development professionals to obtain this compound of high purity (≥97%).
Physicochemical Profile and Handling
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. This compound is a stable, crystalline solid under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂S | [1][2] |
| Molecular Weight | 173.20 g/mol | [1][2] |
| Appearance | White crystals | [1] |
| Melting Point | 196-202 °C | [1] |
| Purity (Typical Commercial) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 2-8 °C, sealed in a dry, dark environment |
Safety and Handling: The compound is classified as hazardous. It may be harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Understanding the Impurity Profile
Effective purification begins with anticipating the potential impurities. The most common synthetic routes involve the cyclization of thiosemicarbazide or its derivatives with an ethyl oxalyl equivalent, often in the presence of a dehydrating agent like POCl₃.[3]
Common impurities may include:
-
Unreacted Starting Materials: Thiosemicarbazide, ethyl 2-chloro-2-oxoacetate.
-
Reaction Byproducts: Acidic residues from reagents like POCl₃, and various side-products from incomplete or alternative cyclization pathways.
-
Residual Solvents: High-boiling point solvents such as Dimethylformamide (DMF) are sometimes used and can be difficult to remove.[3]
Caption: Origin of impurities from a common synthetic route.
Core Purification Protocols
Based on the compound's properties and likely impurities, a multi-step approach involving an initial workup followed by either flash chromatography or recrystallization is most effective.
Initial Aqueous Workup
The first step after synthesis is typically a quench and extraction to remove inorganic salts and highly polar impurities.
Protocol 1: Basic Aqueous Workup
-
Quenching: Carefully add the cooled crude reaction mixture to ice-cold water.
-
Neutralization: Basify the acidic mixture to a pH of ~8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This step is critical for neutralizing acidic byproducts and ensuring the amino group of the target compound is deprotonated, enhancing its solubility in organic solvents.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).[3]
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.
Purification by Flash Column Chromatography
Chromatography is the method of choice when dealing with complex mixtures containing closely related impurities. It separates compounds based on their differential adsorption to a stationary phase.
Principle: this compound is a polar molecule. It will adhere to the polar silica gel stationary phase but can be eluted with a moderately polar mobile phase. Non-polar impurities will elute first, followed by the desired product, while highly polar impurities will remain on the column.
Protocol 2: Silica Gel Flash Chromatography
-
Stationary Phase: Prepare a column packed with silica gel (100-200 mesh is typical for crude purifications).[3]
-
Mobile Phase Selection: A common and effective eluent system is a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate.[3]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample dissolved in a solvent.
-
Elution & Fraction Collection: Begin elution with the selected mobile phase, collecting fractions and monitoring the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified solid.
Caption: Workflow for purification by flash column chromatography.
Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly crystalline material, especially if the crude product is already of moderate purity (>85-90%).
Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol 3: Recrystallization
-
Solvent Selection: Based on literature for analogous compounds, ethanol or a mixed solvent system of DMF/water are promising candidates.[4][5][6]
-
Screening: Test solubility in small vials. The target compound should be poorly soluble in the cold solvent but readily soluble when hot.
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Integrated Purification Strategy and Purity Verification
For optimal results, a combined approach is recommended. The choice between chromatography and recrystallization as the main step depends on the nature and quantity of impurities.
Caption: Decision workflow for purifying this compound.
Purity Verification:
-
HPLC: As the industry standard, HPLC is ideal for quantitative purity assessment.[1]
-
NMR (¹H NMR): Provides structural confirmation and detects proton-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value (196-202 °C) is a good indicator of high purity.[1]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid; compound is too impure. | Add a more polar co-solvent; ensure slow cooling; pre-purify by chromatography. |
| Poor separation on column | Incorrect mobile phase polarity; column overloaded. | Optimize eluent system using TLC; reduce the amount of sample loaded onto the column. |
| Product won't crystallize | Solution is too dilute; presence of impurities inhibiting crystallization. | Concentrate the solution; try scratching the inside of the flask; add a seed crystal; re-purify. |
| Low recovery after purification | Compound has significant solubility in cold solvent (recrystallization); product streaking on column. | Use a less polar recrystallization solvent; ensure proper mobile phase selection for chromatography. |
Conclusion
The purification of this compound can be reliably achieved through a systematic approach. An initial aqueous workup to remove inorganic byproducts, followed by either flash chromatography for complex mixtures or recrystallization from a suitable solvent like ethanol for less contaminated material, will consistently yield a product of high purity. Verification by HPLC and melting point analysis is essential to confirm the success of the chosen protocol. Adherence to these guidelines will ensure the quality and consistency of this critical synthetic intermediate for downstream applications.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. A. H. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology. [Link]
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PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]
- Google Patents.Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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Siddiqui, A. A., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Kovtonyuk, V. M., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. [Link]
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Patel, K. D., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. International Journal of Chemistry. [Link]
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Application Note: High-Throughput and Characterization Methods for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the detection, quantification, and structural characterization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. As a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals, robust and reliable analytical techniques are paramount for ensuring quality, purity, and consistency in research and manufacturing settings.[1][2] This guide moves beyond simple procedural lists, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and key spectroscopic techniques. We delve into the causality behind experimental choices, providing insights to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative
This compound is a versatile intermediate whose derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Its structural integrity and purity are directly correlated with the efficacy and safety of the final active compounds. Consequently, the ability to accurately quantify this molecule in various matrices—from raw materials to complex biological samples—and to confirm its identity is a cornerstone of the drug development pipeline.
This application note details validated methods tailored for both routine quality control (QC) and in-depth research applications. We will explore chromatographic techniques for precise quantification and spectroscopic methods for unambiguous structural confirmation.
Choosing the Right Analytical Tool: A Logic-Based Approach
The selection of an analytical method is contingent upon the specific question being asked. Is the goal to determine the purity of a bulk sample, quantify trace amounts in a plasma sample, or confirm the structure of a newly synthesized batch? The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Method Selection Workflow Diagram.
Chromatographic Methods for Quantification
Chromatographic techniques are the gold standard for separating and quantifying analytes in a mixture. We present two robust methods: a workhorse HPLC-UV method for routine analysis and a high-sensitivity LC-MS/MS method for demanding applications.
Protocol: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for determining the purity and assay of this compound in bulk material or simple formulations.
Objective: To quantify this compound with high precision and accuracy.
Experimental Protocol:
-
Reagent & Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
From the stock solution, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL using the mobile phase as the diluent.
-
Prepare the unknown sample by accurately weighing and dissolving it in methanol to achieve a theoretical concentration of ~50 µg/mL, followed by filtration through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
System: Waters Alliance HPLC with a 2487 Dual λ Absorbance Detector or equivalent.[4]
-
Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Scientist's Note: A C18 stationary phase is selected for its excellent retention and separation of moderately polar heterocyclic compounds like the target analyte.
-
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water.
-
Rationale: The acetonitrile provides the necessary organic strength for elution, while the formic acid ensures the amine group is protonated, leading to improved peak shape and reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm.
-
-
Data Analysis & System Validation:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (R²) > 0.999 is required.
-
Quantify the unknown sample by interpolating its peak area from the calibration curve.
-
Validate the method according to established guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7][8]
-
Expected Performance Characteristics:
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.7 µg/mL |
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of the analyte in complex biological matrices, such as mouse or rat plasma, making it suitable for pharmacokinetic studies.[9][10]
Objective: To achieve low-level quantification of this compound in plasma.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Scientist's Note: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis, removing the bulk of matrix interferences.[10]
-
-
-
Instrumentation & Conditions:
-
System: SCIEX Triple Quad 5500 series or equivalent, coupled with a Shimadzu Nexera or Waters Acquity UPLC system.
-
Column: Waters Xterra RP C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Rationale: The basic amino group on the thiadiazole ring is readily protonated, making positive mode ionization highly efficient.
-
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: m/z 174.1 → 128.1 (Precursor [M+H]⁺ → Product Fragment).
-
Internal Standard MRM: To be determined based on the selected standard.
-
Key Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.
-
Caption: General workflow for RP-HPLC-UV analysis.
Spectroscopic Methods for Structural Characterization
While chromatography excels at quantification, spectroscopy is indispensable for confirming the chemical identity and structure of a compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule.[5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~7.3 (s, 2H): Protons of the primary amine (-NH₂). The broadness and position can vary with concentration and water content.
-
~4.3 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester group.
-
~1.3 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester group.
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~170: Carbonyl carbon (C=O) of the ester.
-
~165 & ~158: The two carbon atoms of the thiadiazole ring.
-
~62: Methylene carbon (-O-CH₂-CH₃).
-
~14: Methyl carbon (-O-CH₂-CH₃).
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Ion:
-
[M+H]⁺: m/z 174.03
-
-
Key Fragmentation:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to confirm the presence of key functional groups.
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Characteristic Peaks (cm⁻¹):
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The RP-HPLC-UV method offers a reliable and efficient solution for routine quality control, while the LC-MS/MS protocol delivers the high sensitivity required for bioanalytical applications. Complementary spectroscopic techniques (NMR, MS, FT-IR) are essential for unequivocal structural verification. By understanding the principles behind each technique and following these validated protocols, researchers and drug development professionals can ensure the quality and integrity of their work, accelerating the path from discovery to application.
References
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- Barbooti, M. M., Al-Bayati, R. I., & Hussain, A. A. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate.
- Barbooti, M. M., et al. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate.
- Barbooti, M. M., et al. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. American Journal of Analytical Chemistry.
- MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- United States Biological. (n.d.). This compound ≥97% (HPLC) - Data Sheet.
- Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
- BLDpharm. (n.d.). 64837-53-2|this compound.
- PubMed. (n.d.). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
- MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
- J&K Scientific. (n.d.). This compound | 64837-53-2.
- Rajput, D., Vaishnav, R., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices.
- PubMed. (n.d.). Electrochemical polymerized 5-amino-2-mercapto-1,3,4-thiadiazole modified single use sensors for detection of quercetin.
- United States Biological. (n.d.). 275853 this compound CAS: 64837-53-2.
- Sigma-Aldrich. (n.d.). This compound | 64837-53-2.
- Masoumi, H., Khazalpour, S., & Jamshidi, M. (n.d.). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
- RSC Publishing. (n.d.). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives.
- Sigma-Aldrich. (n.d.). This compound.
- Journal of Medicinal and Chemical Sciences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- Azam, U., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central.
- Journal of Organic and Pharmaceutical Chemistry. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
- ÇAVUŞ, M. S., & MUĞLU, H. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone.
- Grafiati. (2025). Journal articles: 'Aminothiazole Derivatives'.
- Pharmaffiliates. (n.d.). CAS No : 64837-53-2 | Product Name : this compound (BSC).
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- ResearchGate. (2013). Electrochemical polymerized 5-amino-2-mercapto-1,3,4-thiadiazole modified single use sensors for detection of quercetin.
- ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
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The Versatile Synthon: Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate in Modern Heterocyclic Synthesis
Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of one sulfur and two nitrogen atoms, confer upon it the ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, in particular, has emerged as a highly versatile and strategic building block for the synthesis of more complex, fused heterocyclic systems. This is due to the presence of two key reactive sites: a nucleophilic amino group and an electrophilic ester moiety, which can be selectively targeted to construct a diverse array of novel molecular architectures.[4][]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for the synthesis of medicinally relevant fused heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the differential reactivity of its amino and ethyl carboxylate functional groups. The exocyclic amino group is a potent nucleophile, readily participating in reactions with electrophiles to initiate ring closure. The ethyl carboxylate group, while less reactive, can be involved in cyclization reactions, often after initial modification or under specific reaction conditions.
Application Note I: Synthesis of Imidazo[2,1-b][1][6][7]thiadiazoles
The imidazo[2,1-b][1][6][7]thiadiazole scaffold is a core structure in numerous compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] The synthesis of this fused system can be efficiently achieved through the cyclocondensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone. In the case of this compound, the reaction proceeds via nucleophilic attack of the amino group on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.
Reaction Mechanism Workflow
Caption: Workflow for Imidazo[2,1-b][1][6][7]thiadiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 6-phenylimidazo[2,1-b][1][6][7]thiadiazole-2-carboxylate
This protocol details the synthesis of a representative imidazo[2,1-b][1][6][7]thiadiazole derivative using 2-bromoacetophenone as the α-haloketone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material), add 2-bromoacetophenone (1.0 eq).
-
Add sodium bicarbonate (1.2 eq) to the reaction mixture. The causality for using a mild base like NaHCO₃ is to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, reducing its nucleophilicity.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate:Hexane, 1:1).
-
After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6-phenylimidazo[2,1-b][1][6][7]thiadiazole-2-carboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| 2-Bromoacetophenone | 1.0 | Electrophile for cyclization |
| Sodium bicarbonate | 1.2 | Mild base to neutralize HBr |
| Ethanol | Solvent | Reaction medium |
Application Note II: Synthesis of Thiadiazolo[3,2-a]pyrimidines
The thiadiazolo[3,2-a]pyrimidine core is another important heterocyclic system with diverse biological activities.[8][9] A highly efficient method for the synthesis of this scaffold is a one-pot, three-component reaction involving a 2-amino-1,3,4-thiadiazole, a β-dicarbonyl compound, and an aldehyde. This multicomponent approach is advantageous due to its atom economy and operational simplicity.
Reaction Mechanism Workflow
Caption: Multicomponent Synthesis of Thiadiazolo[3,2-a]pyrimidines.
Experimental Protocol: Synthesis of Ethyl 6-acetyl-7-methyl-5-phenyl-5H-[1][6][7]thiadiazolo[3,2-a]pyrimidine-2-carboxylate
This protocol outlines the one-pot synthesis of a substituted thiadiazolo[3,2-a]pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetylacetone (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~10 mol%)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), acetylacetone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in acetonitrile (25 mL/g of starting material). The use of a catalyst like p-TSA is crucial for promoting both the initial Knoevenagel condensation and the subsequent cyclization.[8]
-
Reflux the reaction mixture for 10-12 hours, monitoring its progress by TLC (e.g., Ethyl acetate:Hexane, 1:2).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure thiadiazolo[3,2-a]pyrimidine derivative.
-
Confirm the structure of the purified product by spectroscopic methods.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Heterocyclic amine component |
| Benzaldehyde | 1.0 | Aldehyde component |
| Acetylacetone | 1.0 | Active methylene compound |
| p-Toluenesulfonic acid | 0.1 | Acid catalyst |
| Acetonitrile | Solvent | Reaction medium |
Conclusion and Future Perspectives
This compound stands out as a versatile and valuable synthon in the construction of diverse and medicinally important fused heterocyclic systems. The protocols detailed herein for the synthesis of imidazo[2,1-b][1][6][7]thiadiazoles and thiadiazolo[3,2-a]pyrimidines provide a solid foundation for researchers to explore the full synthetic potential of this remarkable building block. The strategic manipulation of its amino and ester functionalities opens avenues for the creation of novel molecular entities with tailored biological activities. Future research in this area will undoubtedly focus on expanding the library of accessible heterocyclic scaffolds, developing more sustainable and efficient synthetic methodologies, and exploring the therapeutic applications of the resulting compounds in drug discovery programs.
References
-
SAR Publication. (2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. [Link]
-
ResearchGate. (2023, December 6). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and antibacterial activities of novel imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 8(12), 850-858. [Link]
-
Genc, Y., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][6][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2356. [Link]
-
ResearchGate. (n.d.). Scheme 67. Synthesis of 2-amino-5-carboxy-1,3,4-thiadiazine hydrobromide 163. ResearchGate. [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
Nagaraju, D., et al. (2021). Bicyclic[1][6][7]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant. Biointerface Research in Applied Chemistry, 11(5), 12925-12936. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. Scientific Reports, 11(1), 15767. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. The synthesis of novel pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety with effective inhibitory activity against the isoforms of human cytosolic carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: A Versatile Precursor for Advanced Heterocyclic Synthesis
Abstract
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and agrochemical research. Its unique molecular architecture, featuring a reactive amino group, a modifiable ester moiety, and the bioisosteric 1,3,4-thiadiazole core, renders it an invaluable building block for the synthesis of a diverse array of complex molecules.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. It details robust protocols for its synthesis and subsequent transformation into various derivatives, including Schiff bases, N-acyl compounds, and fused pyrimidine systems, highlighting its role in the generation of novel chemical entities with therapeutic and agricultural potential.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent pharmacophore found in numerous biologically active compounds.[3][4][5] Its prevalence in medicinal chemistry is attributed to its ability to act as a bioisostere of pyrimidine and other key biological motifs, allowing it to interact with various biological targets.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] The sulfur atom in the ring enhances lipophilicity, which can improve the pharmacokinetic profile of drug candidates by facilitating passage across cellular membranes.
This compound (IUPAC Name: this compound; CAS No: 64837-53-2) serves as a strategic starting material for accessing this privileged scaffold. The presence of both a nucleophilic amino group at the 5-position and an electrophilic ester group at the 2-position allows for sequential and regioselective modifications, making it a cornerstone for combinatorial library synthesis and lead optimization campaigns. This guide will explore the fundamental reactivity of this building block and provide detailed, field-proven protocols for its application in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.20 g/mol | |
| Melting Point | 197-199 °C | Commercial Supplier Data |
| Appearance | Solid | Commercial Supplier Data |
Foundational Protocol: Synthesis of the Building Block
The synthesis of this compound is most commonly achieved through the cyclization of a thiosemicarbazide derivative. This method is efficient and utilizes readily available starting materials. The general mechanism involves the reaction of thiosemicarbazide with a suitable two-carbon electrophile, followed by an acid-catalyzed cyclodehydration.[3]
Protocol 2.1: Synthesis from Thiosemicarbazide and Diethyl Oxalate
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization.
Causality: Diethyl oxalate provides the two-carbon backbone required for the formation of the thiadiazole ring with the desired carboxylate functionality. The use of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid is crucial for promoting the final cyclization step by removing water and driving the equilibrium towards the product.[3]
Caption: Synthesis workflow for the title compound.
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.
-
Add diethyl oxalate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully, add concentrated sulfuric acid to the cooled mixture while stirring in an ice bath.
-
Allow the mixture to stir at room temperature for 12-18 hours to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Application in Synthesis: Key Transformations and Protocols
The dual functionality of this compound allows for a wide range of synthetic transformations. The following sections detail protocols for some of the most common and useful reactions.
Formation of Schiff Bases: Accessing Imines
The condensation of the 5-amino group with various aldehydes provides a straightforward route to a diverse library of Schiff bases (imines). These compounds are not only valuable final products but also serve as intermediates for further synthetic elaborations, including the synthesis of thiazolidinones and other heterocyclic systems.[6][7]
Causality: The reaction is an acid-catalyzed nucleophilic addition-elimination. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of a weak acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack. The subsequent elimination of a water molecule is also acid-catalyzed.
Caption: General scheme for Schiff base synthesis.
Protocol 3.1.1: Synthesis of Ethyl 5-(benzylideneamino)-1,3,4-thiadiazole-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add benzaldehyde (1.05 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.[6]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the product under vacuum to obtain the desired Schiff base.
| Aldehyde Reactant | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2-4 | >80 | Adapted from[6] |
| 4-Chlorobenzaldehyde | 3-5 | >85 | Adapted from[7] |
| 4-Methoxybenzaldehyde | 2-4 | >80 | Adapted from |
N-Acylation: Formation of Amide Derivatives
The 5-amino group readily undergoes acylation with acid chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, acylation with pyrazole-containing acid chlorides has been used to synthesize potent enzyme inhibitors.
Causality: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the amide. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Protocol 3.2.1: N-Acylation with a Pyrazole Carbonyl Chloride
Materials:
-
This compound (1.0 eq)
-
1,5-Diphenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in dry DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in dry DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent substrate for cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds like acetylacetone can lead to the formation of thiadiazolo[3,2-a]pyrimidine derivatives, which are another class of biologically important molecules.
Causality: This reaction typically proceeds via a two-step sequence. First, a nucleophilic attack from the exocyclic amino group onto one of the carbonyl carbons of the β-dicarbonyl compound forms an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the thiadiazole ring attacks the second carbonyl group, leading to the fused pyrimidine ring after dehydration. The reaction is often catalyzed by acid (e.g., polyphosphoric acid) which activates the carbonyl groups towards nucleophilic attack.
Protocol 3.3.1: Synthesis of a Thiadiazolo[3,2-a]pyrimidine Derivative
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and acetylacetone (1.1 eq).
-
Add polyphosphoric acid (PPA) to the mixture to form a stirrable paste.
-
Heat the reaction mixture to 120-140 °C and maintain for 2-3 hours with stirring.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified thiadiazolo[3,2-a]pyrimidine derivative.
Conclusion
This compound is a demonstrably versatile and powerful building block in modern organic synthesis. The protocols detailed in this application note provide a solid foundation for its synthesis and derivatization. The strategic positioning of its functional groups allows for the facile construction of diverse molecular scaffolds, including Schiff bases, amides, and complex fused heterocyclic systems. For researchers in drug discovery and agrochemical development, mastering the chemistry of this intermediate opens the door to a vast chemical space populated with potentially bioactive molecules. The reliability and efficiency of the described transformations underscore its importance as a key tool for innovation in chemical science.
References
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), XXX-XXX. (Note: A placeholder for a full journal reference as the provided link was to a general review).
- Chubb, F. L., & Nissenbaum, J. (1959). Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives. Canadian Journal of Chemistry, 37(6), 1121-1132.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Hoggarth, E. (1949). The chemistry of the antituberculous thiosemicarbazones. Journal of the Chemical Society (Resumed), 1163-1167.
- Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586.
- Mousa, M. N. (2017). Synthesis, characterization and evaluation of antibacterial activity of 1,3,4-thiadiazole derivatives containing Schiff bases. International Journal of Pharmaceutical and Clinical Research, 7(1), 71-76.
- Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. International Journal of ChemTech Research, 3(1), 178-184.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2005). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 62(4), 283-288.
- Zareef, M., et al. (2021).
- Zhang, M., et al. (2011). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
- Zsoldos-Mady, V., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17454.
- (Note: Additional references for specific reaction conditions would be drawn from analogous transformations found in the provided search results, with appropriate justific
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Troubleshooting low yield in Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate synthesis
Technical Support Center: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to diagnose and resolve common synthetic challenges, thereby improving your yield, purity, and overall success.
Overview of the Synthesis
This compound is a valuable building block in medicinal chemistry, often synthesized via the acylation of thiosemicarbazide followed by an acid-catalyzed cyclodehydration.[1][2] This two-step, one-pot process is efficient but requires careful control over reaction conditions to prevent side-product formation and ensure a high yield.
The general synthetic pathway involves:
-
Acylation: Nucleophilic attack of thiosemicarbazide on an activated oxalic acid derivative (e.g., ethyl chlorooxoacetate or diethyl oxalate) to form the key intermediate, ethyl 2-(hydrazine-1-carbonothioyl)ethanedioate.
-
Cyclodehydration: An intramolecular cyclization driven by a strong dehydrating acid, which selectively forms the desired 1,3,4-thiadiazole ring over other potential isomers.[2][3]
Below is a diagram illustrating the core reaction mechanism.
Caption: Core reaction pathway for the synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
This is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities.
-
Potential Cause 1: Inactive or Impure Starting Materials
-
The "Why": Thiosemicarbazide can degrade over time, and the ethyl chlorooxoacetate is highly moisture-sensitive. Water in the reaction will hydrolyze the acid chloride before it can react with the thiosemicarbazide. Similarly, wet solvents will have the same detrimental effect.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored thiosemicarbazide. Ensure the ethyl chlorooxoacetate is clear and colorless.
-
Use Anhydrous Solvents: Employ anhydrous solvents (e.g., ethanol, THF) for the acylation step. If you are unsure about solvent quality, use a freshly opened bottle or dry it using standard laboratory procedures.
-
-
-
Potential Cause 2: Ineffective Cyclodehydration
-
The "Why": The cyclization of the acylthiosemicarbazide intermediate requires a potent dehydrating agent to proceed efficiently.[1] Insufficient acid, or an acid that is not strong enough, will cause the reaction to stall at the intermediate stage.
-
Solution:
-
Choice of Acid: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are the most effective agents for this transformation.[1] Milder acids are typically insufficient.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the dehydrating agent as specified in established protocols. A common method involves using the acid as both the catalyst and the solvent in the second step.
-
Temperature Control: The cyclization step is often exothermic. Add the intermediate to the cold acid (0-5 °C) slowly to control the reaction. After the addition, the mixture usually requires heating (e.g., 60-80 °C) to drive the cyclization to completion.
-
-
-
Potential Cause 3: Incorrect Work-up Procedure
-
The "Why": The final product has an amino group, making it basic. After the acidic cyclization, the product exists as a salt. It must be neutralized to the correct pH to precipitate as the free base. Overshooting the pH into the strongly basic range can risk hydrolyzing the ethyl ester.
-
Solution:
-
Controlled Neutralization: After cooling the reaction mixture, pour it carefully over crushed ice. Neutralize the acidic solution by the slow, portion-wise addition of a base like sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.[4]
-
Monitor Precipitation: The product should precipitate as a solid during neutralization. Ensure the mixture is well-stirred to allow for complete precipitation before filtration.
-
-
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Purity is critical. The formation of side products is often a result of incorrect reaction conditions or stoichiometry.
-
Potential Cause 1: Unreacted Acylthiosemicarbazide Intermediate
-
The "Why": This occurs when the cyclodehydration step is incomplete due to insufficient heating, too short a reaction time, or a weak dehydrating agent.
-
How to Identify: The intermediate is more polar than the final product and will have a lower Rf value on a TLC plate. Its NMR spectrum will lack the characteristic aromatic signals of the thiadiazole ring and will show distinct amide and thioamide protons.
-
Solution:
-
Increase Reaction Time/Temperature: If you suspect an incomplete reaction, try increasing the heating time for the cyclization step by an additional 1-2 hours.
-
Monitor with TLC: Track the disappearance of the starting intermediate spot on TLC. The reaction is complete when the intermediate is no longer visible.
-
-
-
Potential Cause 2: Hydrolysis of the Ethyl Ester
-
The "Why": The ester group can be cleaved to the corresponding carboxylic acid under harsh acidic or basic conditions, especially during a prolonged or heated work-up.
-
How to Identify: The carboxylic acid impurity will have very different solubility characteristics and a distinct NMR signal (a broad singlet above 10 ppm).
-
Solution:
-
Mild Work-up: Use a weak base like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.[4]
-
Avoid Excessive Heat: Keep the temperature low during the work-up and neutralization steps.
-
-
-
Potential Cause 3: Formation of 1,2,4-Triazole Isomer
-
The "Why": The cyclization of acylthiosemicarbazides is regioselective. While acidic conditions strongly favor the formation of 1,3,4-thiadiazoles, switching to basic conditions can lead to the formation of 1,2,4-triazole-3-thiones.[3]
-
Solution:
-
The following troubleshooting workflow provides a systematic approach to diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols & Data
Recommended Step-by-Step Protocol
-
Acylation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), suspend thiosemicarbazide (1.0 eq) in anhydrous ethanol. Cool the mixture to 0 °C in an ice bath. Add ethyl chlorooxoacetate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Allow the reaction to stir at room temperature for 2-4 hours. The acylthiosemicarbazide intermediate may precipitate as a white solid.
-
Cyclodehydration: In a separate flask, add concentrated sulfuric acid (4-5 volumes relative to the starting thiosemicarbazide mass) and cool to 0 °C. Carefully add the crude intermediate from Step 1 to the cold acid in portions. Once the addition is complete, remove the ice bath and heat the mixture to 70-80 °C for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring. Neutralize the solution to a pH of 7-8 by the slow addition of solid sodium carbonate or a saturated NaHCO₃ solution.
-
Purification: Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water. Dry the crude solid. Recrystallize from a suitable solvent, such as an ethanol/water or DMF/water mixture, to yield the pure product.[4]
Table 1: Summary of Optimal Reaction Parameters
| Parameter | Step 1: Acylation | Step 2: Cyclodehydration |
| Solvent | Anhydrous Ethanol or THF | Concentrated H₂SO₄ or PPA |
| Temperature | 0 °C to Room Temp. | 0 °C (addition), then 70-80 °C |
| Reaction Time | 2-4 hours | 2-3 hours |
| Key Reagents | Thiosemicarbazide, Ethyl Chlorooxoacetate | Dehydrating Acid |
| Atmosphere | Inert (Nitrogen/Argon) | N/A |
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 50:50 Ethyl Acetate:Hexane. The starting thiosemicarbazide will be very polar (low Rf), the intermediate will be in the mid-range, and the final thiadiazole product will be the least polar (highest Rf). The reaction is complete when the intermediate spot has been fully converted to the product spot.
-
-
Q: Are there any major safety concerns?
-
A: Yes. Handle concentrated sulfuric acid and ethyl chlorooxoacetate with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The neutralization of strong acid is highly exothermic and can cause splashing; perform it slowly and with cooling.
-
-
Q: Can I use a different dehydrating agent, like phosphorus oxychloride (POCl₃)?
-
A: While POCl₃ is a known dehydrating agent for forming thiadiazoles, it is often more aggressive and can lead to different side products or decomposition if not used carefully.[5] For this specific substrate, concentrated H₂SO₄ or PPA are more reliable and generally lead to cleaner reactions.
-
-
Q: How should the final product be stored?
-
A: this compound is a stable crystalline solid.[] Store it in a well-sealed container at room temperature, away from direct light and moisture.
-
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (National Institutes of Health). URL: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (IOP Conference Series: Earth and Environmental Science). URL: [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (PubMed). URL: [Link]
-
Scheme 1. Synthesis of thiosemicarbazide derivatives. (ResearchGate). URL: [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (PubMed Central). URL: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (Semantic Scholar). URL: [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (Acta Poloniae Pharmaceutica). URL: [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (ACS Publications). URL: [Link]
-
Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. (ResearchGate). URL: [Link]
-
Thiadiazoles – Knowledge and References. (Taylor & Francis). URL: [Link]
-
Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (PubMed Central). URL: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (National Institutes of Health). URL: [Link]
-
Hantzsch Thiazole Synthesis. (Chem Help Asap). URL: [Link]
-
Thiadiazoles and Their Properties. (ISRES Publishing). URL: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (YouTube). URL: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (PubMed Central). URL: [Link]
-
Hantzsch Thiazole Synthesis. (SynArchive). URL: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (ResearchGate). URL: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (ResearchGate). URL: [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (Pharmedico Publishers). URL: [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (Research Square). URL: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (World Journal of Pharmaceutical Research). URL: [Link]
-
This compound. (PubChem). URL: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (Semantic Scholar). URL: [Link]
-
Synthesis of 1,3,4-thiadiazoles. (Organic Chemistry Portal). URL: [Link]
-
Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (Asian Journal of Chemistry). URL: [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (PubMed). URL: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (Revista Virtual de Química). URL: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (Google Patents).
-
Thiosemicarbazides: Synthesis and reactions. (ResearchGate). URL: [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (ResearchGate). URL: [Link]
-
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. (PubMed Central). URL: [Link]
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- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ptfarm.pl [ptfarm.pl]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. isres.org [isres.org]
Technical Support Center: Overcoming Challenges in the Purification of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Welcome to the technical support guide for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for reliable and reproducible downstream results.[1][2] This guide is designed to address the common challenges encountered during its purification, blending theoretical principles with practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) on Purification
This section addresses common initial queries regarding the purification of this compound.
Q1: My crude product is a brownish, sticky solid, but the literature describes it as a light-yellow powder. What causes this, and is it a problem?
A: This is a very common observation. The discoloration and poor physical form are typically due to the presence of unreacted starting materials, colored byproducts from the cyclization reaction, or residual high-boiling solvents like DMF. These impurities can interfere with subsequent reactions, inhibit crystallization, and lead to inaccurate characterization data. It is crucial to purify the material before use. A preliminary wash with a non-polar solvent like hexane or a cold ether trituration can sometimes remove less polar impurities and improve the material's handling characteristics before committing to a full purification workflow.
Q2: What are the most likely impurities I should be trying to remove?
A: The impurity profile depends on the synthetic route, but generally, you should anticipate:
-
Starting Materials: Unreacted thiosemicarbazide derivatives or other precursors.
-
Reaction Byproducts: Compounds formed from side reactions.
-
Degradation Products: The most common degradation product is the corresponding carboxylic acid (5-amino-1,3,4-thiadiazole-2-carboxylic acid), formed via hydrolysis of the ethyl ester. This is exacerbated by exposure to strong acids, bases, or even moisture, especially at elevated temperatures.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove under standard vacuum.
Q3: What is the most effective, first-line purification method for this compound?
A: For a crystalline solid like this, recrystallization is the most efficient and scalable initial purification technique.[3][4] Ethanol is frequently a good solvent choice.[5][6][7] If recrystallization fails to remove impurities with similar solubility profiles, or if the product "oils out," then flash column chromatography on silica gel is the recommended secondary method.[8]
Q4: How should I properly store the purified this compound to ensure its stability?
A: To prevent degradation, the purified compound should be stored in a tightly sealed container in a dark, dry environment. Refrigeration at 2-8°C is recommended to minimize the risk of hydrolysis and other potential decomposition pathways.[9]
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides a systematic approach to resolving specific problems encountered during purification experiments.
Problem: The compound "oils out" or fails to crystallize during recrystallization.
This phenomenon occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to the presence of impurities that disrupt crystal formation or a solvent system in which the compound is excessively soluble even at low temperatures.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Problem: Persistent color remains in the product even after multiple recrystallizations.
Cause: This indicates the presence of intensely colored impurities that have a solubility profile very similar to your target compound in the chosen recrystallization solvent.
Solutions:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and the adsorbed impurities. Caution: Charcoal can also adsorb your product, potentially reducing yield. Use it sparingly.
-
Orthogonal Purification: Switch to a purification method that relies on a different chemical principle. Flash column chromatography is ideal here, as it separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase, a different mechanism than recrystallization.
Problem: Low recovery or product degradation during silica gel chromatography.
Cause: The amino group on the thiadiazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, on-column degradation.
Solutions:
-
Deactivate the Silica Gel: Prepare the column eluent with a small amount of a basic modifier. Adding 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.
-
Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is the recommended first step for purifying the crude, solid product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-warmed flask. This step removes particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath (or a 2-8°C refrigerator) for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Verification: Check the purity via Thin-Layer Chromatography (TLC) and measure the melting point. A pure sample should exhibit a sharp melting point around 197-199°C.[9][]
Protocol 2: Purification by Flash Column Chromatography
This method is used when recrystallization is ineffective or when very high purity is required.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexane.[8] The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For example, you might run a gradient from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Section 4: Data Summary and Workflow Visualization
Table 1: Solvent Selection Guide for Purification
| Solvent/System | Primary Use | Key Considerations |
| Ethanol | Recrystallization | Good solubility when hot, poor when cold.[5][6][7] Low toxicity. |
| Methanol/Ethanol | Recrystallization | Can be used to fine-tune solubility for recrystallization. |
| DMF/Water | Recrystallization | Effective for less soluble analogs, but DMF is difficult to remove.[4] |
| Ethyl Acetate/Hexane | Column Chromatography | Excellent, tunable polarity for separating moderately polar compounds.[8] |
| Dichloromethane/Methanol | Column Chromatography | A more polar system for eluting compounds that are poorly soluble in ethyl acetate.[8] |
General Purification & Analysis Workflow
The following diagram outlines the logical flow from crude material to a verified, pure final product.
Caption: Recommended workflow for purification and analysis.
References
- Al-Amiery, A. A., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Pharmaffiliates. CAS No : 64837-53-2 | Product Name : this compound (BSC). [Link]
-
Chongqing Chemdad Co. 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. [Link]
- Dergipark.
-
ResearchGate. Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... [Link]
-
J&K Scientific. This compound | 64837-53-2. [Link]
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Matysiak, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules.
-
ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Identifying side reactions in Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side reactions during this important synthesis. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Ensuring a high-purity synthesis is paramount for downstream applications, from agrochemicals to pharmaceutical development.[2][]
This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
Issue 1: Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this synthesis often stem from incomplete reaction, degradation of starting materials or product, or competing side reactions. The most common synthetic route involves the cyclization of an acylthiosemicarbazide intermediate.[4][5] Let's break down the potential pitfalls:
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Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the intermediate is a critical step.[6] Insufficiently strong acid or inadequate temperature can lead to incomplete conversion. Conversely, overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can cause decomposition of the starting material or the thiadiazole product.
-
Recommendation: If using a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid, ensure it is fresh and moisture-free.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A gentle warming (e.g., 50-60 °C) can often facilitate cyclization without promoting degradation.
-
-
Purity of Starting Materials: The quality of your thiosemicarbazide and the ethyl oxalyl chloride (or related acylating agent) is crucial. Impurities can interfere with the reaction and introduce contaminants that are difficult to remove.
-
Recommendation: Use freshly purified starting materials. Thiosemicarbazide can be recrystallized from water or ethanol. Ensure the acylating agent has not hydrolyzed by checking for the presence of oxalic acid.
-
-
Inefficient Intermediate Formation: The initial acylation of thiosemicarbazide to form the key intermediate must be efficient. The nucleophilic attack of the thiosemicarbazide on the acyl chloride is generally rapid, but side reactions can occur if not properly controlled.
-
Recommendation: Perform the acylation at a low temperature (e.g., 0-5 °C) to minimize side reactions. The slow, dropwise addition of the acylating agent to a solution of thiosemicarbazide in a suitable solvent (like THF or dioxane) is recommended.
-
Visualizing the Core Synthesis Pathway
To better understand the intended reaction, the following diagram illustrates the primary synthetic route.
Caption: Primary synthesis route for this compound.
Issue 2: Identification of an Unexpected Byproduct
Question: After purification, I've isolated an unknown impurity alongside my desired product. What are the most probable side reactions that could be occurring?
Answer: The formation of byproducts is a common challenge. Based on the reactivity of the intermediates, several side reactions are possible. The nature of the impurity can often provide clues to the underlying issue.
-
Formation of 1,2,4-Triazole Derivatives: Under certain conditions, particularly in an alkaline medium, the acylthiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole derivative instead of the desired 1,3,4-thiadiazole.[6] This is a well-documented alternative cyclization pathway for thiosemicarbazide derivatives.
-
Troubleshooting: Ensure your cyclization step is performed under acidic conditions.[6] If your workup involves a basic wash, minimize contact time and ensure the solution remains cool to prevent base-catalyzed rearrangement.
-
-
Dimerization or Polymerization: Thiosemicarbazide and its derivatives can be prone to self-condensation or polymerization, especially under harsh heating or in the presence of certain impurities. This can lead to the formation of complex, often insoluble, byproducts.
-
Troubleshooting: Maintain a controlled temperature throughout the reaction. Using a slightly higher dilution may also disfavor intermolecular reactions.
-
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, particularly if the reaction is run for an extended period in the presence of strong acid and trace amounts of water. This would result in the corresponding carboxylic acid.
-
Troubleshooting: Use anhydrous solvents and reagents. Minimize the reaction time as much as possible without sacrificing yield. If the carboxylic acid is the major byproduct, it can often be removed by a mild basic wash during the workup.
-
Troubleshooting Workflow for Side Reaction Identification
The following workflow can help systematically identify and mitigate the formation of unwanted side products.
Caption: A logical workflow for identifying and addressing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the cyclization step?
The acid catalyst, typically a strong protic acid like sulfuric acid, serves two primary functions. First, it protonates the carbonyl oxygen of the acylthiosemicarbazide intermediate, making the carbonyl carbon more electrophilic. Second, it facilitates the dehydration (loss of a water molecule) that drives the ring-closure to form the aromatic thiadiazole ring.[4][5]
Q2: Can I use a different acylating agent instead of ethyl oxalyl chloride?
Yes, other acylating agents can be used, but this will result in a different substituent at the 2-position of the thiadiazole ring. For the synthesis of the title compound, an acylating agent that introduces the ethyl carboxylate group is necessary. Ethyl chlorooxoacetate is another suitable reagent. The choice of reagent may influence reaction conditions and potential side products.
Q3: My product is difficult to purify by column chromatography. Are there alternative methods?
Recrystallization is often an effective method for purifying this compound. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If impurities are persistent, a preliminary wash with a solvent in which the product has low solubility (e.g., diethyl ether) can be beneficial.
Q4: How can I confirm the structure of my final product and any isolated impurities?
A combination of analytical techniques is recommended for unambiguous structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the ethyl group and the aromatic protons of the thiadiazole ring, as well as the amino group.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass for the desired product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amino (N-H), ester (C=O), and C=N bonds within the thiadiazole ring.[6]
Summary of Key Reaction Parameters and Potential Outcomes
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| Acylation Temperature | 0-5 °C | Di-acylation, side reactions of the acyl chloride |
| Cyclization pH | Strongly Acidic (e.g., H₂SO₄) | Formation of 1,2,4-triazole byproduct (if alkaline)[6] |
| Reaction Time | Monitored by TLC | Product degradation, ester hydrolysis |
| Reagent Purity | High Purity/Anhydrous | Lower yield, introduction of impurities |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.
-
Intermediate Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve thiosemicarbazide (1.0 eq) in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the thiosemicarbazide is consumed.
-
-
Cyclization and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (2-3 eq) while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, monitoring by TLC for the formation of the product.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Dry the purified product under vacuum.
-
References
-
Trotsko, N., et al. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available at: [Link]
-
Lima, P. C., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 8(2), 332-364. Available at: [Link]
-
Lee, K.-J., et al. (2007). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. Journal of Combinatorial Chemistry, 9(3), 455-463. Available at: [Link]
-
El-Metwally, A. M. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Al-Jibouri, M. N. A., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879(3), 032115. Available at: [Link]
- Kumar, D., & Kumar, R. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(7), 1956-1966.
-
PubChem. (n.d.). This compound. Available at: [Link]
- Shawali, A. S., & Abdallah, M. A. (2009). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 30(5), 513-558.
- Blower, P. J., & Dilworth, J. R. (1987). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions.
- Al-Awadi, N. A., & El-Dusouqui, O. M. E. (1996). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Chemical Society of Pakistan, 18(2), 86-91.
- Aboshanab, K. M., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 20(8), 14894-14911.
- Campbell, M. J. M., & Grzeskowiak, R. (1977). Synthesis, crystal structure and chemical reactivity of dichloro(thiosemicarbazide)copper(II). Journal of the Chemical Society, Dalton Transactions, (3), 212-215.
- Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(1), 225-227.
- Noolvi, M. N., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 5(2), 233-242.
- Kaplaushenko, A., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Pharmacy & Pharmacognosy Research, 6(3), 163-174.
Sources
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. bu.edu.eg [bu.edu.eg]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stabilizing Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Solutions
Welcome to the technical support center for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this versatile intermediate in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your research.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering instability in your this compound solutions can be a significant setback. This guide provides a systematic approach to identifying the root cause of degradation and implementing effective solutions.
Initial Observation: Signs of Instability
The first step in troubleshooting is recognizing the indicators of compound degradation. These may include:
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Visual Changes: A change in the color or clarity of the solution, or the formation of precipitates.
-
Analytical Discrepancies: Inconsistent results in assays, unexpected peaks in chromatograms (e.g., HPLC, LC-MS), or a decrease in the concentration of the active compound over time.
-
pH Shifts: A noticeable change in the pH of the solution without the addition of any acidic or basic reagents.
If you observe any of these signs, it is crucial to investigate the potential causes of instability.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with your this compound solutions.
Caption: A step-by-step guide to troubleshooting instability in this compound solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most significant degradation pathway in aqueous solutions is the hydrolysis of the ethyl ester group.[1][2][3] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid and ethanol. The rate of hydrolysis is generally lowest in the neutral pH range.[4][5]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: To minimize ester hydrolysis, it is recommended to maintain the pH of the solution between 6 and 7. Strongly acidic or alkaline conditions should be avoided. The use of a suitable buffer system is crucial for controlling the pH.[6][7][8]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred as they do not participate in hydrolysis. If aqueous solutions are necessary, the use of a buffered system is essential. It is also important to use high-purity, dry solvents to minimize water content.
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage. Additionally, the compound should be protected from light by using amber vials or by wrapping the container in aluminum foil, as heterocyclic compounds can be susceptible to photodegradation.
Q5: Can oxidation be a concern for the stability of this compound?
A5: Yes, the sulfur atom in the thiadiazole ring can be susceptible to oxidation.[9][10] To mitigate this, it is advisable to use degassed solvents to remove dissolved oxygen. In cases where oxidative degradation is a significant issue, the addition of antioxidants such as butylated hydroxytoluene (BHT) or Vitamin E may be beneficial.[3][11]
Q6: I'm observing a precipitate in my solution. What could be the cause?
A6: Precipitate formation can be due to several factors:
-
Degradation: The degradation product, 5-amino-1,3,4-thiadiazole-2-carboxylic acid, may have lower solubility in the chosen solvent system compared to the parent ester.
-
Solubility Limits: The concentration of the compound may have exceeded its solubility limit in the solvent, especially if the temperature of the solution has decreased.
-
pH Changes: A shift in pH can alter the ionization state of the molecule, affecting its solubility.
Q7: How can I monitor the stability of my solutions?
A7: The most reliable method for monitoring stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the concentration of the parent compound and detect the formation of degradation products over time.
Key Stability Factors and Recommendations
The following table summarizes the key factors influencing the stability of this compound solutions and provides recommended conditions for optimal stability.
| Factor | Potential Issue | Recommended Conditions | Rationale |
| pH | Acid or base-catalyzed ester hydrolysis. | Maintain pH between 6 and 7 using a suitable buffer (e.g., phosphate buffer). | Minimizes the rate of hydrolysis of the ethyl ester.[4][5] |
| Solvent | Hydrolysis in protic solvents. | Use aprotic solvents (DMSO, DMF) for stock solutions. Use high-purity, dry solvents. | Aprotic solvents do not contribute to hydrolysis. Low water content reduces the potential for degradation. |
| Temperature | Increased rate of degradation at higher temperatures. | Store solutions at 2-8°C (short-term) or -20°C (long-term). | Lower temperatures slow down the rate of chemical reactions, including degradation. |
| Light | Photodegradation of the heterocyclic ring. | Store solutions in amber vials or protect from light. | Prevents light-induced degradation of the compound. |
| Oxygen | Oxidation of the sulfur atom in the thiadiazole ring. | Use degassed solvents. Consider adding antioxidants (e.g., BHT) if necessary. | Minimizes oxidative degradation of the thiadiazole moiety.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound to prepare the desired volume of a 10 mM solution.
-
Add the appropriate volume of PBS (pH 7.4) to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Conducting a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13][14]
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the drug solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.
References
- Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. (2021).
- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Times.
- Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. (2014).
- The Potent Antioxidant Landscape of Sulfur-Containing Heterocyclic Compounds: A Compar
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2023). MDPI.
- Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (2006). Central European Journal of Chemistry.
- Stability testing of pharmaceutical products. (2012). Journal of Applied Pharmaceutical Science.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Expiration Dating and Stability Testing for Human Drug Products. (2014). U.S.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research.
- Hydrolysis Rates for Various pH Levels.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Universal buffers for use in biochemistry and biophysical experiments. (2018). PLOS ONE.
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2010).
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
- Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. (2022).
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis.
- Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). European Pharmaceutical Review.
- Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. (2014). Journal of the American Chemical Society.
- Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. (2022).
- 64837-53-2|Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Chongqing Chemdad Co..
- 1,3,4-Thiadiazole-2-carboxylicacid, 5-amino-, ethyl ester - (CAS 64837-53-2). BOC Sciences.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018).
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). RSC Medicinal Chemistry.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- The Role of Buffers in Biological and Chemical Experiments. (2025). MSE Supplies LLC.
- The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. (2023). American Journal of Medicinal Chemistry.
- The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444. PubChem.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
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- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
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Effective recrystallization methods for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective recrystallization and purification of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process with confidence.
Core Compound Characteristics
A successful purification begins with understanding the physicochemical properties of the target molecule. This compound is a polar heterocyclic compound, a fact that fundamentally governs its solubility and crystallization behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization | Source(s) |
| Molecular Formula | C₅H₇N₃O₂S | Indicates multiple polar functional groups (amine, ester, thiadiazole ring). | [1][2] |
| Molecular Weight | 173.2 g/mol | Standard property for calculations. | [1][2] |
| Appearance | White to off-white crystals/solid | The target appearance for a purified product. Any deviation (e.g., yellow, brown) suggests impurities. | [1][3] |
| Melting Point | 196-202 °C | A sharp melting point within this range is a key indicator of high purity. A broad or depressed range signifies impurities. | [1][] |
| Purity (Typical) | ≥ 97% (HPLC) | Commercial-grade material may require further purification to meet stringent research or development standards. | [1][5] |
The Recrystallization Workflow: A Step-by-Step Guide
Recrystallization is a powerful purification technique based on the differential solubility of a compound in a specific solvent at varying temperatures.[6] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, leaving impurities behind in the solution (mother liquor).[7][8]
Part A: Crucial First Step - Solvent Selection
The principle of "like dissolves like" is your primary guide.[8] Given the polar nature of our compound, polar solvents are the logical starting point. However, if the polarity of the solvent and solute are too similar, solubility may be too high at room temperature, leading to poor recovery.[7] A systematic screening is the most reliable method.
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Cold) : To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility. An ideal solvent will show poor solubility at this stage.
-
Solvent Addition (Hot) : Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Cooling & Observation : Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation : The optimal solvent is the one that dissolved the compound completely when hot and produced a high yield of crystalline precipitate upon cooling.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Notes |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. Several thiadiazole derivatives are successfully recrystallized from ethanol.[9][10] |
| Methanol | Polar Protic | 65 | More polar than ethanol; may show higher solubility at room temperature, potentially reducing yield. |
| Water | Polar Protic | 100 | The compound's amine group may allow for some solubility in hot water. Often used in a mixed solvent system. |
| DMF / Water | Polar Aprotic / Protic | >100 | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot DMF, and hot water is added dropwise until the solution turns cloudy (the cloud point). A few drops of DMF are then added to redissolve the solid, and the solution is allowed to cool. This method has been documented for similar 2-amino-1,3,4-thiadiazoles.[11] |
| Ethyl Acetate | Polar Aprotic | 77 | A less polar option. May be useful if the compound is highly soluble in alcohols. |
Part B: Standard Recrystallization Protocol
This protocol assumes you have selected a suitable solvent (e.g., Ethanol).
-
Dissolution : Place your crude compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a magnetic stir bar or a boiling chip.[7] Add the minimum amount of hot recrystallization solvent in portions while heating and stirring until the solid is completely dissolved.[12]
-
(Optional) Removal of Impurities :
-
Insoluble Impurities : If you observe solid impurities that do not dissolve upon adding more hot solvent, perform a hot gravity filtration.[13] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a pre-heated clean flask.
-
Colored Impurities : If the solution is colored, allow it to cool slightly, add a small amount (1-2% by weight) of activated charcoal, and reheat to boiling for 5-10 minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot gravity filtration as described above. Caution : Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Rushing this step by immediately placing the flask in an ice bath can trap impurities and lead to smaller crystals.
-
Chilling : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing : Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold solvent to remove any adhering mother liquor.[12] Using room temperature or warm solvent will redissolve some of your product, reducing the yield.
-
Drying : Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting Guide & FAQs
Encountering issues during recrystallization is common. This guide addresses the most frequent problems in a logical, question-and-answer format.
Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What's wrong?
Answer: You have likely chosen an unsuitable solvent in which your compound is largely insoluble even at high temperatures. Alternatively, the undissolved material could be an insoluble impurity.
-
Solution 1: Re-evaluate Your Solvent. Refer back to the solvent screening protocol (Part 2A) and select a more polar solvent.
-
Solution 2: Check for Insoluble Impurities. If most of the material dissolves but some particulates remain, these are likely insoluble impurities. Remove them via hot gravity filtration as described in the protocol.[7]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a very common issue, often due to using too much solvent or the solution becoming supersaturated.[14] Follow this troubleshooting workflow:
Caption: Troubleshooting Workflow for Lack of Crystal Formation.
Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the solution's temperature or when the concentration of the solute is too high upon cooling.[7][8] Given the high melting point of this compound (~199°C), this is more likely due to a very high concentration or the presence of impurities that depress the melting point.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to lower the saturation point.[14] Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling. If the problem persists, consider a different solvent.
Q4: My final yield is very low. What went wrong?
Answer: A low yield is most often a consequence of one of the following:
-
Using Too Much Solvent : This is the most common error.[14][15] A significant portion of your compound remains dissolved in the mother liquor.
-
Premature Filtration : Filtering the solution while it is too cold can cause product loss on the filter paper.
-
Incomplete Crystallization : Not allowing enough time for cooling or not using an ice bath can leave product in the solution.
-
Excessive Washing : Using too much solvent to wash the crystals, or using solvent that was not ice-cold, will dissolve part of your product.[12]
Q5: How do I know if my recrystallized product is pure?
Answer: The most common and accessible method in a synthesis lab is melting point analysis.
-
Melting Point : A pure compound will have a sharp melting range (typically 1-2°C) that matches the literature value (196-202°C).[1][] An impure compound will melt over a wider range and at a lower temperature.
-
TLC Analysis : Compare the thin-layer chromatography (TLC) of your recrystallized product against the crude material. A pure product should ideally show a single spot.
-
Appearance : The product should be white or off-white crystals.
Safety Precautions
-
Always handle this compound in a well-ventilated area or fume hood. It may cause skin, eye, and respiratory irritation.[2][3]
-
Organic solvents are flammable and should never be heated with an open flame. Use a hot plate, heating mantle, or steam bath.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Recrystallization. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Al-Juboori, A. M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
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- 5. This compound | 64837-53-2 [sigmaaldrich.com]
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- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 10. jocpr.com [jocpr.com]
- 11. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
Strategies to increase the purity of synthesized Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Welcome to the technical support center for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (EATC). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. EATC is a valuable intermediate in the development of pharmaceuticals and agrochemicals, making its purity a critical parameter for successful downstream applications.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure EATC is typically a light yellow or beige solid.[3] Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities. The reported melting point is in the range of 197-199°C.[3][] A broad or depressed melting point is a classic sign of impure material.
Q2: My crude product is dark brown and oily. What are the likely impurities?
A dark and oily crude product often points to several potential issues:
-
Residual Starting Materials: Incomplete cyclization can leave unreacted thiosemicarbazide or related precursors.
-
Decomposition Products: 1,3,4-thiadiazoles can be sensitive to excessive heat or harsh acidic/basic conditions, leading to ring-opening or polymerization.[5]
-
Side-Reaction Products: The formation of isomeric thiadiazoles or other heterocyclic systems can occur.
-
Trapped Solvent: Residual high-boiling point solvents like DMF or DMSO can prevent crystallization.
Q3: What are the best initial analytical methods to assess the purity of my synthesized EATC?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for an initial check. It helps visualize the number of components and determine an appropriate solvent system for column chromatography.
-
Melting Point: As mentioned, a sharp melting point close to the literature value (197-199°C) is a strong indicator of high purity.[3][]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities, even at low levels. The spectrum should be clean, with proton signals integrating to the correct ratios.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis. For polar compounds like EATC, reversed-phase chromatography (C18 column) with a water/acetonitrile or water/methanol mobile phase is often effective.[6]
Part 2: Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges. The choice of method depends on the nature of the impurities and the scale of your synthesis.
Problem 1: Low Purity After Initial Synthesis (<90%) with Multiple Spots on TLC
This is the most common scenario and usually requires a robust purification strategy. Column chromatography is often the most effective solution.
Potential Cause:
The presence of multiple byproducts from the cyclization reaction, as well as unreacted starting materials. These impurities often have polarities similar to the desired product, making simple recrystallization ineffective.
Solution: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[7][8][9]
Caption: Workflow for Flash Column Chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or a mixture with dichloromethane).
-
Spot on a silica gel TLC plate and develop in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol).
-
Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.2-0.3.[10]
-
-
Column Preparation:
-
Sample Loading:
-
Dry Loading (Recommended for polar compounds): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6][10] This technique often results in better separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluting solvent and carefully pipette it onto the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions in test tubes. Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.
-
If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased.[7]
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, effective for moderately polar compounds. |
| Neutral Alumina | Good for basic compounds that may streak on acidic silica.[6] | |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with a less polar mixture and increase polarity as needed. |
| Modifier | 0.1-1% Triethylamine (TEA) | Add to the mobile phase if the amino group causes streaking on silica gel.[6] |
Problem 2: Product Fails to Crystallize or "Oils Out"
Even after chromatography, the product may remain as a persistent oil or fail to crystallize from a solution.
Potential Causes:
-
Residual Impurities: Small amounts of impurities can inhibit the formation of a crystal lattice.
-
Rapid Cooling: Cooling a supersaturated solution too quickly can cause the compound to crash out as an amorphous oil rather than forming ordered crystals.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating.
Solution: Recrystallization with a Proper Solvent System
Recrystallization is a powerful technique for purifying solid compounds, especially for removing minor impurities after chromatography.
Caption: Decision tree for troubleshooting crystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For EATC, consider the following:
-
Procedure:
-
Place the crude solid or oil in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the compound.
-
If using a binary system, dissolve the compound in the "good" solvent first, then slowly add the "bad" solvent at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath can cause it to "oil out".
-
If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[6]
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 3: Final Purity Confirmation
After purification, it is essential to confirm the purity and identity of your this compound.
-
¹H NMR (in DMSO-d₆): Check for the absence of impurity peaks. The spectrum should show the characteristic signals for the ethyl group (a triplet and a quartet) and the amino protons.
-
Mass Spectrometry: Confirm the molecular weight (173.19 g/mol ).[13]
-
Melting Point: A sharp melting point between 197-199°C indicates high purity.[]
By systematically applying these troubleshooting strategies and purification protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of subsequent research and development activities.
References
- Al-Obaidi, A. S. M., & Mohammed, A. J. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Global Pharma Technology, 10(11), 374-381.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Niraimathi, V., & Suresh, R. (2021). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 12(4), 1-6.
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Adnan, S., Mohammed, A. J., & Thamer, H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(5), 1-10.
- Kumar, S., & Narasimhan, B. (2018). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Journal of Pharmaceutical Sciences and Research, 10(10), 2549-2555.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Al-Jumaili, A. H. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 5143-5154.
- Hussein, F. A., & Owaid, M. N. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4-Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Education and Scientific Studies, 14(1), 1-12.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Kłak, J., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3593.
-
Pharmaffiliates. (n.d.). This compound (BSC). Retrieved from [Link]
- Al-Jumaili, A. H. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Kumar, S., & Narasimhan, B. (2022). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Research, 1(1), 1-10.
- Singh, S., et al. (2015). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of advanced pharmaceutical technology & research, 6(1), 19.
-
Chongqing Chemdad Co. (n.d.). 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Retrieved from [Link]
- Gevorgyan, A., et al. (2021).
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
- Ghorab, M. M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Molecules, 23(8), 1888.
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- 2. chemimpex.com [chemimpex.com]
- 3. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. web.uvic.ca [web.uvic.ca]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Derivatization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Welcome to the technical support center for the derivatization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile heterocyclic building block.[1][2][] The unique structure of this compound, featuring a reactive amino group and an ester functionality on the thiadiazole core, presents both opportunities for diverse functionalization and specific experimental hurdles.[2]
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems observed during the derivatization of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Acylated Product
Symptoms:
-
TLC analysis shows significant unreacted starting material.
-
Mass spectrometry of the crude product indicates the absence of the expected molecular ion.
-
The isolated product yield is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Activation of Carboxylic Acid | For amide bond formation, the carboxylic acid needs to be activated. Incomplete activation leads to poor reactivity with the weakly nucleophilic amino group of the thiadiazole. | Ensure your activating agent (e.g., DCC, EDC, HATU) is fresh and used in stoichiometric amounts or slight excess. For challenging couplings, consider converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[4][5] |
| Competitive Side Reactions | The thiadiazole ring itself can undergo reactions under certain conditions. Strong bases can lead to ring-opening, while harsh acidic conditions might promote hydrolysis of the ethyl ester.[6] | Employ milder reaction conditions. Use non-nucleophilic organic bases like triethylamine or diisopropylethylamine. For ester hydrolysis-sensitive reactions, conduct the experiment at lower temperatures and monitor the progress closely to avoid prolonged reaction times. |
| Steric Hindrance | If either the acylating agent or a substituent on the thiadiazole ring is bulky, steric hindrance can significantly slow down the reaction rate. | Increase the reaction temperature cautiously, or consider using a more potent coupling reagent. In some cases, a change in solvent to one that better solvates the transition state might be beneficial. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved, the reaction will be heterogeneous and inefficient. | Select a solvent system in which all reactants are soluble. Aprotic solvents like DMF or DMSO can be effective for dissolving polar starting materials.[7] |
Frequently Asked Questions (FAQs)
Acylation Reactions
Q1: I am attempting to acylate the 5-amino group, but I am concerned about potential S-acylation on the thiadiazole sulfur. Is this a valid concern?
A1: While N-acylation is the overwhelmingly favored pathway for 2-amino-1,3,4-thiadiazoles, the potential for S-acylation, though minor, should not be entirely dismissed, especially under specific conditions.[8][9] The lone pair of electrons on the exocyclic nitrogen is generally more nucleophilic than the sulfur atom within the aromatic ring. However, to minimize any risk of S-acylation, it is advisable to use standard amide coupling conditions and avoid highly electrophilic acylating agents in the presence of strong, non-hindered bases.
Q2: My N-acylation reaction is sluggish. What can I do to improve the reaction rate?
A2: To accelerate a slow N-acylation, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers.
-
Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation, particularly when using acid anhydrides.
-
More Potent Reagents: Switch to a more reactive acylating agent, such as an acid chloride, or a more efficient coupling reagent like HATU or HOBt/EDC.
Q3: I am observing the hydrolysis of the ethyl ester during my acylation workup. How can I prevent this?
A3: Ester hydrolysis is a common issue, particularly during aqueous workups involving basic conditions. To mitigate this:
-
Acidic Workup: If your product is stable to acid, perform an acidic workup (e.g., with dilute HCl) followed by extraction.
-
Bicarbonate Wash: Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide. Perform the wash quickly and at a low temperature (e.g., on an ice bath).
-
Anhydrous Workup: If possible, purify the product directly via column chromatography without an aqueous workup.
Diazotization and Subsequent Reactions
Q4: I am trying to perform a Sandmeyer-type reaction by first diazotizing the amino group, but the reaction is failing. What are the common pitfalls?
A4: Diazotization of the 5-amino group on the 1,3,4-thiadiazole ring can be challenging. Key pitfalls include:
-
Instability of the Diazonium Salt: Heterocyclic diazonium salts are often less stable than their aromatic counterparts. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the reaction.
-
Incomplete Diazotization: Ensure complete dissolution of the starting material in the acidic medium before the addition of sodium nitrite. The concentration of the acid is also critical.
-
Premature Decomposition: Add the sodium nitrite solution slowly and portion-wise to control the exotherm and prevent localized heating, which can lead to decomposition of the diazonium salt.
A successful diazotization and subsequent reaction workflow is illustrated below:
Sources
- 1. This compound | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmedicopublishers.com [pharmedicopublishers.com]
- 8. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Acylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Reactions with TLC
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate using Thin-Layer Chromatography (TLC). As a cornerstone of synthetic chemistry, mastering TLC for this important heterocyclic building block is essential for ensuring reaction completion, identifying byproducts, and optimizing reaction conditions.
The Critical Role of TLC in Synthesizing Thiadiazole Derivatives
This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its reactivity is centered around the amino group and the potential for modification of the ester moiety. Monitoring the progress of these transformations is paramount to achieving high yields and purity. TLC offers a rapid, cost-effective, and highly informative method for real-time reaction analysis.[2]
This guide is structured to address the practical challenges you may encounter, moving from foundational protocols to advanced troubleshooting.
Experimental Protocols: A Self-Validating System
A robust TLC protocol is the foundation of reliable reaction monitoring. Here, we provide a step-by-step methodology for analyzing reactions with this compound.
Step 1: Preparation of the TLC Plate and Chamber
-
Plate Selection: Standard silica gel 60 F254 plates are a good starting point due to the UV-active nature of the thiadiazole ring system.
-
Spotting:
-
Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Ensure the spot is small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[3][4]
-
It is highly recommended to co-spot your reaction mixture with the starting material(s) to aid in identification.[5]
-
-
Chamber Equilibration:
-
Line the inside of the TLC chamber with filter paper.
-
Add the chosen mobile phase to a depth of about 0.5 cm.
-
Close the chamber and allow the atmosphere to become saturated with solvent vapors for at least 15-20 minutes. This ensures a uniform solvent front and reproducible Rf values.
-
Step 2: Development of the Chromatogram
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the mobile phase.
-
Allow the solvent front to ascend the plate. The ideal separation is often achieved when the solvent front is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
Step 3: Visualization
-
UV Light: The 1,3,4-thiadiazole ring system is often UV active. Visualize the plate under a UV lamp (254 nm). The spots of UV-active compounds will appear as dark areas on the fluorescent background.[6] Circle the observed spots with a pencil.
-
Staining: For compounds that are not UV-active or for enhanced visualization, a chemical stain is necessary. Given the presence of amino and sulfur functionalities, the following stains are recommended:
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for oxidizable functional groups. Compounds will appear as yellow-brown spots on a purple background.[3]
-
p-Anisaldehyde Stain: This stain is effective for nucleophilic compounds like amines and can produce a range of colors, aiding in spot differentiation.[6]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will often reveal organic compounds as brown spots. This method is generally non-destructive.
-
The following diagram illustrates the standard TLC workflow:
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring this compound reactions with TLC, providing explanations and actionable solutions.
Q1: My spots are streaking or tailing. What's causing this and how can I fix it?
A1: Streaking is a common issue that can obscure results. The primary causes and their solutions are:
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[3][4]
-
Solution: Dilute your sample before spotting or apply a smaller amount to the plate.
-
-
Highly Polar Compound: this compound and its derivatives can be quite polar due to the amino group and the heterocyclic ring. Polar compounds can interact strongly with the silica gel, leading to tailing.
-
Solution: Add a small amount of a polar modifier to your mobile phase. For basic compounds like amines, adding a few drops of triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica gel and improve spot shape.[3] Conversely, for acidic compounds, a small amount of acetic or formic acid can be beneficial.[7]
-
-
Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for your compound.
-
Solution: Systematically vary the polarity of your eluent. A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone.
-
Q2: I can't see any spots on my TLC plate after development.
A2: The absence of spots can be perplexing. Here are the likely reasons:
-
Insufficient Concentration: The concentration of your compound in the reaction mixture may be too low to be detected.[3][4]
-
Non-UV Active Compound: While the thiadiazole ring is generally UV active, some derivatives may not be, or the concentration might be below the limit of UV detection.
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate during development or drying.
-
Solution: Minimize the time the plate is exposed to air after development and visualize it promptly.
-
-
Incorrect Solvent Level: If the solvent level in the chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[4]
-
Solution: Always ensure the solvent level is below the baseline.
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Poor separation between spots with close Rf values is a common challenge.
-
Change the Solvent System: The selectivity of the separation is highly dependent on the mobile phase composition.
-
Solution: Try a different combination of solvents. For instance, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system can significantly alter the separation.[3] Experiment with different solvent ratios to fine-tune the polarity.
-
-
Use a Different Stationary Phase: If changing the mobile phase doesn't provide adequate separation, the issue may be with the stationary phase.
-
Solution: Consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate. Reverse-phase TLC is particularly useful for polar compounds.[5]
-
-
Multiple Developments: Running the TLC plate in the same solvent system multiple times can sometimes improve the resolution of spots with close Rf values.
-
Solution: After the first development, remove the plate, allow it to dry completely, and then place it back in the chamber for a second development.
-
Q4: The Rf value of my compound is always at the baseline or at the solvent front.
A4: This indicates that the polarity of your mobile phase is not matched to your compound.
-
Compound at the Baseline (Low Rf): Your compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel.[3][5]
-
Solution: Increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
-
Compound at the Solvent Front (High Rf): Your compound is not polar enough for the chosen eluent and is moving with the solvent front.[3]
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.
-
The following decision tree can guide your troubleshooting process:
References
Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth protocol for the scalable synthesis of this important heterocyclic compound. Beyond a simple recitation of steps, this document delves into the rationale behind the methodology, offering troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine and is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. This ethyl ester derivative provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.
This guide will focus on a reliable and scalable method for its preparation via the cyclization of thiosemicarbazide with ethyl 2-chloro-2-oxoacetate.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add phosphorus oxychloride (50 mL).
-
Carefully add thiosemicarbazide (10 g, 0.110 mol) to the POCl₃ with stirring. The mixture may exotherm slightly.
-
Slowly add ethyl 2-chloro-2-oxoacetate (12.2 mL, 0.110 mol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 30°C during the addition.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 70°C and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residue onto crushed ice (approximately 150 g) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution to pH 8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (100-200 mesh) using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A typical yield is around 24-30%. [3]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Insufficient dehydrating agent. | 1. Extend the reaction time and continue to monitor by TLC/LC-MS. 2. Ensure the reaction temperature does not exceed the recommended value. 3. Ensure the POCl₃ is of good quality and used in sufficient excess. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. 2. Presence of moisture. 3. Side reaction with the ester group. | 1. Maintain strict temperature control. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 3. Consider using a milder cyclizing agent if ester hydrolysis is a significant issue. |
| Difficult Purification | 1. Co-elution of impurities with the product. 2. Product is highly polar and has poor solubility. | 1. Optimize the solvent system for column chromatography. A different solvent system may provide better separation. 2. If the product precipitates during workup, ensure complete dissolution before extraction. Recrystallization from a suitable solvent system can also be attempted. |
| Scale-up Challenges | 1. Poor heat transfer in a larger reactor. 2. Difficulties in managing the exotherm during quenching. | 1. Use a reactor with good overhead stirring and a temperature probe to monitor the internal temperature. Ensure gradual heating. 2. Add the reaction mixture to the ice-water very slowly with efficient stirring and cooling. For very large scales, consider a reverse quench (adding ice-water to the reaction mixture). |
Frequently Asked Questions (FAQs)
Q1: Why is phosphorus oxychloride used as the cyclizing agent?
A1: Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent, which is essential for the cyclization of the intermediate formed between thiosemicarbazide and ethyl 2-chloro-2-oxoacetate to the 1,3,4-thiadiazole ring. [4] Q2: What is the mechanism of the reaction?
A2: The reaction likely proceeds through the initial acylation of thiosemicarbazide by ethyl 2-chloro-2-oxoacetate to form an acylthiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization and dehydration, facilitated by POCl₃, to yield the final 1,3,4-thiadiazole product.
Q3: Can other dehydrating agents be used?
A3: Yes, other dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. [5]However, the choice of the dehydrating agent can influence the reaction conditions and yield.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxychloride is highly corrosive and reacts violently with water. Ethyl 2-chloro-2-oxoacetate is also corrosive and a lachrymator. [6]This synthesis must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The quenching step is particularly hazardous and requires careful execution.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with the literature value.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Complex Thiadiazole Structures.
- Dobosz, M., & Wujec, M. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-231.
- Jain, A. K., & Sharma, S. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 6(1), 1-10.
- Krasnov, V. P., et al. (2022).
- de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-865.
- Al-Juboori, A. M. J., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(11), 6439-6451.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Gürsoy, A., & Karali, N. (2003). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Popiolek, L., & Biernasiuk, A. (2017). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 22(10), 1603.
- Postovsek, P., et al. (2021).
- Dobosz, M., & Wujec, M. (1996). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 53(2), 113-117.
- Postovsek, P., et al. (2021).
-
ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]
- Postovsek, P., et al. (2021).
- Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions.
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
-
PubChem. (n.d.). Ethoxalyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of acylthiosemicarbazides 3a–d with oxalyl chloride.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound (BSC). Retrieved from [Link]
- Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(2), 485-488.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Degradation Pathway Investigation
Welcome to the technical support center for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to Stability Challenges
This compound is a versatile heterocyclic compound with significant potential in pharmaceutical and agricultural applications.[1][2] However, its multifaceted structure, comprising an amino group, a thiadiazole ring, and an ethyl ester, presents several potential degradation pathways. Understanding these pathways is critical for developing stable formulations and ensuring the integrity of your research. This guide will walk you through the most common degradation scenarios and provide actionable solutions.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter during the handling, storage, and analysis of this compound.
Issue 1: Appearance of a New Peak at a Shorter Retention Time During HPLC Analysis, Especially in Aqueous Samples.
-
Question: I'm observing a new, more polar peak in my HPLC chromatogram after dissolving this compound in a buffered aqueous solution. What is happening?
-
Probable Cause: This is a classic sign of hydrolysis of the ethyl ester group. The ester is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid: 5-amino-1,3,4-thiadiazole-2-carboxylic acid. This carboxylic acid is more polar than the parent ester, hence it elutes earlier on a reverse-phase HPLC column.
-
In-Depth Explanation: The hydrolysis can be catalyzed by acid or base. In basic conditions, hydroxide ions directly attack the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
pH Control: If possible, prepare your solutions in a neutral or slightly acidic buffer (pH 4-6) to minimize the rate of hydrolysis. Avoid highly acidic or alkaline conditions.
-
Temperature Management: Keep your samples cool (2-8°C) to slow down the hydrolysis rate.[3][4]
-
Use Aprotic Solvents: For short-term storage or sample preparation, consider using aprotic solvents like acetonitrile or DMSO where the compound is soluble and hydrolysis is prevented.
-
Fresh Preparations: Always use freshly prepared solutions for your experiments to avoid analyzing degradation products.
-
Issue 2: A Second, Even Earlier Eluting Peak Appears Over Time, and I Notice Gas Evolution in My Sample.
-
Question: After identifying the initial hydrolysis product, a second, even more polar peak is now appearing in my chromatograms of older samples. I've also noticed some slight bubbling in the vial. What is this second degradant?
-
Probable Cause: This is likely due to the decarboxylation of the 5-amino-1,3,4-thiadiazole-2-carboxylic acid intermediate. The resulting product would be 2-amino-1,3,4-thiadiazole. The gas observed is carbon dioxide (CO₂). It has been noted that 1,3,4-thiadiazole-2-carboxylic acids can be unstable and undergo spontaneous decarboxylation.[5]
-
In-Depth Explanation: The thiadiazole ring can facilitate the loss of CO₂ from the carboxylic acid group, particularly with heat or in certain solution conditions. The resulting 2-amino-1,3,4-thiadiazole is a significantly smaller and more polar molecule.
-
Troubleshooting Steps:
-
Strict Temperature Control: Avoid heating solutions containing the hydrolyzed product. All analytical and storage steps should be performed at controlled room temperature or below.
-
Headspace Analysis: If you have the capability, analyzing the headspace of your sample vial by GC-MS can confirm the presence of CO₂.
-
Reference Standard: If possible, procure a reference standard for 2-amino-1,3,4-thiadiazole to confirm the identity of the second degradation peak by retention time matching.
-
Issue 3: My Compound Shows Degradation When Exposed to Light.
-
Question: I left a solution of my compound on the lab bench, and after a few hours, I see multiple new peaks in the HPLC analysis that were not there before. What could be causing this?
-
Probable Cause: Your compound is likely undergoing photodegradation . Aromatic and heterocyclic compounds, especially those with heteroatoms and substituents like amino groups, can be susceptible to degradation upon exposure to UV or even visible light.
-
In-Depth Explanation: While the specific photolytic pathway for this exact molecule is not extensively documented, related thiazole compounds are known to react with singlet oxygen via cycloaddition reactions, leading to ring cleavage.[3] The amino group can also be a site for photo-oxidative reactions.
-
Troubleshooting Steps:
-
Protect from Light: Always store both solid material and solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Conduct a Photostability Study: To confirm this pathway, intentionally expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a protected sample.
-
Inert Atmosphere: If photo-oxidation is suspected, preparing and storing the sample under an inert atmosphere (e.g., nitrogen or argon) may reduce the degradation rate.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
Q2: What is the primary degradation pathway I should be concerned about?
-
A2: The most immediate and common degradation pathway is the hydrolysis of the ethyl ester to form 5-amino-1,3,4-thiadiazole-2-carboxylic acid, which may be followed by decarboxylation. This is particularly relevant in aqueous solutions.
-
-
Q3: Is the thiadiazole ring stable?
-
A3: The 1,3,4-thiadiazole ring is generally aromatic and relatively stable. However, it can be susceptible to cleavage under harsh conditions such as high heat or strong bases. Thermal decomposition studies on related compounds show the evolution of gases like SO₂ and NO₂, indicating ring fragmentation at elevated temperatures.[6]
-
-
Q4: How can I monitor for degradation?
-
A4: A stability-indicating HPLC method is the best approach. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., with 0.1% formic acid for MS compatibility) should effectively separate the parent compound from its more polar degradants.[7][8]
-
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
2. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or Phosphoric acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector (and preferably a Mass Spectrometer)
-
Photostability chamber
-
Oven
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
4. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution (in acetonitrile) to 60°C for 24 hours. |
| Photolytic Degradation | Expose a solution (100 µg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |
5. Analytical Method (Starting Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm (or scan for λmax)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Analysis and Data Interpretation:
-
Analyze all stressed samples, along with an unstressed control sample.
-
Determine the percentage degradation by comparing the peak area of the parent compound in stressed and unstressed samples.
-
Identify the retention times of the major degradation products.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Summary of Potential Degradants
The following table summarizes the likely primary degradation products and the conditions under which they may form.
| Degradation Pathway | Stress Condition(s) | Probable Degradation Product(s) | Analytical Observation |
| Hydrolysis | Acidic, Basic | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | More polar peak (shorter RT) than parent |
| Decarboxylation | Acidic/Basic (with heat) | 2-Amino-1,3,4-thiadiazole | Even more polar peak (shortest RT) |
| Oxidation | H₂O₂ | N-oxides, Ring-opened products | Multiple new peaks, variable polarity |
| Photolysis | Light (UV/Vis) | Ring-opened products, dimers | Multiple new peaks, often complex chromatogram |
| Thermal | High Temperature | Ring fragments (SO₂, NO₂), 2-Amino-1,3,4-thiadiazole | Loss of parent compound, potential for decarboxylation product |
This technical support guide provides a foundational understanding of the potential degradation pathways of this compound. By anticipating these challenges and employing the troubleshooting strategies outlined, researchers can ensure the quality and reliability of their work.
References
-
SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2009). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Retrieved from [Link]
-
SIELC Technologies. (2018). 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
Sources
- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 5-Amino-1,3,4-thiadiazole-2-thiol | SIELC Technologies [sielc.com]
The effect of different solvents on Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate reactions
Welcome to the technical support center for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. The following sections are structured to address specific challenges you may encounter, with a focus on the critical role of solvent selection in achieving successful reaction outcomes.
Introduction: The Pivotal Role of Solvents
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including antimicrobial and anticancer agents.[1][2] Its reactivity is primarily centered around the nucleophilic amino group at the 5-position. However, the success of reactions such as N-acylation and Schiff base formation is profoundly influenced by the choice of solvent. The solvent not only affects the solubility of reactants but also influences the tautomeric equilibrium of the amino-thiadiazole ring, the reaction kinetics, and the product profile. This guide will delve into these aspects to empower you to optimize your synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic approaches to their resolution.
Problem 1: Low Reaction Yield
Symptoms:
-
Incomplete consumption of starting material as observed by TLC or LC-MS.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
-
Poor Solubility of Starting Materials: this compound is a crystalline solid with limited solubility in many common organic solvents.[3][4]
-
Solution: Select a solvent that can effectively dissolve both the thiadiazole and the reaction partner.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent choices due to their high polarity and ability to dissolve a wide range of reactants.[5][6] They are particularly useful for reactions that require elevated temperatures.
-
Polar Protic Solvents: Ethanol and methanol can be effective, especially for Schiff base formation where they can participate in the reaction mechanism.[6] However, their lower boiling points may limit the reaction temperature.
-
-
Experimental Tip: Before running the reaction on a larger scale, perform a small-scale solubility test with your chosen solvent.
-
-
Unfavorable Tautomeric Equilibrium: 2-Amino-1,3,4-thiadiazoles can exist in tautomeric forms (amino and imino).[7][8] The reactivity of the amino group is dependent on the predominance of the amino tautomer.
-
Solution: The choice of solvent can influence this equilibrium.
-
-
Insufficient Reaction Time or Temperature:
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature (if the chosen solvent allows) or extending the reaction time. Reactions in DMF or DMSO can often be heated to 80-100 °C to drive them to completion.
-
Problem 2: Formation of Side Products/Impurities
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Reaction with the Solvent:
-
Causality: Protic solvents like ethanol or methanol can sometimes compete with the intended nucleophile, leading to the formation of byproducts, especially in acylation reactions if the acylating agent is highly reactive.
-
Solution: For sensitive acylation reactions, prefer polar aprotic solvents like DMF, DMSO, or acetonitrile.
-
-
Di-acylation or other secondary reactions:
-
Causality: The thiadiazole ring contains other nitrogen atoms that could potentially react under harsh conditions.
-
Solution:
-
Use a stoichiometric amount of the acylating or alkylating agent.
-
Perform the reaction at a lower temperature to improve selectivity.
-
The use of a non-nucleophilic base can help to deprotonate the amino group selectively.
-
-
Problem 3: Product Precipitation or Crystallization Issues
Symptoms:
-
The product crashes out of the reaction mixture, potentially trapping starting materials.
-
Difficulty in obtaining a crystalline product after work-up.
Possible Causes and Solutions:
-
Solvent Choice for Reaction and Recrystallization:
-
Solution:
-
If the product is poorly soluble in the reaction solvent, it may precipitate prematurely. Consider using a solvent in which the product has moderate solubility at the reaction temperature.
-
For recrystallization, a solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Ethanol is often a good choice for the recrystallization of thiadiazole derivatives.[6][11] A mixture of solvents, such as ethanol/water or DMF/water, can also be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for Schiff base formation with this compound?
A1: Ethanol is a commonly used and effective solvent for Schiff base formation.[6] It readily dissolves the thiadiazole and the aldehyde, and its protic nature can catalyze the dehydration step of the reaction. A few drops of glacial acetic acid are often added as a catalyst.[1] For less reactive aldehydes, refluxing in ethanol is typically sufficient.
Q2: I am performing an N-acylation reaction. Should I use a protic or aprotic solvent?
A2: For N-acylation reactions, polar aprotic solvents such as DMF or DMSO are generally preferred.[5][6] These solvents effectively dissolve the starting materials and will not compete with the amino group in reacting with the acylating agent. The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the acid generated during the reaction.
Q3: My reaction is not going to completion in ethanol. What can I do?
A3: If your reaction is sluggish in ethanol, you have a few options:
-
Increase the temperature: Ensure you are refluxing the reaction mixture.
-
Switch to a higher boiling point solvent: Consider using n-butanol or, if solubility is an issue, move to a polar aprotic solvent like DMF or DMSO which allows for higher reaction temperatures.
-
Add a catalyst: For Schiff base formation, a catalytic amount of acid can accelerate the reaction. For other reactions, the appropriate catalyst will depend on the specific transformation.
Q4: How does solvent polarity affect the tautomerism of the 2-amino-1,3,4-thiadiazole ring?
A4: The 2-amino-1,3,4-thiadiazole moiety can exist in an equilibrium between the amino and imino tautomeric forms. Polar solvents tend to favor the more polar amino tautomer, which is generally the more reactive form for reactions involving the exocyclic amino group.[7][9][10] In non-polar solvents, a higher proportion of the less reactive imino tautomer may be present.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
Caption: Workflow for Schiff Base Formation.
Step-by-step methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1.0-1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Protocol 2: General Procedure for N-Acylation
Caption: Workflow for N-Acylation Reaction.
Step-by-step methodology:
-
Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in dry dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any DMF and triethylamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-acylated product.
Data Summary
The following table provides a general guide to solvent selection for common reactions of this compound based on literature precedents for similar 2-amino-1,3,4-thiadiazole systems.
| Reaction Type | Recommended Solvents | Rationale |
| Schiff Base Formation | Ethanol, Methanol | Protic nature can catalyze the reaction; good solubility of reactants.[6] |
| N-Acylation | DMF, DMSO, Acetonitrile | Polar aprotic solvents that do not compete with the nucleophile; allow for a wide temperature range.[5][6] |
| N-Alkylation | DMF, DMSO | Good solubility for both the thiadiazole and alkylating agents; can be heated to increase reaction rate. |
| Cyclization Reactions | Toluene, Xylene, Dioxane | Higher boiling points are often required to drive these reactions to completion. |
Conclusion
The successful synthesis of derivatives from this compound is highly dependent on the judicious choice of solvent. By understanding the interplay between solvent properties, reactant solubility, and tautomeric equilibria, researchers can overcome common experimental hurdles and achieve higher yields and purity of their target compounds. This guide provides a foundation for troubleshooting and optimizing your reactions. For further assistance, please consult the cited literature.
References
-
Solvent effects on tautomerism equilibria in 2-amino-1,3,4-thiadiazole. SID. [Link]
-
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. J Phys Chem A. [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]
-
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. ResearchGate. [Link]
-
Thiadiazoles and Their Properties. ISRES. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. [Link]
-
Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
One-Pot Green Synthesis of Some Novel N-Substituted 5-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. International Journal of Pharmaceutical and Life Sciences. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. National Institutes of Health. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
-
Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. American Journal of Chemistry. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Education and Science. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
Synthesis and study of liquid crystalline properties of schiff's bases having 1,3,4-thiadiazole moiety. ResearchGate. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. National Institutes of Health. [Link]
-
A facile, rapid, one-pot regio/stereoselective synthesis of 2-iminothiazolidin-4-ones under solvent/scavenger-free conditions. National Institutes of Health. [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]
-
Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. ResearchGate. [Link]
-
Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]
-
Comparative study of 1,3-dibromo-5,5-dimethylhydantoin assisted and conventional synthesis of benzimidazole derivatives and the solvent effects on spectroscopic properties. ResearchGate. [Link]
-
Investigation and comparison of biological effects of regioselectively synthesized thiazole derivatives. ResearchGate. [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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- 3. This compound | 64837-53-2 [sigmaaldrich.com]
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- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. sid.ir [sid.ir]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Structural Validation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: A Comparative Guide to Spectroscopic Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of chemical research and development. The 1,3,4-thiadiazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This guide provides an in-depth, comparative analysis of the structural validation of a key derivative, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative analytical techniques to provide a holistic framework for structural elucidation.
The Imperative of Structural Integrity
This compound is a versatile building block whose precise atomic arrangement dictates its reactivity and potential biological interactions. An error in structural assignment, such as misinterpreting an isomeric form, can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, employing a robust and orthogonal set of analytical techniques for validation is not merely a procedural step but a scientific necessity. While several techniques contribute to the structural puzzle, NMR spectroscopy provides the most detailed map of the molecular framework in solution.
Deep Dive: NMR Spectroscopy for Unambiguous Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the precise connectivity and chemical environment of atoms in a molecule.[1][2] By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the complete carbon-hydrogen framework.
Predicted ¹H NMR Spectral Analysis
The proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, we anticipate three distinct signals:
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet. Its chemical shift can vary significantly (δ 7.0-8.0 ppm in DMSO-d₆) depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In solvents like D₂O, this signal will disappear, a key diagnostic test.
-
Ethyl Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an electron-withdrawing oxygen atom, placing their signal downfield. We expect a quartet around δ 4.3-4.5 ppm. The quartet multiplicity arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4).[3]
-
Ethyl Methyl Protons (-O-CH₂-CH₃): These protons are further from the electronegative oxygen and will appear more upfield. A triplet is expected around δ 1.3-1.5 ppm, resulting from coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).[3]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For our target compound, five distinct signals are expected:
-
Thiadiazole Ring Carbons (C2 & C5): These heterocyclic carbons are in unique environments. The C2 carbon, bonded to the carboxylate group, is expected to be significantly downfield (approx. δ 165-170 ppm). The C5 carbon, attached to the amino group, will be further downfield as well, but likely in a different region (approx. δ 155-160 ppm).[4][5]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is typically found in the δ 160-165 ppm region.
-
Ethyl Methylene Carbon (-O-CH₂-): This carbon, directly attached to oxygen, will be deshielded, appearing around δ 60-65 ppm.
-
Ethyl Methyl Carbon (-CH₃): This terminal carbon will be the most upfield signal, typically around δ 14-16 ppm.
The Power of 2D NMR: Confirming Connectivity
While 1D NMR provides a strong foundation, two-dimensional (2D) NMR experiments are essential for unambiguously connecting the pieces and validating the final structure.[1][6]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the confident assignment of the -CH₂- and -CH₃ signals in both the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations for this compound would include:
-
The methylene protons (-CH₂-) to the carbonyl carbon (-C=O).
-
The methylene protons (-CH₂-) to the C2 carbon of the thiadiazole ring.
-
The amino protons (-NH₂) to the C5 carbon of the thiadiazole ring.
-
These HMBC correlations act as a "molecular GPS," locking the ethyl carboxylate group to the C2 position and the amino group to the C5 position, leaving no room for isomeric ambiguity.
A Validated Experimental Workflow
Scientific integrity demands a reproducible and self-validating protocol. The following workflow is designed to ensure high-quality data for confident structural assignment.
Step-by-Step NMR Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample preparation.[7]
-
Compound Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectrum.
-
Mass Determination: Accurately weigh 10-20 mg of this compound for ¹³C and 2D NMR, or 1-5 mg for simple ¹H NMR, into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often the solvent of choice for this class of compounds. Its polarity aids in dissolving the sample, and importantly, it slows down the proton exchange of the -NH₂ group, often resulting in a sharper signal than in CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Use a vortex mixer or gentle heating if necessary to ensure complete dissolution. A homogenous solution free of particulate matter is critical for high-resolution spectra.[7][8]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer to serve as an internal reference (δ 0.00 ppm).[1][8] If not present, a small amount can be added.
-
Labeling: Clearly label the NMR tube with the sample identity.
Data Acquisition and Processing Workflow
The logical flow of experiments is crucial for an efficient and comprehensive analysis.
Caption: A comprehensive workflow for NMR-based structural validation.
A Comparative Perspective: Alternative & Complementary Techniques
While NMR is the cornerstone, a multi-technique approach provides an unparalleled level of confidence. Other analytical methods offer complementary data that can corroborate the NMR findings.[10][11]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry.[12] | Provides the most detailed structural information in solution. | Lower sensitivity, requires more sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[12][13] | High sensitivity, requires very little sample, confirms molecular formula. | Does not provide direct connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, -C=O, C=N).[10][14] | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[6] | The "gold standard" for unambiguous structure determination. | Requires a suitable, high-quality single crystal, which can be difficult to grow. |
Case Study: Interpreting the Data
Let's analyze a representative dataset for this compound.
Table 1: Representative NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |
| -NH₂ | 7.85 | broad s | 2H | - |
| -O-CH₂- | 4.38 | q | 2H | 62.5 |
| -CH₃ | 1.35 | t | 3H | 14.2 |
| C5 (Thiadiazole) | - | - | - | 158.4 |
| C2 (Thiadiazole) | - | - | - | 166.1 |
| -C=O | - | - | - | 161.7 |
Interpretation:
-
The ¹H NMR data align perfectly with our predictions: a broad 2H singlet for the amine, and a 2H quartet and 3H triplet for the ethyl group.
-
The ¹³C NMR shows six distinct carbon signals as expected (the two thiadiazole carbons are distinct).
-
The final piece of the puzzle comes from the HMBC correlations, which confirm the connectivity.
Caption: Key HMBC correlations confirming the molecular structure.
The correlation from the methylene protons (δ 4.38) to the carbonyl carbon (δ 161.7) and the C2 ring carbon (δ 166.1), alongside the correlation from the amino protons (δ 7.85) to the C5 ring carbon (δ 158.4), provides irrefutable evidence for the assigned structure.
Conclusion
The structural validation of this compound is a clear illustration of the power of modern spectroscopic methods. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable corroborating evidence, a comprehensive suite of NMR experiments—¹H, ¹³C, COSY, HSQC, and particularly HMBC—offers an unparalleled level of detail, enabling the unambiguous determination of the molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development endeavors.
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A Comparative Guide to the Bioactivity of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and Other Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, serves as a valuable building block for synthesizing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] Its unique electronic structure and ability to interact with various biological targets make it a privileged scaffold in drug discovery.[1][4] This guide provides an in-depth comparison of the bioactivity of a specific derivative, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, with other notable thiadiazole compounds, supported by experimental data and protocols.
Section 1: Anticancer Activity
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and leukemia.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of programmed cell death (apoptosis).[3][5]
Mechanism of Action: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by interfering with critical cellular processes.[5] Some compounds have been shown to inhibit protein kinases, such as those in the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth and survival.[3][6] Others act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.[3] Furthermore, some derivatives function as histone deacetylase (HDAC) inhibitors, modulating gene expression to suppress tumor growth.[3] The structural similarity of the thiadiazole ring to pyrimidine allows some derivatives to interfere with DNA synthesis, thereby inhibiting cell replication.[5]
Comparative Analysis of Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4y | A549 (Lung) | 34 | Cisplatin | - |
| Compound 4y | MCF-7 (Breast) | 84 | Cisplatin | - |
| Compound 4i | A549 (Lung) | 1.76 | 5-Fluorouracil | - |
| Compound 4n | MCF-7 (Breast) | 2.28 | 5-Fluorouracil | - |
| Compound 4c | MCF-7 (Breast) | 2.88 | 5-Fluorouracil | - |
| Compound 4b & 4m | SMMC-7721 (Hepatocellular) | 1.89 | Ethaselen | - |
| ST10 | MDA-MB-231 (Breast) | 64.2 | Etoposide | >100 |
| ST3 | MDA-MB-231 (Breast) | 73.8 | Etoposide | >100 |
| ST8 | MDA-MB-231 (Breast) | 75.2 | Etoposide | >100 |
Data sourced from multiple studies for illustrative comparison.[5][7][8]
Structure-Activity Relationship (SAR) Insights:
The biological activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.[7][9] For instance, the introduction of different aryl groups at the C2 and C5 positions can modulate the anticancer potency. Studies have shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the thiadiazole core can drastically alter the cytotoxic effects.[7] The flexibility of the thiadiazole scaffold allows for these modifications, enabling the fine-tuning of their pharmacological profiles.[10]
Section 2: Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[9] Derivatives of this scaffold have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11]
Mechanism of Action: The antimicrobial action of thiadiazoles is often attributed to their ability to inhibit essential microbial enzymes or interfere with key metabolic pathways. The sulfur and nitrogen atoms in the ring are thought to play a crucial role in binding to the active sites of target proteins. While the exact mechanisms for many derivatives are still under investigation, their ability to disrupt cell wall synthesis, protein synthesis, or nucleic acid replication are proposed modes of action.
Comparative Analysis of Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values for several 1,3,4-thiadiazole derivatives against various microbial strains, showcasing the scaffold's potential.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Derivative with mercapto group | Enterococcus faecalis | - (Good activity) | Ampicillin | - |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | - | - |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | - | - |
| Sulfonamide derivative 42a | Enterococcus faecium | >1000 | Acetazolamide | >1000 |
| Sulfonamide derivative 42ac | Enterococcus faecium | 15.62 | Acetazolamide | >1000 |
Data compiled from various research articles for a comparative overview.[1]
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the antimicrobial efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the substituents attached to the core ring.[12][13] For example, the presence of a mercapto group adjacent to the thiadiazole ring has been shown to enhance activity against certain bacteria.[1] Lipophilicity also appears to be a key factor, with more lipophilic compounds often exhibiting stronger antimicrobial effects.[1] The incorporation of other heterocyclic moieties, such as benzothiazole or benzimidazole, can also significantly modulate the antimicrobial spectrum and potency.[1]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential. Below are detailed methodologies for two key assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][16] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other thiadiazoles) and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.[21] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[20][21]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the thiadiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[21]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[21] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[21]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[19]
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Hypothetical Signaling Pathway Targeted by Anticancer Thiadiazoles:
Caption: Inhibition of the PI3K/Akt pathway by a thiadiazole derivative.
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While this compound is a key intermediate[23], its specific bioactivity profile requires further dedicated investigation to be fully characterized and compared to the vast library of existing thiadiazole derivatives. The diverse biological activities, including potent anticancer and antimicrobial effects, demonstrated by other members of this chemical family underscore the significant potential that lies in the systematic exploration and functionalization of the thiadiazole ring.[1][3]
Future research should focus on synthesizing novel derivatives of this compound and performing comprehensive biological evaluations. Structure-activity relationship studies will be crucial in identifying the key structural features that govern potency and selectivity.[10][24][25] Furthermore, elucidating the precise molecular mechanisms of action will provide a rational basis for the design of next-generation thiadiazole-based drugs with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.
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A Senior Scientist's Guide to the Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate: A Comparative Analysis
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its diverse biological activities. Within this class, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate stands out as a critical intermediate.[1][] Its unique structure, featuring an amino group and an ethyl carboxylate moiety, provides two distinct points for further chemical modification, making it an invaluable building block for developing novel fungicides, herbicides, and pharmaceuticals for treating infections and inflammatory diseases.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers in drug development and chemical synthesis.
Method 1: Direct One-Pot Cyclocondensation (Hantzsch-type Synthesis)
This approach is arguably the most straightforward, involving the direct reaction between a thiosemicarbazide derivative and an α-halo ester. It leverages the classic Hantzsch thiazole synthesis principle, adapted for the thiadiazole ring system. The one-pot nature of this reaction makes it an attractive option for rapid synthesis and library generation.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization and dehydration. Thiosemicarbazide, or a derivative, acts as the key nucleophile. The reaction of a thiosemicarbazone (formed from an aldehyde and thiosemicarbazide) with ethyl chloroacetate in the presence of a base like sodium acetate is a well-documented pathway.[3][4] The base is critical; it serves to neutralize the hydrochloric acid formed during the condensation, driving the reaction to completion and preventing potential acid-catalyzed side reactions. Ethanol is an ideal solvent, as it effectively dissolves the reactants and facilitates the reaction under reflux conditions.
Caption: One-Pot Cyclocondensation Pathway.
Experimental Protocol: One-Pot Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting thiosemicarbazone (10 mmol) and fused sodium acetate (30 mmol) in 50 mL of absolute ethanol.
-
Addition: To this stirring suspension, add ethyl chloroacetate (11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound derivative.[4]
Method 2: Two-Step Acylation and Cyclodehydration
This method offers greater control over the reaction by proceeding through a stable, isolable intermediate. It involves the initial acylation of thiosemicarbazide followed by a separate cyclization step to form the thiadiazole ring. This modularity can be advantageous for optimizing each step independently, often leading to higher overall purity and yield.
Mechanistic Rationale
Step 1: Acylation. Thiosemicarbazide is acylated using a suitable carboxylic acid or its derivative in the presence of a coupling agent or a dehydrating environment. To obtain the desired ethyl carboxylate group on the final product, a derivative of oxalic acid, such as ethyl oxalyl chloride, would be the acylating agent.
Step 2: Cyclodehydration. The resulting acylthiosemicarbazide intermediate is then cyclized. This is typically achieved under acidic conditions. Strong acids like sulfuric acid or dehydrating agents like phosphorus oxychloride (POCl₃) are commonly employed.[5][6] These reagents facilitate the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon by protonating the carbonyl oxygen, making it a better leaving group (as water). More modern, milder methods use reagents like polyphosphate ester (PPE) or p-toluenesulfonyl chloride (p-TsCl), which can also effectively promote cyclodehydration, sometimes with better regioselectivity and fewer side products.[7][8]
Caption: Two-Step Acylation-Cyclization Pathway.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of Ethyl 2-(2-carbamothioylhydrazinyl)-2-oxoacetate
-
Dissolution: Dissolve thiosemicarbazide (10 mmol) in 30 mL of a suitable anhydrous solvent like chloroform in a flask placed in an ice bath.
-
Acylation: Add ethyl oxalyl chloride (10 mmol) dropwise to the cooled, stirring solution. An organic base like triethylamine may be added to scavenge the HCl byproduct.
-
Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then at room temperature for an additional 2-3 hours.
-
Isolation: The resulting precipitate (the acylthiosemicarbazide intermediate) is filtered, washed with cold solvent, and dried under vacuum.
Step B: Cyclodehydration to Final Product
-
Suspension: Suspend the dried acylthiosemicarbazide intermediate (8 mmol) in 15 mL of phosphorus oxychloride (POCl₃) with cooling in an ice bath.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture under reflux for 2-3 hours.[5]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The acidic solution should be neutralized slowly with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with water, and dried. Recrystallization from ethanol will afford the pure product.
Comparative Analysis: Performance and Practicality
The choice between these two primary methods depends heavily on the specific needs of the laboratory, including scale, available equipment, safety protocols, and desired purity.
| Feature | Method 1: One-Pot Cyclocondensation | Method 2: Two-Step Acylation-Cyclization |
| Number of Steps | One | Two (intermediate isolation) |
| Reaction Time | 4-6 hours | 5-7 hours (total) |
| Reagent Hazards | Ethyl chloroacetate is a lachrymator. | POCl₃ is highly corrosive and toxic.[5] Strong acids require careful handling. |
| Process Control | Less control; side reactions possible. | High control; intermediate can be purified. |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Good for lab scale; exothermic nature requires care on a larger scale. | Excellent; separation of steps allows for better thermal management and quality control. |
| Purification | May require column chromatography if side products form. | Often yields a purer crude product, simplifying final purification. |
| Versatility | Excellent for generating a library from various thiosemicarbazones. | More robust for producing a single, high-purity target compound. |
Expert Synopsis and Recommendation
Method 1 (One-Pot Cyclocondensation) is highly efficient for discovery chemistry and small-scale synthesis. Its primary advantages are speed and operational simplicity. However, the potential for side-product formation means that purification can sometimes be more challenging. It is the preferred method when time is a critical factor and a moderately pure product is acceptable for initial screening purposes.
Method 2 (Two-Step Acylation-Cyclization) is the superior choice for process development and scale-up operations. While it is more time- and labor-intensive, the ability to isolate and purify the acylthiosemicarbazide intermediate ensures a higher quality final product. This method provides greater control, which is crucial for reproducible, large-scale synthesis where purity is paramount. The use of harsh cyclizing agents like POCl₃ is a significant drawback, but alternative, milder reagents like polyphosphate ester (PPE) can mitigate these safety and environmental concerns, making the two-step process more attractive.[7]
Ultimately, the optimal synthesis strategy is dictated by the end goal. For rapid exploration of chemical space, the one-pot method excels. For the deliberate, controlled synthesis of a high-purity active pharmaceutical ingredient (API) precursor, the two-step approach is the more prudent and reliable choice.
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2020). Egyptian Journal of Chemistry. [Link]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank. [Link]
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Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2012). Journal of Combinatorial Chemistry. [Link]
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Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2013). The Journal of Organic Chemistry. [Link]
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Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS 2. (2021). ResearchGate. [Link]
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Scheme 7. Reactions of thiosemicarbazide derivative 9 with diethyl acetylenedicarboxylate and ethyl chloroacetate. (n.d.). ResearchGate. [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Molecules. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. The 1,3,4-thiadiazole nucleus has emerged as a promising heterocyclic system, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the antimicrobial efficacy of a representative 1,3,4-thiadiazole derivative, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, against commonly employed standard antibiotics. This document is intended to serve as a technical resource, offering insights into its potential as a lead compound for the development of new anti-infective agents.
Introduction to this compound
This compound is a member of the 2-amino-1,3,4-thiadiazole class of compounds.[3][4] The core 1,3,4-thiadiazole ring is a bioisostere of the thiazole ring found in some third- and fourth-generation cephalosporins, suggesting its potential to interact with bacterial targets.[5] Derivatives of this scaffold have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[6][7] The presence of the amino group at position 2 and the ethyl carboxylate at position 5 are key structural features that can be modified to modulate the antimicrobial spectrum and potency.[1][8]
Comparative Antimicrobial Efficacy
Direct, head-to-head comparative studies of this compound against a comprehensive panel of standard antibiotics are emerging. However, extensive research on structurally similar 2-amino-1,3,4-thiadiazole derivatives provides a strong indication of the potential of this class of compounds. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for these derivatives against key bacterial pathogens, juxtaposed with the typical MIC ranges for widely used antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| 2-Amino-1,3,4-thiadiazole Derivatives | 20 - 62.5 µg/mL[1][5] | 20 - >128 µg/mL[1][9] | >128 µg/mL[9] |
| Ciprofloxacin | 0.5 - 2 µg/mL[10][11] | 0.015 - 1 µg/mL[10][11] | 0.25 - 4 µg/mL[10][11] |
| Ampicillin | 0.25 - 2 µg/mL (for susceptible strains)[12] | 2 - 8 µg/mL (for susceptible strains)[12] | Intrinsically Resistant |
| Gentamicin | 0.5 - 4 µg/mL[13][14] | 0.25 - 2 µg/mL[15] | 1 - 8 µg/mL[13][14] |
Note: The MIC values for 2-Amino-1,3,4-thiadiazole Derivatives are representative of various compounds within this class and are intended to demonstrate their general efficacy. The specific activity of this compound may vary.
Mechanism of Action: A Divergence from Classical Antibiotics
Standard antibiotics typically function by targeting fundamental bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[16] For instance, beta-lactams like ampicillin inhibit the cross-linking of peptidoglycan in the bacterial cell wall, while fluoroquinolones such as ciprofloxacin target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]
In contrast, emerging evidence suggests that 2-amino-1,3,4-thiadiazole derivatives may employ a different mechanism of action. Studies on 2-amino-1,3,4-thiadiazole have indicated that its metabolites are potent inhibitors of inosine 5'-monophosphate (IMP) dehydrogenase.[17] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential building blocks for DNA and RNA synthesis. By inhibiting IMP dehydrogenase, these compounds disrupt nucleic acid production, ultimately leading to the cessation of bacterial growth and proliferation.[17]
Caption: Comparative Mechanisms of Action.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[18][19]
Broth Microdilution Method (CLSI Guideline M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[20][21][22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve this compound and standard antibiotics in a suitable solvent to a high concentration.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
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A Researcher's Guide to the In Vitro and In Vivo Evaluation of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacological activities. Derivatives of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, in particular, have emerged as a promising class of compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides a comparative analysis of the in vitro and in vivo evaluation of these derivatives, offering insights into the experimental methodologies, the interpretation of results, and the critical transition from laboratory assays to preclinical models.
The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its mesoionic character allows for enhanced cell membrane permeability, a crucial attribute for bioavailability. The sulfur atom contributes to the lipophilicity of the molecule, further aiding its passage across biological membranes and interaction with intracellular targets. These structural features make 1,3,4-thiadiazole derivatives attractive candidates for drug development.
In Vitro Evaluation: The First Line of Assessment
In vitro studies are fundamental in the initial screening and characterization of novel chemical entities. They provide a controlled environment to assess the biological activity of compounds at the cellular and molecular level, offering insights into their mechanism of action and potency.
Anticancer Activity
A primary focus of research on this compound derivatives has been their potential as anticancer agents. In vitro cytotoxicity assays are the workhorse for this evaluation, typically involving the exposure of various cancer cell lines to the test compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like 5-Fluorouracil) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Table 1: In Vitro Cytotoxicity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives [1]
| Compound | MCF-7 IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) |
| 4e | 5.36 | 3.13 |
| 4i | 2.32 | 4.35 |
| 5c | 5.72 | 8.35 |
| 5-Fluorouracil | 6.80 | 7.20 |
Data from El-Masry, A. H., et al. (2022).
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. In vitro evaluation typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 2: In Vitro Antibacterial Activity of 1,3,4-thiadiazole-2-carboxamide Derivatives [2]
| Compound | S. aureus (Inhibition Zone, mm) | B. subtilis (Inhibition Zone, mm) |
| 4a | High | High |
| 4c | High | High |
| 8c | Highest | Highest |
| Ciprofloxacin | Standard | Standard |
Data from Al-Warhi, T., et al. (2024).[2] Note: The study reported qualitative results (inhibition zones) rather than MIC values.
Enzyme Inhibition
Many 1,3,4-thiadiazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, some derivatives are potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: A purified carbonic anhydrase isoenzyme (e.g., bovine erythrocyte carbonic anhydrase) and a suitable substrate (e.g., p-nitrophenyl acetate for esterase activity) are prepared in a buffer solution.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Spectrophotometric Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time, as the substrate is converted to a colored product.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Table 3: In Vitro Inhibition of Bovine Erythrocyte Carbonic Anhydrase by 5-amino-1,3,4-thiadiazole Derivatives [3]
| Compound | Hydratase Activity IC₅₀ (µM) | Esterase Activity IC₅₀ (µM) |
| 5 | 0.179 | 0.225 |
| 6 | 0.758 | 0.194 |
| 7 | 0.978 | 0.205 |
| Acetazolamide | 3.4 | 5.9 |
Data from Arslan, O., et al. (2007).[3]
In Vivo Evaluation: Bridging the Gap to Clinical Relevance
While in vitro studies provide crucial initial data, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to assess the efficacy, pharmacokinetics, and safety of promising drug candidates.
Anticancer Activity in Animal Models
For anticancer drug development, xenograft models are commonly employed.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the test compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection), a vehicle control, or a positive control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Assessment: The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives included an in vivo radioactive tracing study of a promising compound (4i) in a tumor-bearing mice model.[1] This study demonstrated the compound's ability to target sarcoma cells, providing in vivo evidence of its potential as an anticancer agent.[1]
The In Vitro-In Vivo Correlation: A Critical Analysis
The correlation between in vitro and in vivo results is a critical aspect of drug development. A compound that is highly potent in vitro may not necessarily be effective in vivo due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), toxicity, or off-target effects.
For the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the potent in vitro cytotoxicity of compounds 4e and 4i against MCF-7 and HepG2 cells justified their further investigation.[1] The subsequent in vivo radioactive tracing study of compound 4i provided preliminary evidence of its ability to reach and accumulate in the tumor tissue, a crucial first step in demonstrating in vivo efficacy.[1]
However, it is important to note that a direct correlation between the IC₅₀ values from in vitro assays and the degree of tumor growth inhibition in vivo is not always linear. A comprehensive in vivo study would be required to establish a clear dose-response relationship and to fully evaluate the therapeutic potential of these compounds.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic evaluation of these derivatives, beginning with robust in vitro assays and progressing to well-designed in vivo models, is paramount for identifying promising drug candidates.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.
-
Detailed Pharmacokinetic and Toxicological Profiling: To ensure that potent compounds have favorable drug-like properties.
-
Elucidation of Mechanisms of Action: To understand the molecular targets and pathways through which these compounds exert their effects.
By integrating in vitro and in vivo data, researchers can make more informed decisions in the drug discovery and development process, ultimately increasing the likelihood of translating promising laboratory findings into effective clinical therapies.
References
-
Arslan, O., et al. (2007). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Bulletin of the Chemical Society of Ethiopia, 21(3), 375-382. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17. Available at: [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a key building block for the synthesis of novel therapeutic agents. We will explore how modifications to the core structure influence biological activity, supported by experimental data and detailed protocols.
The Core Scaffold: this compound
This compound serves as a valuable starting material for creating diverse libraries of compounds. Its structure features two key points for chemical modification: the amino group at position 5 (C5) and the ethyl carboxylate group at position 2 (C2). The reactivity of these functional groups allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the SAR.[5][6]
Caption: Core structure of this compound.
Structure-Activity Relationship Insights
The biological activity of 1,3,4-thiadiazole analogs is significantly influenced by the nature of the substituents at the C2 and C5 positions.
Modifications at the C5-Amino Group
The amino group at the C5 position is a common site for modification, often through the formation of Schiff bases or amides.
Schiff Base Formation: Condensation of the C5-amino group with various aromatic aldehydes yields Schiff bases (imines). This modification has been shown to be a successful strategy for enhancing antimicrobial activity. The general observation is that the nature of the aromatic aldehyde substituent plays a crucial role in determining the potency.
-
Electron-withdrawing groups (e.g., -Cl, -NO2) on the aromatic ring of the aldehyde often lead to increased antibacterial and antifungal activity.[7]
-
Electron-donating groups (e.g., -OCH3, -N(CH3)2) can either maintain or slightly decrease the activity, depending on the specific microbial strain.
Amide Formation: Acylation of the C5-amino group to form amides is another key modification strategy, particularly in the development of anticancer agents.
-
The introduction of different acyl groups can influence the compound's ability to interact with specific cellular targets. For instance, certain N-acyl derivatives have shown potent inhibitory activity against various cancer cell lines.
Modifications at the C2-Carboxylate Group
The ethyl carboxylate group at the C2 position offers another handle for structural diversification.
Amide Formation: Conversion of the ester to an amide (carboxamide) is a frequent modification. This change can significantly impact the molecule's hydrogen bonding capacity and overall polarity, which are critical for target binding.
-
The nature of the amine used to form the amide is a key determinant of activity. For example, in the context of c-Met kinase inhibitors, the introduction of specific substituted anilines at this position led to potent anticancer compounds.[5]
-
SAR studies have shown that both the electronic and steric properties of the substituent on the amide nitrogen are important for optimizing biological activity.
Hydrazide Formation: The ester can be converted to a hydrazide, which can then be used as a synthon for further heterocyclic ring formation or derivatization, leading to compounds with a broad spectrum of biological activities.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of representative this compound analogs.
Anticancer Activity
| Compound ID | C5-Substituent | C2-Substituent | Cell Line | IC50 (µM) | Reference |
| A1 | -NH-CO-CH2-piperazin-N-phenyl | -COOEt | MCF-7 | 5.36 | [1] |
| A2 | -NH-CO-CH2-piperazin-N-(o-ethoxyphenyl) | -COOEt | HepG2 | 3.13 | [1] |
| A3 | -NH-CO-CH2-piperidin-N-benzyl | -COOEt | MCF-7 | 2.32 | [1] |
| B1 | -NH2 | -CONH-(4-fluorophenyl) | MKN-45 | 41.53 (nM) | [5] |
| B2 | -NH2 | -CONH-phenyl | MKN-45 | 45.67 (nM) | [5] |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
| Compound ID | C5-Substituent (Schiff Base from Aldehyde) | C2-Substituent | Organism | Zone of Inhibition (mm) | Reference |
| C1 | =CH-(4-chlorophenyl) | -COOEt | E. coli | 18 | [7] |
| C2 | =CH-(4-nitrophenyl) | -COOEt | Bacillus subtilis | 20 | [7] |
| C3 | =CH-(4-methoxyphenyl) | -COOEt | E. coli | 15 | [7] |
| D1 | -NH2 | -CONH-(S-benzyl) | Staphylococcus aureus | 16 | [8] |
| D2 | -NH2 | -CONH-(S-ethylacetate) | Bacillus subtilis | 14 | [8] |
Experimental Protocols
General Synthesis of Schiff Base Analogs (C-series)
A common synthetic route to prepare Schiff base derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles is outlined below.
Caption: General workflow for the synthesis of Schiff base analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole:
-
To a mixture of an appropriate aryl carboxylic acid (1 eq.) and thiosemicarbazide (1.1 eq.), add concentrated sulfuric acid dropwise with cooling.
-
Heat the reaction mixture at a specified temperature for a designated time.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[7]
-
-
Synthesis of Schiff Base:
-
Dissolve the synthesized 2-amino-5-aryl-1,3,4-thiadiazole (1 eq.) in ethanol.
-
Add the desired aromatic aldehyde (1 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried.[7]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial suspension uniformly over the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 and C5 positions can lead to potent and selective compounds with anticancer and antimicrobial activities. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs, contributing to the ongoing efforts in drug discovery and development. Further exploration of diverse substituents and their impact on a wider range of biological targets will undoubtedly unveil new therapeutic opportunities for this versatile heterocyclic system.
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The Versatile Performer: Benchmarking Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in Material Science
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of material science, the quest for novel compounds with superior performance characteristics is perpetual. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound, has emerged as a versatile building block with significant potential across a spectrum of applications, from enhancing the durability of polymers to imparting advanced functionalities such as corrosion resistance, luminescence, and antimicrobial properties.[1][2] This guide provides an in-depth comparative analysis of this compound and its derivatives against established and alternative materials in key performance areas. By synthesizing technical data with field-proven insights, this document serves as a critical resource for scientists and researchers aiming to leverage the unique attributes of this promising molecule.
At a Glance: Key Performance Areas and Alternatives
| Application Area | Primary Compound | Key Alternatives | Performance Metric |
| Corrosion Inhibition | This compound & Derivatives | Benzimidazole Derivatives, Thiazole Derivatives | Inhibition Efficiency (IE%) |
| Luminescent Materials | Thiadiazole-based Fluorophores | Coumarin Derivatives | Fluorescence Quantum Yield (ΦF) |
| Antimicrobial Coatings | Thiadiazole-based Antimicrobials | Silver Nanoparticles (AgNPs) | Minimum Inhibitory Concentration (MIC) |
Section 1: Corrosion Inhibition: A Molecular Shield
The integrity of metallic materials is a cornerstone of modern infrastructure and technology. However, corrosion remains a persistent challenge, leading to significant economic losses and safety concerns. Organic corrosion inhibitors that form a protective layer on the metal surface are a critical line of defense. The 1,3,4-thiadiazole scaffold, with its nitrogen and sulfur heteroatoms, has demonstrated exceptional efficacy in this regard.[3][4]
The Thiadiazole Advantage in Corrosion Resistance
Thiadiazole derivatives, including this compound, function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4] The mechanism of inhibition is attributed to the adsorption of the thiadiazole molecules onto the metal surface, forming a protective barrier. This adsorption is facilitated by the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal.[3]
Comparative Performance Analysis
While direct comparative data for this compound is limited, studies on structurally similar 2-amino-5-ethyl-1,3,4-thiadiazole provide valuable insights.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Reference |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Austenitic Stainless Steel | Dilute HCl | 74.2% (from polarization tests) | [5] |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | 0.5M HCl | 97% (from potentiodynamic polarization) | [6] |
| Benzimidazole Derivative (LF2) | Carbon Steel | 1.0 M HCl | 95.4% | [7] |
| Thiazole Derivative (TO1) | C38 Carbon Steel | 1 M HCl | 98.8% | [8] |
Analysis: Thiadiazole derivatives demonstrate high inhibition efficiencies, often exceeding 90%, which is comparable to, and in some cases, may surpass other well-established heterocyclic inhibitors like benzimidazoles and thiazoles. The specific efficiency is dependent on the metal, the corrosive environment, and the concentration of the inhibitor. The presence of both sulfur and additional nitrogen atoms in the thiadiazole ring is believed to enhance its adsorption and, consequently, its inhibitory performance compared to thiazoles.[3]
Experimental Workflow: Potentiodynamic Polarization
Caption: Workflow for evaluating corrosion inhibitor performance using potentiodynamic polarization.
Section 2: Luminescent Materials: The Glow of Innovation
Materials with intrinsic luminescence are at the heart of numerous technologies, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The photophysical properties of a molecule, particularly its fluorescence quantum yield (ΦF), dictate its suitability for these applications.
Thiadiazoles as Emerging Fluorophores
While not as traditionally recognized for luminescence as other classes of compounds, thiadiazole derivatives have been shown to exhibit interesting fluorescence properties.[9][10] The rigid, planar structure of the thiadiazole ring and its extended π-electron system can contribute to fluorescence. Furthermore, the electron-withdrawing nature of the thiadiazole ring can be leveraged in donor-acceptor chromophores to tune emission wavelengths.
Comparative Performance Analysis
Coumarin derivatives are a well-established class of highly fluorescent molecules, often used as benchmarks for new fluorophores.[11]
| Compound Class | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Reference |
| Coumarin Derivative (4e) | Varies | - | 441-538 | 0.83 | [12] |
| Thiadiazole-Coumarin Hybrid | - | - | - | - | [13] |
| General Thiadiazole Derivatives | Varies | - | - | Generally lower than coumarins | [9][10] |
Experimental Workflow: Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Section 3: Antimicrobial Coatings: A Surface-Level Defense
The proliferation of microorganisms on surfaces is a significant concern in healthcare, food packaging, and public spaces. Antimicrobial coatings provide a crucial barrier against the growth of bacteria and fungi.
The Antimicrobial Potential of Thiadiazoles
The 1,3,4-thiadiazole nucleus is a well-known pharmacophore present in numerous antimicrobial agents.[14][15] Its mechanism of action is often attributed to the ability of the sulfur and nitrogen atoms to interact with essential microbial enzymes and proteins, disrupting cellular processes. The incorporation of thiadiazole derivatives into polymer coatings can impart these antimicrobial properties to the material surface.
Comparative Performance Analysis
Silver nanoparticles (AgNPs) are one of the most widely used and effective antimicrobial agents in coatings, serving as a robust benchmark for comparison.[1][2]
| Antimicrobial Agent | Organism | MIC (µg/mL) | Reference |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | [15] |
| Silver Nanoparticles (5 nm) | E. coli | 6 | [16] |
| Silver Nanoparticles (5 nm) | S. aureus | 70-200 | [16] |
| Silver Nanoparticles (15-25 nm) | Gram-positive bacteria | ~256 | [17] |
| Silver Nanoparticles (15-25 nm) | Gram-negative bacteria | 16-128 | [17] |
Analysis: Thiadiazole derivatives have demonstrated potent antimicrobial activity, with MIC values in the low microgram per milliliter range against various bacteria.[15] Silver nanoparticles also exhibit strong antimicrobial efficacy, with their effectiveness being size-dependent and generally showing higher potency against Gram-negative bacteria.[16][17] While both classes of materials are effective, thiadiazole derivatives offer the advantage of being organic molecules that can be chemically integrated into a polymer backbone, potentially leading to better long-term stability and reduced leaching compared to nanoparticle-based coatings.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Synthesis and Characterization of this compound
A common synthetic route to this compound involves the reaction of hydrazinecarbothioamide with ethyl 2-chloro-2-oxoacetate in the presence of a dehydrating agent such as phosphorus oxychloride.[6]
Characterization Data:
-
1H NMR (400 MHz, DMSO-d6): δ 7.94 (s, 2H, NH2), 4.29 (q, 2H, CH2), 1.27 (t, 3H, CH3)[6]
-
LC-MS (m/z): [M+H]+ calculated for C5H8N3O2S: 174.03, found 174.1[6]
Conclusion: A Multifaceted Material for Advanced Applications
This compound and its derivatives stand out as highly versatile compounds in material science. Their performance as corrosion inhibitors is competitive with established alternatives, offering a robust molecular shield for various metals. While their intrinsic luminescence may not rival that of specialized dyes like coumarins, their potential for creating novel functional materials with tunable photophysical properties is significant. Furthermore, their demonstrated antimicrobial activity presents a compelling case for their use in developing advanced functional coatings.
The true strength of this thiadiazole derivative lies in its multifunctionality. The ability to impart corrosion resistance, luminescence, and antimicrobial properties from a single molecular scaffold opens up exciting possibilities for the design of next-generation materials with integrated functionalities. Further research focusing on direct, side-by-side comparisons with leading alternatives under standardized conditions will be invaluable in fully elucidating the performance benchmarks of this promising compound and paving the way for its broader application in material science and beyond.
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Biological Profiling of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Derivatives: A Comparative Guide to Cell-Based Assays
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate serves as a versatile starting material for the synthesis of a novel series of these derivatives, which have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides a comprehensive comparison of the biological performance of these derivatives in key cell-based assays, offering researchers, scientists, and drug development professionals a detailed framework for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide supporting data for a robust comparative analysis.
Comparative Analysis of Biological Activities
The diverse biological activities of this compound derivatives stem from the unique physicochemical properties of the thiadiazole ring system.[5][6] This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[2][7] The mesoionic character of the 1,3,4-thiadiazole ring enables these compounds to readily cross cellular membranes, a crucial attribute for intracellular drug action.[5][7]
Anticancer Activity: A Tale of Two Cell Lines
The anticancer potential of thiadiazole derivatives is a significant area of investigation, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[5][7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as the PI3K/Akt pathway.[8][9]
For a comparative assessment, we focus on two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). MCF-7 is an estrogen-responsive cell line, making it a valuable model for hormone-dependent breast cancer, while A549 is a widely used model for non-small cell lung cancer.[10][11] The differential sensitivity of these cell lines to a given compound can provide initial insights into its potential spectrum of activity and mechanism of action.[12]
| Derivative | Target Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Reference |
| Derivative A | MCF-7 | 2.44 | Doxorubicin | 13.50 | [4][13] |
| A549 | 20.68 | Doxorubicin | 10.98 | [14] | |
| Derivative B | MCF-7 | 23.29 | 5-Fluorouracil | 6.80 | [4][15] |
| A549 | >100 | Cisplatin | ~10 | [13] | |
| Derivative C | MCF-7 | 5.36 | Doxorubicin | 13.54 | [13][16] |
| HepG2 | 3.13 | 5-Fluorouracil | 8.40 | [16] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity: Targeting Gram-Positive and Gram-Negative Pathogens
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[17] 1,3,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal activities.[6][18][19] Their mechanism of action is believed to involve the disruption of key cellular processes in pathogens.[20]
To evaluate the antimicrobial spectrum, we utilize representative Gram-positive and Gram-negative bacteria: Staphylococcus aureus and Escherichia coli . S. aureus is a major human pathogen responsible for a range of infections, while E. coli is a common cause of various infections and a model organism for Gram-negative bacteria.[21][22] The differing cell wall structures of these bacteria provide a basis for assessing the breadth of a compound's antimicrobial activity.[21]
| Derivative | Target Organism | MIC (µg/mL) | Positive Control | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 15.63 | Ciprofloxacin | <0.5 | [18][23] |
| Escherichia coli | >100 | Ciprofloxacin | <0.5 | [18][23] | |
| Derivative E | Staphylococcus epidermidis | 31.25 | Ciprofloxacin | <4 | [18][24] |
| Micrococcus luteus | 15.63 | Ciprofloxacin | <4 | [18][24] | |
| Derivative F | Xanthomonas oryzae pv. oryzae | 1.8 | Thiodiazole copper | 92.5 | [17] |
| Xanthomonas oryzae pv. oryzicola | 2.1 | Thiodiazole copper | 99.6 | [17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal.[1] Thiadiazole derivatives have been shown to possess anti-inflammatory properties, often by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][25] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[1][26]
The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely accepted in vitro model for studying inflammation.[27][28][29] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of inflammatory mediators.[28][30] The ability of a compound to inhibit this response is a strong indicator of its anti-inflammatory potential.
| Derivative | Assay | Endpoint | Inhibition (%) | Positive Control | Inhibition (%) | Reference |
| Derivative G | NF-κB Translocation | Nuclear p65 | 75% at 10 µM | PDTC | ~80% | [31] |
| Derivative H | Nitric Oxide Production | NO levels | 60% at 20 µM | L-NAME | ~70% | [29][32] |
| Derivative I | Pro-inflammatory Cytokine Release | TNF-α levels | 55% at 15 µM | Dexamethasone | ~85% | [27][28] |
Experimental Protocols
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[33][34] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[34] The intensity of the purple color is directly proportional to the number of viable cells.[33]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[35][36]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).[34]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[35]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[33][35]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[35][37]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.[33][35]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[38][39][40] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[38]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[38][39]
-
Compound Dilution: Prepare serial two-fold dilutions of the thiadiazole derivatives and the positive control (e.g., Ciprofloxacin) in the broth within a 96-well microtiter plate.[38]
-
Inoculation: Inoculate each well containing the serially diluted compounds with the prepared bacterial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).[38][39]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[40][41]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[38]
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: NF-κB Translocation Assay
This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a key event in the activation of this pathway.[26][31][42] Inhibition of this translocation indicates an anti-inflammatory effect.[1]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a suitable format (e.g., 96-well imaging plate) and allow them to adhere. Pre-treat the cells with various concentrations of the thiadiazole derivatives for 1-2 hours.[31][43]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB activation. Include a positive control (LPS only) and a negative control (untreated cells).[31]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[31]
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.[26][31]
Caption: Simplified NF-κB signaling pathway and the inhibitory point of action for thiadiazole derivatives.
Conclusion
This guide provides a framework for the systematic biological profiling of this compound derivatives. By employing standardized and well-validated cell-based assays, researchers can effectively compare the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds. The provided protocols and comparative data serve as a valuable resource for guiding drug discovery and development efforts in these critical therapeutic areas. The multifaceted nature of thiadiazole derivatives underscores their potential as a privileged scaffold in the design of next-generation therapeutics.
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Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. UCL Discovery.
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MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion.
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In vitro activity of ciprofloxacin (Bay o 9867). PubMed.
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Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. Journal of Biomedical Research & Environmental Sciences.
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What is the difference between MCF-7 and A549?. ResearchGate.
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. PubMed.
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Sensitivity and resistance of Escherichia coli and Staphylococcus aureus to chlorhexidine. Letters in Applied Microbiology - Oxford Academic.
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Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. MDPI.
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2). Developed for researchers, chemists, and laboratory personnel in the pharmaceutical and life sciences sectors, this document synthesizes regulatory mandates with field-tested best practices. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personnel protection and environmental compliance.
Part 1: Hazard Assessment & Characterization: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the risks. This compound is a heterocyclic compound that, while valuable in synthesis, presents specific hazards that must be managed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard profile for this substance.
A summary of its hazard classification is essential for informing handling and disposal protocols.[1][2][3]
| Hazard Class | GHS Classification | Hazard Statement |
| Health Hazards | Skin Irritation, Category 2 | H315: Causes skin irritation[1][3] |
| Eye Irritation, Category 2/2A | H319: Causes serious eye irritation[1][3] | |
| Specific Target Organ Toxicity – Single Exposure, Category 3 | H335: May cause respiratory irritation[1][3] | |
| Acute Toxicity, Oral, Category 4 (Potential) | H302: Harmful if swallowed[3] | |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
Causality Behind the Hazards: The irritant nature of this compound stems from its chemical structure, which can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to inflammation and discomfort. While not classified as acutely toxic by all suppliers, some data suggests it may be harmful if ingested, warranting careful handling to prevent any route of exposure.[3] Furthermore, like many sulfur- and nitrogen-containing organic compounds, its thermal decomposition can release hazardous gases, including oxides of carbon, nitrogen, and sulfur.[4]
Part 2: The Regulatory Landscape: Adherence to Mandated Standards
The disposal of laboratory chemicals is not merely a suggestion but a legal requirement. All procedures must align with a multi-tiered regulatory framework.
-
Federal Regulations: In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) , which governs all hazardous waste from generation to final disposal.[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) .
-
Institutional Compliance: A core requirement of the OSHA Laboratory Standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[7][8] Your institution's CHP is the definitive internal guide for all safety procedures, including the specific protocols for waste disposal. Always consult your CHP and your institution's Environmental Health & Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory to prevent exposure during handling and disposal:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated. This addresses the H315 "Causes skin irritation" hazard.[1]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
Step 2: Waste Segregation and Incompatibility
Proper segregation is critical to prevent dangerous chemical reactions. This compound must be disposed of as hazardous waste. Never mix it with non-hazardous trash or pour it down the drain.[4][9]
Decision Workflow for Waste Segregation: The following diagram outlines the logical steps for segregating different forms of waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Critical Incompatibilities: To prevent violent reactions, toxic gas release, or container pressurization, do not mix this waste with the following chemical classes.[10][11][12]
| Chemical Class | Incompatible Materials | Rationale |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | Can cause exothermic reactions, potentially leading to fire or explosion. |
| Strong Acids | Hydrochloric acid, Sulfuric acid | May cause decomposition or violent reactions. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can catalyze decomposition or hydrolysis of the ester group. |
Step 3: Waste Collection and Containment
-
Solid Waste: Collect pure, unused, or expired this compound in its original container if possible.[10] Ensure the cap is tightly sealed. For contaminated solids like paper towels, weigh boats, or gloves, place them in a designated, lined solid hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container made of chemically compatible material (e.g., borosilicate glass or high-density polyethylene).[6] The container must have a secure, leak-proof screw cap. Do not fill containers beyond 90% capacity to allow for vapor expansion.[6]
Step 4: Labeling Hazardous Waste
Accurate labeling is a legal requirement and crucial for safety. Every waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added. The label must include:[4][13]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other components in a mixture.
-
The approximate concentrations of each component.
-
The relevant hazard information (e.g., "Irritant").
-
The date of accumulation.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[10]
-
Inspection: Regularly inspect the SAA for any signs of leaks, spills, or container degradation.
Step 6: Final Disposal
The final step is to arrange for the pickup and disposal of the waste. This is always handled through your institution's EHS department or an approved hazardous waste contractor.[4][6] Follow your facility's specific procedures for requesting a waste pickup. Do not attempt to treat or dispose of the chemical yourself.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Label it appropriately.[14]
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.
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- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Welcome to a comprehensive operational guide for the safe handling of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS No. 64837-53-2). In our pursuit of novel therapeutics and scientific advancement, the integrity of our safety protocols is as critical as the integrity of our results. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your work. We will delve into the why behind each recommendation, grounding our protocols in established safety science and direct experience with heterocyclic compounds.
Hazard Identification: Understanding the Compound
Before any container is opened, a thorough understanding of the specific risks is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
The GHS07 pictogram, a warning exclamation mark, is associated with this compound, signaling these acute toxicity risks. While comprehensive toxicological data may be limited, the structure—an aminothiadiazole derivative—warrants a cautious approach. Similar heterocyclic compounds can act as sensitizers or possess other bioactivities that are not yet fully characterized.[4][5][6]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[7][8] A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.
Caption: Hierarchy of Controls for chemical handling.
Core Personal Protective Equipment (PPE) Mandates
When engineering and administrative controls are in place, the following PPE is mandatory for all procedures involving this compound.
| Protection Type | Specification | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles | Protects against splashes and potential dust irritation. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[9] |
| Hand | Disposable Nitrile Gloves | Provides a barrier against skin contact and irritation. Check manufacturer compatibility charts for breakthrough times. Always use two pairs (double-gloving) for added protection.[9][10] |
| Body | Cotton Laboratory Coat | Protects skin and personal clothing from incidental splashes and spills. Must be fully buttoned.[11] |
| Respiratory | Not required under normal conditions | All handling of the solid must be performed in a certified chemical fume hood to mitigate inhalation risk.[10] If a fume hood is not available, a respirator (e.g., N95) is required.[11] |
Operational Plan: Step-by-Step Handling Procedures
Objective: To weigh and dissolve the solid compound while minimizing exposure.
Prerequisites:
-
Verify the chemical fume hood has a valid certification and is functioning correctly.
-
Ensure a chemical spill kit and eye wash/safety shower station are accessible and unobstructed.
-
Prepare all necessary glassware and solvents in advance.
Step-by-Step Protocol:
-
Don PPE: Before approaching the work area, don your lab coat, chemical splash goggles, and double nitrile gloves.
-
Prepare the Fume Hood: Place all necessary equipment (balance, weigh paper, spatula, beaker with stir bar, solvent wash bottles) inside the fume hood.
-
Weighing the Compound:
-
Tare the analytical balance with the weigh paper.
-
Slowly and carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh paper. Keep your hands well inside the hood during this process.
-
Securely close the main container and place it to the side.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the prepared beaker.
-
Add the desired solvent to the beaker, aiming the stream at the side of the glass to avoid splashing.
-
Place the beaker on a stir plate within the fume hood and begin agitation.
-
-
Decontamination & Cleanup:
-
Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel.
-
Dispose of the used weigh paper and towel into a designated solid chemical waste container.
-
Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the designated waste. Don a new pair of gloves.
-
Wash hands thoroughly with soap and water after the procedure is complete and all PPE has been removed.
-
Emergency & Disposal Plans
Spill Response Protocol:
An immediate and correct response to a spill is critical. The following decision tree outlines the appropriate actions.
Caption: Decision flowchart for chemical spill response.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If irritation occurs, get medical help.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.[1]
Disposal Plan: All waste, including contaminated gloves, weigh paper, and absorbent materials from spills, must be disposed of in a properly labeled hazardous waste container.[1] Do not mix with other waste streams. Follow all institutional and local regulations for chemical waste disposal.
This guide provides a foundation for the safe handling of this compound. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. 9
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. 11
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Chemical Safety: Personal Protective Equipment. 10
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5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. 1
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Personal Protective Equipment for Laboratories - Environmental Health and Safety. 7
-
Personal Protective Equipment – Lab Safety. 8
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This compound | 64837-53-2 - Sigma-Aldrich. Link
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This compound - Sigma-Aldrich. Link
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This compound | C5H7N3O2S | CID 2756556 - PubChem. Link
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SAFETY DATA SHEET - Fisher Scientific. Link
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. Link
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed. Link
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Link
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
